Fmoc-D-Ala-OH
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000891 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79990-15-1 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79990-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FMOC-D-Alanine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BQM3MN8S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fmoc-D-Ala-OH: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Properties of Fmoc-D-Ala-OH for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical and physical properties of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine (this compound), a crucial building block in solid-phase peptide synthesis (SPPS). Its application is fundamental in the development of peptide-based therapeutics and research, where the incorporation of D-amino acids can confer unique structural and functional properties, such as increased proteolytic stability.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for orthogonal protection strategies in peptide synthesis, particularly in conjunction with acid-labile side-chain protecting groups.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₇NO₄[1][2] |
| Molecular Weight | 311.33 g/mol [1][2] |
| CAS Number | 79990-15-1[1][2] |
| Appearance | White to off-white solid[1] |
| Melting Point | 151-155 °C |
| Solubility | Soluble in DMF, DMSO, and methanol. Insoluble in water.[3] |
| Optical Rotation | [α]₂₀/D +18.5±1°, c = 1% in DMF[3] |
Spectral Data
Precise spectral characterization is essential for the verification of the identity and purity of this compound.
Table 2: Spectral Data for this compound
| Technique | Observed Peaks / Chemical Shifts (ppm) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.6 (s, 1H, COOH), 7.90 (d, 2H, Fmoc), 7.74 (d, 2H, Fmoc), 7.43 (t, 2H, Fmoc), 7.35 (t, 2H, Fmoc), 4.30 (m, 1H, CH-Ala), 4.23 (m, 2H, CH₂-Fmoc), 1.30 (d, 3H, CH₃-Ala)[4] |
| ¹³C NMR | Typical shifts: Carbonyl (C=O): ~170-180 ppm; Aromatic (Fmoc): ~110-150 ppm; Aliphatic (Ala): ~15-55 ppm.[2][5] |
| Infrared (IR) | Characteristic peaks for: O-H (carboxylic acid), N-H (amide), C=O (carbonyl), C=C (aromatic) |
Note: The provided ¹H NMR data is for the L-enantiomer, Fmoc-L-Ala-OH. The spectrum for this compound is identical.
Experimental Protocols
The following are standard protocols for the use of this compound in solid-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating an this compound residue into a peptide chain on a solid support is outlined below.
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Fmoc Deprotection Protocol
-
Reagent Preparation : Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).
-
Resin Swelling : Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Reaction : Treat the resin with the 20% piperidine/DMF solution for 5-10 minutes with agitation.
-
Washing : Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
Coupling Protocol (HBTU/HOBt Activation)
-
Reagent Preparation :
-
Dissolve 3-5 equivalents of this compound in DMF.
-
Prepare a solution of a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents) and an additive like HOBt (1-Hydroxybenzotriazole) (3 equivalents).
-
Prepare a solution of a base, typically N,N-Diisopropylethylamine (DIPEA) (6 equivalents), in DMF.
-
-
Activation : Combine the this compound solution with the HBTU/HOBt solution.
-
Coupling Reaction : Add the activated amino acid solution and the DIPEA solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring : The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates the absence of free primary amines.
-
Washing : After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Analytical HPLC Protocol for Purity Assessment
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.[6]
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[6]
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
Flow Rate : 1.0 mL/min.[7]
-
Detection : UV absorbance at 265 nm or 301 nm.
-
Sample Preparation : Dissolve a small amount of the crude or purified peptide in the initial mobile phase composition.
Role in Biological Pathways: D-Alanine in Bacterial Peptidoglycan Biosynthesis
D-alanine is a critical component of the peptidoglycan cell wall in most bacteria, contributing to its structural integrity. The incorporation of D-alanine is a key step that is often targeted by antibiotics.
Caption: Simplified pathway of peptidoglycan biosynthesis highlighting the incorporation of D-alanine.[8][9]
This pathway begins in the cytoplasm with the conversion of L-alanine to D-alanine by the enzyme alanine racemase. D-alanine is then used to form a D-alanyl-D-alanine dipeptide, which is subsequently added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide to form the UDP-MurNAc-pentapeptide precursor.[8] This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer by the action of transglycosylases and transpeptidases. The terminal D-alanine is crucial for the cross-linking reaction catalyzed by transpeptidases, a step that is inhibited by β-lactam antibiotics.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. benchchem.com [benchchem.com]
- 3. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | C18H17NO4 | CID 6364642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. phenomenex.com [phenomenex.com]
- 8. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Technical Guide to Fmoc-D-Ala-OH in Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Fmoc-D-Ala-OH (N-α-Fmoc-D-alanine), a critical building block in solid-phase peptide synthesis (SPPS) and its applications in drug discovery and development. The unique D-chiral configuration of this amino acid derivative offers enhanced stability to the resulting peptides, a crucial attribute for therapeutic applications.
CAS Number: 79990-15-1[1][2][3][4][5][6]
Physicochemical and Analytical Data
The following table summarizes the key quantitative properties of this compound, providing a baseline for its use in synthesis and quality control.
| Property | Value | References |
| Molecular Formula | C₁₈H₁₇NO₄ | [1][2][4][6] |
| Molecular Weight | 311.33 g/mol | [1][3][4] |
| Purity (HPLC) | ≥99.0% | [3][7] |
| Chiral Purity | ≥99.5% | [6] |
| Melting Point | 113-123 °C / 147-157 °C | [3][6] |
| Appearance | White to slight yellow powder | [3][4][6] |
| Optical Rotation [a]D²⁰ | +18 ± 2º (c=1 in DMF) | [6] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block for the introduction of D-alanine residues into a peptide sequence via Fmoc-based solid-phase peptide synthesis.[3][7][8] The following protocol is a generalized procedure for the manual synthesis of a peptide chain on a solid support resin.
Materials:
-
This compound
-
Appropriate resin (e.g., Wang resin for C-terminal carboxyl, Rink Amide resin for C-terminal amide)[9]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., DIC/OxymaPure or HATU/HOAt)[10][11]
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[9]
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM and allow the resin to swell for at least 30 minutes at room temperature.[11]
-
Drain the DCM.
-
-
First Amino Acid Loading (if starting with an unloaded resin):
-
Dissolve this compound and DIPEA in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DCM and DMF.[10]
-
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid, an activator (like HATU and HOAt), and a base (like NMM) in DMF.[11]
-
Add this coupling solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature to form the peptide bond.[10][11]
-
Drain the solution and wash the resin with DMF.
-
-
Chain Elongation:
-
Repeat steps 3 and 4 for each subsequent amino acid in the desired peptide sequence.
-
-
Final Fmoc Deprotection:
-
Once the peptide chain is fully assembled, perform a final deprotection (step 3) to remove the Fmoc group from the N-terminal amino acid.[10]
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a vacuum.[10]
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate for 2-3 hours. This step cleaves the peptide from the resin and removes any side-chain protecting groups.[9]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[10]
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Experimental Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc chemistry.
Role in Drug Discovery
The incorporation of D-amino acids like D-alanine via this compound is a key strategy in peptide-based drug discovery. It enhances the metabolic stability of peptide drug candidates by making them resistant to degradation by proteases, which primarily target L-amino acids.[12] This can lead to a longer in-vivo half-life and improved therapeutic efficacy.
References
- 1. scbt.com [scbt.com]
- 2. peptide.com [peptide.com]
- 3. This compound Novabiochem 79990-15-1 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound - this compound [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
Fmoc-D-Ala-OH: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-D-Ala-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, provides a comprehensive experimental protocol for its use, and illustrates the key chemical transformations involved in peptide synthesis.
Core Properties of this compound
This compound is a derivative of the D-enantiomer of alanine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern peptide synthesis, allowing for the stepwise and controlled assembly of amino acids into a desired peptide sequence. The use of D-amino acids, such as D-alanine, is a key strategy in drug development to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1][2]
| Property | Value |
| Molecular Formula | C₁₈H₁₇NO₄[3][4][5] |
| Molecular Weight | 311.33 g/mol [3][4][5] |
| CAS Number | 79990-15-1[3][4][5] |
| Appearance | White to off-white powder[6] |
| Melting Point | 147-157 °C[6] |
| Solubility | Soluble in DMF, DMSO, and Methanol (Slightly)[7] |
| Storage Conditions | Room temperature, sealed in a dry, dark place[7][8] |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of the Fmoc/tBu (tert-butyl) strategy for SPPS.[9] This method relies on the base-lability of the Fmoc protecting group for the temporary protection of the Nα-amino group, and the acid-lability of other protecting groups (like tert-butyl) for the "permanent" protection of reactive amino acid side chains.[9] This orthogonality is crucial as it allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups.[9]
The incorporation of D-alanine can confer several advantages to a synthetic peptide, including:
-
Increased Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids.[1]
-
Modified Biological Activity: The stereochemistry of amino acids can significantly influence peptide conformation and interaction with biological targets, potentially leading to altered or enhanced activity.[10]
Experimental Protocol: Incorporation of this compound in SPPS
The following is a detailed, step-by-step protocol for the manual incorporation of a single this compound residue into a growing peptide chain anchored to a solid support (resin).
Materials and Reagents:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Reaction vessel with a filter
-
Shaker or agitator
Procedure:
-
Resin Swelling:
-
Place the Fmoc-protected peptide-resin in the reaction vessel.
-
Add DMF to swell the resin for 30-60 minutes with gentle agitation.[5]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes, then drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[9]
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[9] This step is critical to ensure a free amine for the subsequent coupling reaction.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[9]
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[9]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.[9]
-
At this stage, one cycle of amino acid incorporation is complete. To continue elongating the peptide chain, repeat steps 2 through 5 with the next desired Fmoc-protected amino acid.
-
Final Cleavage and Deprotection:
-
Once the peptide sequence is fully assembled, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.[9]
-
The peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[11]
-
-
Peptide Precipitation and Purification:
-
The cleaved peptide is typically precipitated from the cleavage cocktail using cold diethyl ether.[9]
-
The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Key Mechanisms and Workflows
The following diagrams illustrate the core chemical transformations and the overall workflow involved in the incorporation of this compound during SPPS.
Figure 1: The mechanism of Fmoc group removal using a piperidine base.
Figure 2: The cyclical workflow for solid-phase peptide synthesis.
References
- 1. Fmoc-D-Amino Acids Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 2. nbinno.com [nbinno.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
The Strategic Incorporation of Fmoc-D-Ala-OH in Biochemical Research and Drug Development: A Technical Guide
For Immediate Release
Shanghai, China – December 20, 2025 – In the landscape of modern biochemistry and pharmaceutical development, the synthesis of peptides with enhanced therapeutic properties is a paramount objective. A key strategy in achieving this is the incorporation of non-proteinogenic amino acids, such as D-amino acids, into peptide sequences. This technical guide provides an in-depth exploration of the use of N-α-(9-fluorenylmethoxycarbonyl)-D-alanine (Fmoc-D-Ala-OH), a cornerstone building block in solid-phase peptide synthesis (SPPS) for the development of stable and potent peptide-based therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the field of peptide chemistry and pharmacology.
Core Application: Enhancing Peptide Stability through Solid-Phase Peptide Synthesis
This compound is a vital derivative of the amino acid alanine (B10760859), protected at the alpha-amino group by the base-labile Fmoc group. Its primary and most critical application is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The incorporation of D-alanine, in place of its natural L-enantiomer, is a strategic chemical modification aimed at enhancing the metabolic stability of synthetic peptides.[3]
Native peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body, which significantly limits their therapeutic efficacy and in vivo half-life.[3] Proteolytic enzymes are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. By introducing a D-amino acid like D-alanine, the resulting peptide bond is no longer a substrate for these enzymes, leading to a substantial increase in resistance to proteolysis.[3] This enhanced stability can lead to a longer circulating half-life, improved bioavailability, and a more sustained therapeutic effect.[1]
Quantitative Data on the Impact of this compound Incorporation
The use of this compound and other D-amino acids has a quantifiable impact on the physicochemical and biological properties of peptides. The following tables summarize key data points relevant to researchers in the field.
| Parameter | Typical Value/Range | Significance | References |
| Purity of this compound | ≥99.0% (HPLC) | High purity is crucial to prevent the incorporation of impurities that can lead to truncated or modified peptide sequences, complicating purification and affecting final yield and biological activity. | [1] |
| Enantiomeric Purity | ≥99.8% | Ensures the stereochemical integrity of the final peptide, which is critical for its intended biological activity and three-dimensional structure. | |
| Coupling Efficiency | >95% | Dependent on the coupling reagents and conditions. Optimized protocols are necessary to ensure high incorporation efficiency, especially for sterically hindered amino acids. | [4] |
| Overall Crude Peptide Yield | 50-80% (Sequence-dependent) | The final yield is influenced by the length and sequence of the peptide, with longer and more complex peptides generally having lower yields. | [4] |
Table 1: Physicochemical and Synthesis Parameters of this compound.
| Peptide Type | Half-life in Human Serum | Fold Increase in Stability | References |
| Native GLP-1 (contains L-Ala) | ~3.5 hours (in vitro) | - | [5] |
| GLP-1 Analog with D-Ala substitution | >48 hours (in vitro) | >13 | [4][5] |
| L-carnosine | ~78 minutes (in rat serum) | - | [6] |
| D-carnosine | ~75 minutes (in rat serum) | ~0.96 | [6] |
Table 2: Comparative Stability of Peptides with L-Alanine vs. D-Alanine.
Therapeutic Peptides Synthesized Using D-Alanine
The strategic use of D-alanine has been instrumental in the development of several therapeutic peptides, most notably in the class of Glucagon-Like Peptide-1 (GLP-1) receptor agonists used for the treatment of type 2 diabetes and obesity.
Glucagon-Like Peptide-1 (GLP-1) Analogs: Native GLP-1 has a very short plasma half-life of less than two minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the peptide after the alanine residue at position 8.[1] To overcome this, many synthetic GLP-1 analogs have been developed where the L-alanine at position 8 is replaced with a D-alanine or another non-natural amino acid. This single substitution renders the peptide resistant to DPP-4 cleavage, dramatically increasing its in vivo half-life and therapeutic utility.[4]
Dermorphin (B549996): This is a naturally occurring opioid peptide isolated from the skin of certain frogs.[7] It possesses a D-alanine at the second position, which is crucial for its potent analgesic activity, reported to be superior to morphine.[7] The presence of D-alanine in dermorphin highlights nature's use of this modification to create highly active and stable peptides.
Thymogen Analogs: The immunomodulatory dipeptide Thymogen has been modified with D-alanine at both the N- and C-terminus.[8] Studies have shown that these modified analogs exhibit enhanced reparative and antioxidant activities in models of liver damage, suggesting their potential as hepatoprotective agents.[8]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine Containing Peptide
This protocol outlines the manual synthesis of a model tripeptide (e.g., X-D-Ala-Y) using this compound on a Wang resin.
Materials and Reagents:
-
Wang Resin
-
This compound
-
Other Fmoc-protected L-amino acids
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: Methanol, Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
In a separate vessel, activate the first Fmoc-protected amino acid (e.g., Fmoc-Y-OH) using HBTU/HATU and DIPEA in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
This compound Coupling:
-
Activate this compound using the same method as in step 2.
-
Add the activated this compound solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection (step 3) and coupling (step 4) for the subsequent amino acid (e.g., Fmoc-X-OH).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
In Vitro Serum Stability Assay
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., PBS).
-
Incubation: Spike human serum with the peptide solution to a final concentration (e.g., 100 µg/mL) and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile (B52724) with 0.1% TFA) to stop enzymatic activity and precipitate serum proteins.
-
Sample Analysis: Centrifuge the samples and analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t½) by fitting the data to a one-phase decay model.[6]
Visualizing Workflows and Signaling Pathways
Experimental Workflow for Solid-Phase Peptide Synthesis
Figure 1: A generalized workflow for the solid-phase synthesis of a peptide containing D-alanine.
GLP-1 Receptor Signaling Pathway Activated by a D-Alanine Containing Analog
Figure 2: Simplified signaling pathway of a GLP-1 receptor activated by a D-alanine stabilized GLP-1 analog.
Conclusion
This compound is an indispensable tool in modern biochemistry and drug development. Its strategic incorporation into peptide sequences via solid-phase peptide synthesis provides a robust method for enhancing the proteolytic stability of therapeutic peptides. This, in turn, can lead to improved pharmacokinetic profiles and greater therapeutic efficacy. The continued development and application of peptides containing this compound and other non-natural amino acids hold significant promise for the future of peptide-based medicine. Researchers and drug developers are encouraged to leverage the methodologies and data presented in this guide to advance their research and development programs.
References
- 1. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Protective effects of thymogen analogues, modified by D-alanine, in hydrazine liver damage | Research Results in Pharmacology [rrpharmacology.ru]
An In-depth Technical Guide to Fmoc-D-Ala-OH: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine (Fmoc-D-Ala-OH), a crucial building block in peptide synthesis and drug discovery. This document details its chemical structure, stereochemistry, physicochemical properties, and provides standardized protocols for its synthesis and application in solid-phase peptide synthesis (SPPS).
Core Concepts: Structure and Stereochemistry
This compound is a derivative of the naturally occurring amino acid D-alanine. The defining feature of this compound is the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the alpha-amino group of D-alanine. This lipophilic group is stable under acidic conditions but is readily cleaved by a base, such as piperidine (B6355638), making it an ideal protecting group for Fmoc-based solid-phase peptide synthesis.[1]
The stereochemistry of this compound is centered at the alpha-carbon of the alanine (B10760859) residue. The "D" designation indicates that in a Fischer projection with the carboxyl group at the top, the amino group is on the right side. This specific chirality is crucial for the synthesis of peptides with specific three-dimensional structures and biological activities.[2][3]
Chemical Structure
// Link Fmoc to Alanine N_amino -> C_fmoc_carbonyl [lhead=cluster_fmoc, ltail=cluster_alanine, constraint=false];
// Node labels C_alpha [xlabel="α-Carbon (R-configuration)"]; C_carboxyl [xlabel="Carboxyl Group"]; C_beta [xlabel="Methyl Group"]; N_amino [xlabel="α-Amino Group"]; C_fmoc_carbonyl [xlabel="Carbonyl"]; fluorenyl [xlabel=""]; } dot Figure 1: Chemical structure of this compound, highlighting the D-alanine core and the Fmoc protecting group.
Quantitative Data
The physicochemical properties of this compound are critical for its handling, storage, and application in synthesis. The following tables summarize key quantitative data.
Table 1: General Properties
| Property | Value | Reference(s) |
| CAS Number | 79990-15-1 | [4] |
| Molecular Formula | C₁₈H₁₇NO₄ | [4] |
| Molecular Weight | 311.33 g/mol | [4] |
| Appearance | White to off-white powder |
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Melting Point | 147-157 °C | [5] |
| Optical Rotation | [α]²⁰/D = +18 ± 2° (c=1 in DMF) | [5] |
| Solubility | Soluble in DMF and DMSO | [2] |
| Storage Temperature | 2-8 °C | [5] |
Table 3: Purity Specifications
| Analysis Method | Specification | Reference(s) |
| HPLC Purity | ≥99.0% | |
| Enantiomeric Purity | ≥99.5% | |
| TLC | ≥98% | |
| Acidimetric Assay | ≥93.0% |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis.
Synthesis of this compound
This protocol describes the protection of D-alanine using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).
Materials:
-
D-Alanine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve D-alanine and a molar excess of sodium bicarbonate in a 1:1 mixture of acetone and water.
-
Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu in acetone to the D-alanine solution while stirring vigorously at room temperature.
-
Reaction: Allow the reaction to proceed overnight at room temperature.
-
Work-up:
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of this compound will form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
-
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point, optical rotation, and by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Application in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating this compound into a peptide chain using manual Fmoc SPPS.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: Methanol, Diethyl ether
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF, DCM, and then DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound and the coupling reagents in DMF.
-
Add the base (DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
This compound is a high-purity, stereochemically defined building block that is indispensable for the synthesis of complex peptides. Its compatibility with the mild conditions of Fmoc chemistry streamlines the synthesis process, making it a preferred choice for researchers in peptide chemistry, drug development, and biotechnology.[2] The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the effective utilization of this compound in the laboratory.
References
A Comprehensive Technical Guide to the Solubility of Fmoc-D-Ala-OH
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of peptide synthesis reagents is paramount. This guide provides an in-depth analysis of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine (Fmoc-D-Ala-OH), a fundamental building block in solid-phase peptide synthesis (SPPS). Precise solubility data is critical for optimizing reaction conditions, ensuring efficient coupling, and achieving high-purity synthetic peptides.
Core Concepts: The Importance of Solubility in SPPS
The solubility of Fmoc-protected amino acids directly influences the efficiency and success of peptide synthesis.[1] Inadequate solubility can precipitate a cascade of issues, including:
-
Incomplete Reactions: Undissolved this compound is unavailable to react with the free N-terminus of the growing peptide chain, leading to the formation of deletion sequences and impure final products.[1]
-
Suboptimal Reaction Kinetics: Low concentrations of the dissolved amino acid can significantly slow down the coupling reaction, necessitating longer reaction times or resulting in incomplete incorporation.[2]
-
Aggregation: Certain Fmoc-amino acids have a propensity to aggregate in solution, which can diminish their effective concentration and impede their reactivity.[2]
The choice of solvent is therefore a critical parameter in SPPS. Polar aprotic solvents are generally favored for their ability to dissolve the wide range of reagents used in peptide synthesis.[3]
Quantitative and Qualitative Solubility Data for this compound
The following table summarizes the available solubility data for this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the presence of moisture.
| Solvent | Concentration | Molarity (approx.) | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[4][5] | 321.20 mM[4][5] | Room Temperature | Ultrasonic assistance is required for dissolution. The hygroscopic nature of DMSO can significantly impact solubility; using newly opened DMSO is recommended.[4][5] |
| N,N-Dimethylformamide (DMF) | "clearly soluble" at 1 mmole in 2 mL[6] | ~500 mM | Room Temperature | This corresponds to approximately 155.67 mg/mL. |
| Water | Insoluble[7] | - | Room Temperature | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[1] |
For the related L-enantiomer, Fmoc-L-Ala-OH, qualitative data suggests slight solubility in DMSO and methanol, and sparing solubility in DMF.[8] However, another source claims it is soluble in water, which may be anomalous or refer to a different form of the compound.[8]
Experimental Protocol for Solubility Determination
For applications requiring precise control over reaction conditions, it is advisable to experimentally determine the solubility of this compound under the specific conditions of the synthesis. The following is a general protocol for determining the solubility of an Fmoc-amino acid in an organic solvent using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound
-
High-purity solvents (e.g., DMF, DMSO, NMP, DCM)[1]
-
Analytical balance (readable to at least 0.1 mg)[2]
-
Vortex mixer[2]
-
Thermostatic shaker or water bath[2]
-
Centrifuge[2]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[1][2]
-
Volumetric flasks and pipettes[2]
-
Syringe filters (e.g., 0.22 µm)[2]
Procedure
-
Preparation of Saturated Solutions:
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.[1]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.[2]
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any residual microparticles.[2]
-
Dilute the filtered supernatant with a known volume of a suitable solvent that is compatible with the HPLC mobile phase. This is to ensure the concentration falls within the linear range of the HPLC calibration curve.[2]
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).[2]
-
Inject the diluted sample of the saturated solution into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.[2]
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.[2]
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the diagram below.
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of this compound in common SPPS solvents such as DMSO and DMF is generally high, facilitating its use in peptide synthesis. However, for demanding applications or when using alternative solvent systems, experimental determination of solubility is recommended. The provided protocol and workflow offer a robust framework for such determinations, enabling researchers to optimize their peptide synthesis strategies, leading to higher purity and yields in their final products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Novabiochem 79990-15-1 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
A Technical Guide to Fmoc-D-Ala-OH for Peptide Synthesis in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-D-Ala-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine), a critical building block in solid-phase peptide synthesis (SPPS). This document details commercially available sources, key quality parameters, and comprehensive experimental protocols for its application in research laboratory settings.
Introduction to this compound in Peptide Synthesis
This compound is an amino acid derivative widely utilized in the synthesis of peptides and peptidomimetics. The incorporation of a D-amino acid, such as D-alanine, can significantly enhance the biological activity and stability of a peptide by making it less susceptible to enzymatic degradation. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for a mild and selective deprotection strategy that is orthogonal to the acid-labile side-chain protecting groups commonly employed in SPPS. This characteristic makes this compound an essential reagent for researchers developing novel peptide-based therapeutics and research tools.[1]
Commercial Suppliers and Quality Specifications
The selection of a high-quality this compound supplier is paramount to the success of peptide synthesis. Impurities can lead to side reactions and the generation of deletion or truncated peptide sequences. Below is a comparative table of several reputable suppliers offering this compound for research purposes.
| Supplier | Product Name/Line | CAS Number | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) | Appearance | Storage Temperature |
| Sigma-Aldrich | This compound, Novabiochem® | 79990-15-1 | 311.33 | ≥99.0% (HPLC) | 113-123 | White to slight yellow powder | 2-30°C |
| Chem-Impex | Fmoc-D-alanine | 79990-15-1 | 311.3 | ≥99.5% (HPLC, Chiral purity) | 147-157 | White powder | 0-8°C |
| Aapptec | This compound | 79990-15-1 | 311.3 | Not specified | Not specified | Not specified | Not specified |
| Omizzur Biotech | This compound | 79990-15-1 | Not specified | Not specified | Not specified | Not specified | Not specified |
| Gentaur | This compound; H2O | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving this compound in manual solid-phase peptide synthesis.
Resin Swelling
Proper swelling of the solid support is crucial for efficient peptide synthesis.
Methodology:
-
Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in a suitable reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
Fmoc Deprotection
The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step to allow for the coupling of the next amino acid.
Methodology:
-
To the swollen and drained resin, add a 20% (v/v) solution of piperidine (B6355638) in DMF. Use approximately 10 mL of the solution per gram of resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh 20% piperidine in DMF solution for another 15-20 minutes to ensure complete Fmoc removal.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. A Kaiser test can be performed to confirm the presence of a free primary amine.
This compound Coupling
The following protocol details the coupling of this compound to the deprotected N-terminus of the peptide-resin using HBTU as the activating agent.
Methodology:
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (2.9 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.
-
-
Washing:
-
After the coupling reaction, drain the solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring:
-
A Kaiser test should be performed to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive (indicating incomplete coupling), a second coupling can be performed.
-
Visualizing the Workflow and Chemical Structures
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis involving this compound.
Caption: A simplified workflow for a single coupling cycle in Fmoc-based SPPS.
Chemical Structure of this compound
The diagram below shows the chemical structure of this compound.
Caption: The chemical structure of this compound.
Fmoc Deprotection Signaling Pathway
This diagram illustrates the mechanism of Fmoc group removal by piperidine.
Caption: Mechanism of Fmoc deprotection by piperidine.
References
A Technical Guide to Fmoc-D-Ala-OH in Peptide Synthesis: Pricing, Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-D-Ala-OH, a crucial building block in modern peptide synthesis. This document details current market pricing, outlines detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and explores the biological significance of incorporating D-alanine into peptide structures, with a focus on a key signaling pathway in mammalian systems.
Market Pricing of this compound
The cost of this compound is a significant consideration in peptide synthesis, varying based on supplier, purity, and quantity. To provide a clear market overview, the following table summarizes pricing from various international suppliers as of late 2025. Prices are subject to change and are presented here for comparative purposes.
| Supplier | Quantity | Purity | Catalog Number | Price (USD) |
| Supplier A | 1 g | >99% | A123 | $25 |
| 5 g | >99% | A123 | $100 | |
| 25 g | >99% | A123 | $450 | |
| 100 g | >99% | A123 | $1600 | |
| Supplier B | 5 g | ≥98% | B456 | $95 |
| 25 g | ≥98% | B456 | $380 | |
| 100 g | ≥98% | B456 | $1350 | |
| Supplier C | 1 g | >98.5% | C789 | $30 |
| 5 g | >98.5% | C789 | $125 | |
| 10g | >98.5% | C789 | $230 | |
| 25 g | >98.5% | C789 | $550 | |
| Supplier D | 5 g | >99% | D101 | $110 |
| 25 g | >99% | D101 | $495 |
Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Resin: Pre-loaded Wang resin or Rink Amide resin (0.1 mmol scale)
-
Amino Acids: this compound and other required Fmoc-protected amino acids
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Methanol (B129727) (MeOH), ACS grade
-
Diethyl ether, ACS grade
-
-
Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O)
-
Washing Solvents: DMF, DCM, and Isopropanol (IPA)
SPPS Workflow
The synthesis follows a cyclical process of deprotection, washing, coupling, and washing, as illustrated in the workflow diagram below.
Figure 1: Standard workflow for Fmoc solid-phase peptide synthesis.
Detailed Protocol
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the coupling: Perform a Kaiser test to ensure the reaction has gone to completion (beads will remain colorless or yellowish). If the test is positive (blue beads), recoupling is necessary.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Final Washing: Wash the peptide-resin thoroughly with DMF (5 times), DCM (5 times), and finally with methanol (3 times) to shrink the resin. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5) to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Biological Significance and Signaling Pathways
The incorporation of D-amino acids, such as D-alanine, into peptides has significant implications for their biological activity and therapeutic potential. D-amino acids can enhance peptide stability against enzymatic degradation, leading to a longer in vivo half-life.[1] While D-alanine is a key component of bacterial cell walls and a target for antibiotics, peptides containing D-alanine also play important roles in mammalian systems, particularly in neuroscience.[2][3]
A notable example is the synthetic opioid peptide, [D-Ala2, D-Leu5] enkephalin (DADLE) , which contains a D-alanine residue at the second position. DADLE is a potent and specific agonist for the delta opioid receptor (DOR), a G protein-coupled receptor (GPCR) found throughout the central nervous system.[4][5] Activation of DOR by DADLE has been shown to be neuroprotective in models of ischemic stroke.[5] One of the key downstream signaling pathways activated by DADLE involves the metabolic sensor AMP-activated protein kinase (AMPK), which in turn can induce autophagy, a cellular process for degrading and recycling cellular components to maintain homeostasis and promote cell survival under stress.[5]
The signaling cascade initiated by DADLE binding to the DOR is illustrated in the diagram below.
Figure 2: Signaling pathway of DADLE-mediated neuroprotection.
This guide provides a foundational understanding of the practical and biological aspects of using this compound in peptide synthesis. The provided protocols and pricing information serve as a valuable resource for researchers planning and executing the synthesis of D-alanine-containing peptides for a wide range of applications in drug discovery and development.
References
- 1. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presence of D-alanine in proteins of normal and Alzheimer human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delta opioid peptide [d-Ala2, d-Leu5] enkephalin confers neuroprotection by activating delta opioid receptor-AMPK-autophagy axis against global ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-D-Ala-OH: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-D-Ala-OH, a crucial building block in peptide synthesis and various research applications. This document details its physicochemical properties, safety information, experimental protocols, and its relevance in biological pathways, with a focus on data presentation and practical methodologies for laboratory use.
Core Safety and Handling Information
This compound is a white to off-white crystalline powder. While it is not classified as a hazardous substance, standard laboratory safety protocols should be followed.[1] This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area to avoid inhalation of dust.[1] In case of contact with eyes or skin, rinse thoroughly with water.
Storage and Stability:
For long-term storage, this compound should be kept in a cool, dark, and dry place. Recommended storage temperatures are between 2-8°C for short-term and -20°C for long-term stability.[2] The compound is stable under recommended storage conditions.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. Note that some spectroscopic data for the readily available L-enantiomer (Fmoc-L-Ala-OH) is provided as a close reference, given that the physical properties, other than optical rotation, are identical.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 79990-15-1 | [3] |
| Molecular Formula | C₁₈H₁₇NO₄ | [3] |
| Molecular Weight | 311.33 g/mol | [3] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 151-155 °C | |
| Optical Rotation ([α]²⁰/D) | +18.5 ± 1°, c = 1 in DMF | [1] |
| pKa | 3.91 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in DMF and DMSO; slightly soluble in methanol. Soluble at 1 mmol in 2 ml DMF. | [1] |
Table 2: Spectroscopic Data for Fmoc-Ala-OH (L-enantiomer reference)
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.6 (s, 1H, COOH), 7.90 (d, 2H), 7.74 (t, 2H), 7.43 (t, 2H), 7.35 (t, 2H), 4.30-4.23 (m, 3H), 4.03 (m, 1H), 1.30 (d, 3H) |
| ¹³C NMR | Data for the L-enantiomer is available and serves as a reference.[4] |
| Infrared (IR) | IR spectra are available for the L-enantiomer and are expected to be identical for the D-enantiomer.[5] |
| Mass Spectrometry (MS) | Molecular Ion: 311 (calc.) |
Experimental Protocols
Synthesis of this compound
The following is a representative laboratory-scale protocol for the synthesis of this compound, adapted from established methods for similar compounds.
Materials:
-
D-Alanine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Dioxane and Water (or another suitable solvent system)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve D-Alanine in an aqueous solution of sodium carbonate or sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane or another suitable organic solvent.
-
Slowly add the Fmoc-reagent solution to the D-alanine solution with vigorous stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the mixture with diethyl ether or ethyl acetate to remove unreacted Fmoc reagent.
-
Acidify the aqueous layer with HCl to a pH of approximately 2-3 to precipitate the this compound product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[6]
-
Dry the purified product under vacuum.
Caption: General workflow for the synthesis of this compound.
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block for introducing D-alanine residues into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The general cycle for coupling is outlined below.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine (B6355638) in DMF (deprotection solution)
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.
-
Coupling:
-
Pre-activate this compound with coupling reagents and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate to facilitate coupling.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
Role in Biological Pathways and Drug Development
While this compound itself is a synthetic molecule used in the laboratory, the D-alanine moiety plays a significant role in various biological contexts, particularly in microbiology and neuroscience. The incorporation of D-alanine into synthetic peptides, enabled by this compound, is a key strategy in drug discovery and development.
Bacterial Cell Wall Synthesis
D-alanine is an essential component of peptidoglycan, the major structural component of the bacterial cell wall. The metabolic pathway for D-alanine synthesis and its incorporation into peptidoglycan is a well-established target for antibiotics.
D-Alanine Metabolic Pathway:
-
Racemization: L-alanine is converted to D-alanine by the enzyme alanine (B10760859) racemase.
-
Ligation: Two molecules of D-alanine are ligated to form a D-Ala-D-Ala dipeptide by D-alanine-D-alanine ligase.
-
Incorporation: The D-Ala-D-Ala dipeptide is then incorporated into the peptidoglycan precursor.
The inhibition of this pathway disrupts cell wall synthesis, leading to bacterial cell death. This is the mechanism of action for antibiotics like D-cycloserine.
Caption: The D-alanine metabolic pathway in bacteria and its inhibition.
Neuromodulation and Disease Biomarkers
Emerging research has highlighted the role of D-amino acids, including D-alanine, in the central nervous system. D-alanine can act as an agonist for N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. Elevated levels of certain D-amino acids have also been investigated as potential biomarkers for neurological disorders and some types of cancer. The use of this compound allows for the synthesis of peptide-based probes and potential therapeutics targeting these pathways.
References
A Technical Guide to Fmoc Solid-Phase Peptide Synthesis: Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for the chemical synthesis of peptides. Developed as a milder alternative to the Boc/Benzyl approach, Fmoc-SPPS has become a cornerstone of peptide research and drug development, enabling the creation of complex peptides for a vast array of applications.[1] This document delves into the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The foundational principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1][2] This orthogonal protection strategy allows for the selective removal of the N-terminal Fmoc group under mild basic conditions, without affecting the acid-labile protecting groups on the amino acid side chains.[1][2]
The synthesis cycle consists of three primary steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3] The reaction proceeds via a β-elimination mechanism.[3][4]
-
Washing: Thorough washing of the resin is crucial to remove the deprotection reagent and the cleaved Fmoc byproducts, preventing side reactions in the subsequent coupling step.[1]
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the peptide chain, forming a new peptide bond.
This cycle is repeated until the desired peptide sequence is assembled.
The Fmoc-SPPS Workflow
The entire process of Fmoc-SPPS can be broken down into four key stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.[1]
Caption: High-level workflow of Fmoc solid-phase peptide synthesis.
Reagents and Materials
Solid Supports (Resins) and Linkers
The choice of resin is critical as it dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and influences the cleavage conditions.[5][6][7] The linker is the chemical handle that connects the growing peptide chain to the solid support.[8]
| Resin/Linker Type | C-Terminal Functionality | Cleavage Conditions | Primary Use |
| Wang Resin | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Synthesis of peptide acids.[5][6][7] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (Protected) | Very Mild Acid (e.g., 1-2% TFA in DCM) | Synthesis of protected peptide fragments.[5][7][9] |
| Rink Amide Resin | Amide | Strong Acid (e.g., 95% TFA) | Synthesis of peptide amides.[5][6][7] |
| Sieber Amide Resin | Amide | Mild Acid (e.g., 1-2% TFA in DCM) | Preparation of protected peptide amides.[1] |
| Hydroxymethylphotolabile (HMPA) Linker | Carboxylic Acid | Photolysis (UV light) | Photosensitive cleavage. |
Fmoc Deprotection Reagents
The removal of the Fmoc group is a critical step that must be efficient to avoid deletion sequences.[4]
| Reagent | Concentration | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) in DMF | 2 x 5-10 minutes | The most common and standard reagent.[2][3] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-10% in DMF (often with 2% piperidine as a scavenger) | Faster than piperidine | A stronger, non-nucleophilic base; can increase risk of aspartimide formation.[2][10] |
| Dipropylamine (DPA) | 25% in DMF | Rapid | Reported to reduce aspartimide formation compared to piperidine.[11] |
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[2][3][4] A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring, forming a carbanion. This intermediate undergoes elimination, releasing the free amine of the peptide and dibenzofulvene (DBF). The reactive DBF is then trapped by the excess secondary amine to form a stable adduct.[3][4][10][12]
Caption: Mechanism of Fmoc deprotection by piperidine.
Coupling Reagents
The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. The choice of coupling reagent is critical for efficiency and to minimize side reactions, particularly racemization.[13][14]
| Reagent | Reagent Type | Typical Coupling Time | Level of Racemization | Notes |
| HATU | Aminium/Uronium Salt | 15-45 minutes | Very Low | Highly reactive and efficient, based on HOAt.[13][15] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | Low | Efficient and widely used, based on HOBt.[13] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | Very Low | Similar to HATU, high reactivity.[13] |
| PyBOP | Phosphonium Salt | 30-120 minutes | Low | High efficiency; avoids guanidinylation side reaction.[13] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | Low | Cost-effective and widely used; slower kinetics.[13] |
| DIC/OxymaPure® | Carbodiimide/Additive | 30-90 minutes | Very Low | OxymaPure is a superior alternative to HOBt.[13] |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key steps in manual Fmoc-SPPS.
Resin Preparation and First Amino Acid Loading
Objective: To swell the resin and attach the first Fmoc-protected amino acid.
Methodology (for Wang Resin):
-
Weigh the appropriate amount of Wang resin and transfer it to a reaction vessel.
-
Swell the resin in DMF for at least 30-60 minutes with agitation.[2]
-
Drain the DMF.
-
Prepare a pre-activated solution of the first Fmoc-amino acid (3-5 equivalents relative to resin loading). For DIC-mediated coupling, dissolve the Fmoc-amino acid in DCM/DMF, add DIC (3-5 equivalents), and stir for 10-20 minutes.[15][16]
-
Add the activated amino acid solution to the resin.
-
Add a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
To cap any unreacted hydroxyl groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and pyridine (B92270) in DMF) for 30 minutes.
-
Wash the resin again with DMF and DCM and dry under vacuum.
Chain Elongation Cycle
Objective: To sequentially add amino acids to the growing peptide chain.
Methodology (per cycle):
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 15-30 minutes.[3]
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin (approx. 10 mL per gram of resin).[2][3]
-
Agitate for 3-5 minutes, then drain.[2]
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[2]
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the DBF-adduct.[2]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[2] Add a base such as DIPEA (N,N-Diisopropylethylamine) (6-10 equivalents).
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes.[3] A completion test (e.g., Kaiser test) can be performed to check for the absence of free primary amines.[15]
-
Drain the coupling solution.
-
-
Final Washing:
-
Wash the resin thoroughly with DMF (3-5 times).[3] The resin is now ready for the next deprotection cycle.
-
Final Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin support and remove the permanent side-chain protecting groups.
Methodology:
-
After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM). Dry the resin under vacuum.[2]
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common general-purpose cocktail is "Reagent K": 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (B1312306) (TIS). Scavengers like water, EDT, and TIS are crucial to trap the reactive carbocations generated during the deprotection of side chains.
-
In a fume hood, add the cold cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[3]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the mixture to separate the resin, collecting the filtrate which contains the peptide.
-
Wash the resin with a small amount of fresh TFA to recover residual peptide.
-
Precipitate the peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.[2]
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with cold ether two more times, and then dry the final peptide product under vacuum.[2]
Conclusion
The Fmoc solid-phase peptide synthesis strategy is a powerful and versatile methodology that has revolutionized peptide science. Its reliance on a mild, base-labile protecting group for the N-terminus provides an orthogonal approach that is compatible with a wide range of sensitive amino acid side-chain modifications.[17] By understanding the core principles, carefully selecting reagents, and adhering to optimized protocols, researchers can successfully synthesize complex peptides for a multitude of applications in basic research, diagnostics, and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc SPPS Linkers [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. chempep.com [chempep.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Chirality: An In-depth Technical Guide on the Role of D-Amino Acids in Peptide Structure and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic incorporation of D-amino acids into peptide sequences represents a pivotal advancement in medicinal chemistry and drug design.[1] While biological systems are overwhelmingly homochiral, composed almost exclusively of L-amino acids, the introduction of their D-enantiomers provides a powerful toolkit to overcome the inherent limitations of native peptides, namely their poor metabolic stability and short in-vivo half-lives.[1][2] This technical guide offers a comprehensive exploration of the multifaceted role of D-amino acids in modulating peptide structure, stability, and biological function. We delve into the profound effects of D-amino acid substitution on secondary and tertiary structures, present quantitative data on the dramatic enhancements in proteolytic resistance, and provide detailed experimental protocols for the synthesis and analysis of these modified peptides. This document serves as an essential resource for professionals seeking to harness the unique stereochemical advantages of D-amino acids in the development of next-generation peptide therapeutics.
Introduction: The Stereochemical Advantage of D-Amino Acids
With the exception of achiral glycine, all proteinogenic amino acids exist as one of two non-superimposable mirror images, or enantiomers: the L- (levorotatory) and D- (dextrorotatory) forms.[1] The cellular machinery of higher organisms is evolved to exclusively synthesize and process proteins and peptides from L-amino acids.[2] This stereochemical homogeneity renders native peptides highly susceptible to rapid degradation by endogenous proteases, which exhibit a high degree of stereospecificity for L-amino acid residues.[1][3]
The primary advantage of incorporating D-amino acids into therapeutic peptides is to confer resistance to this enzymatic degradation.[1] Proteases recognize the specific three-dimensional arrangement of L-peptides; the introduction of a D-amino acid disrupts this recognition by altering the spatial arrangement of the side chain, sterically hindering the enzyme's active site and rendering the adjacent peptide bonds resistant to cleavage.[1][4] This fundamental principle is the cornerstone of using D-amino acids to enhance peptide stability and bioavailability.[3]
Impact of D-Amino Acids on Peptide Structure
The substitution of an L-amino acid with its D-enantiomer can induce significant perturbations in the peptide's local and global conformation.[5] This can be strategically exploited to stabilize desired secondary structures or, conversely, to disrupt undesirable conformations.
Modulation of Secondary Structure
-
β-Turns: D-amino acids are potent inducers of specific β-turn structures, which are critical motifs for receptor recognition in many biologically active peptides.[2][6] The D-configuration at the α-carbon can promote the formation of Type II' β-turns, a structural element that is otherwise difficult to achieve with only L-amino acids.[2][6] For instance, the inclusion of D-Proline has been shown to be a crucial element in stabilizing β-hairpin conformations.[5][6] The D-Pro-Gly sequence, in particular, is a well-established motif for nucleating stable β-hairpin structures.[7][8]
-
α-Helices: The incorporation of a single D-amino acid into a right-handed α-helix, the common helical form for L-peptides, is generally destabilizing.[5] The D-enantiomer disrupts the precise hydrogen-bonding pattern required for helical stability. However, peptides composed entirely of D-amino acids can readily form stable left-handed α-helices, which are the mirror image of their L-counterparts.[9] This principle is fundamental to the design of "mirror-image" peptide drugs.
-
β-Sheets: The effect of D-amino acids on β-sheet structures is context-dependent. Depending on the position and the specific amino acid, incorporation can either disrupt β-sheet formation by altering intermolecular interactions or, in some cases, promote it.[6] Computational studies suggest that peptides with long β-sheets are often less sensitive to D-amino acid substitutions than those with short β-sheets.[10]
Enhanced Proteolytic Stability: A Quantitative Perspective
The most significant and widely exploited benefit of D-amino acid incorporation is the dramatic increase in resistance to proteolysis.[3][11][12] This enhanced stability directly translates to a longer plasma half-life and improved bioavailability.[1][4]
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the enhanced stability of peptides containing D-amino acids compared to their all-L counterparts.
Table 1: Stability of Peptides Against Proteolytic Degradation
| Peptide Sequence | Modification | Protease/Medium | Incubation Time (h) | % Peptide Remaining | Source |
|---|---|---|---|---|---|
| L-Peptide (KKVVFKVKFKK) | All L-amino acids | Trypsin | 4 | ~0% | [12] |
| D-Peptide (Partial) | Partial D-amino acid substitution | Trypsin | 4 | >90% | [12] |
| AD-Peptide (All-D) | All D-amino acids | Trypsin | 4 | 100% | [12] |
| L-Peptide Hydrogelator | All L-amino acids | Proteinase K | 4 | ~0% | [11] |
| D-Peptide Modified Hydrogelator | C-terminal D-amino acid | Proteinase K | 24 | ~15% | [11] |
| Pep05 (L-peptide) | All L-amino acids | Human Plasma | 8 | <10% | [13] |
| DP06 (D-substituted) | L-Lys/L-Arg replaced with D-Lys/D-Arg | Human Plasma | 8 | >90% | [13] |
| RDP215 (L-peptide) | All L-amino acids | Human Serum (10%) | 24 | ~0% | [14] |
| 9D-RDP215 (D-substituted) | Single L- to D-amino acid substitution | Human Serum (10%) | 24 | ~100% |[14] |
Table 2: Impact of D-Amino Acid Substitution on Biological Activity
| Peptide | Target | Modification | Activity Metric | Value | Source |
|---|---|---|---|---|---|
| VHP Miniprotein | - | L-Asn19 -> D-Asn19 | ΔT (Thermal Destabilization) | -13.1 °C | [15] |
| VHP Miniprotein | - | L-Lys30 -> D-Lys30 | ΔT (Thermal Destabilization) | -4.7 °C | [15] |
| Antimicrobial Peptide | Bacteria | L-amino acids | Maintained Activity | Yes | [9] |
| Antimicrobial Peptide | Bacteria | D-amino acid substitutions at termini | Maintained Activity | Yes | [9] |
| Antimicrobial Peptide | Bacteria | D-amino acid substitutions in middle | Loss of Activity | Yes |[9] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of D-amino acids in peptide research.
Caption: Protease interaction with L- and D-peptides.[4]
Caption: Workflow for peptide stability and structural analysis.[4]
Caption: Logic diagram of D-amino acid benefits in drug design.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
SPPS is the standard method for chemically synthesizing peptides, allowing for the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[16]
Methodology:
-
Resin Preparation: Start with a functionalized resin (e.g., Rink Amide resin) in a reaction vessel.[17]
-
Initial Deprotection: Remove the temporary protecting group (e.g., Fmoc) from the resin using a solution of 20% piperidine (B6355638) in DMF to expose the free amine.[17]
-
Amino Acid Coupling: Activate the first D- or L-amino acid (which is Fmoc-protected at its N-terminus) using coupling reagents (e.g., HBTU/DIPEA in DMF) and add it to the resin. Agitate to allow the coupling reaction to proceed to completion.[17]
-
Wash: Thoroughly wash the resin with solvents like DMF, DCM, and MeOH to remove excess reagents and byproducts.[17]
-
Repeat Cycle: Repeat the deprotection, coupling, and wash steps for each subsequent amino acid in the desired sequence. D-amino acids are incorporated using their protected forms, just like L-amino acids.[17][18]
-
Final Cleavage: Once the sequence is complete, use a strong acidic cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and TIPS) to cleave the peptide from the resin and remove permanent side-chain protecting groups.[17][18]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass and purity of the final peptide using mass spectrometry.
Protease Stability Assay
This assay is crucial for quantifying the resistance of a peptide to enzymatic degradation.[1]
Methodology:
-
Reagent Preparation: Prepare stock solutions of the test peptides (both L- and D-amino acid-containing variants) in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) or biological fluid (e.g., human serum).[1][4]
-
Incubation: In a microcentrifuge tube, combine the peptide solution with the protease solution or serum to the desired final concentrations. Incubate the mixture at 37°C with gentle agitation.[4]
-
Time-Point Sampling: At predefined time points (e.g., 0, 15, 30, 60, 120, 240 minutes, 24 hours), withdraw an aliquot of the reaction mixture.[4]
-
Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile), which denatures the protease.[4]
-
Analysis: Analyze the samples using RP-HPLC. The amount of remaining intact peptide at each time point is determined by integrating the area of the corresponding peak in the chromatogram.[4][11]
-
Data Interpretation: Plot the percentage of remaining peptide against time to determine the peptide's half-life (t½) under the tested conditions.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules and is a powerful technique for assessing the secondary structure of peptides in solution.[19][20]
Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region (190-250 nm). The peptide concentration must be accurately determined.[20]
-
Instrument Setup: Purge the CD instrument with nitrogen gas. Use a quartz cuvette with an appropriate path length (typically 0.1 cm for far-UV).[20]
-
Baseline Correction: Record a baseline spectrum of the buffer alone in the cuvette. This will be subtracted from the peptide sample spectrum.[20]
-
Data Acquisition: Record the CD spectrum of the peptide solution over the desired wavelength range (e.g., 190-260 nm). Multiple scans are typically averaged to improve the signal-to-noise ratio.[20]
-
Data Conversion: Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues.
-
Structural Deconvolution: Analyze the processed CD spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, β-turn, and random coil content.[2] A right-handed α-helix gives characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. A β-sheet shows a negative band around 218 nm.[21] The spectrum of an all-D peptide enantiomer should be a mirror image of its all-L counterpart.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy is the premier technique for determining the high-resolution three-dimensional structure of peptides in solution.[22]
Methodology Overview:
-
Sample Preparation: Dissolve a high concentration of the isotopically labeled (e.g., ¹⁵N, ¹³C) or unlabeled peptide in a suitable deuterated solvent (e.g., H₂O/D₂O).
-
Data Acquisition: A series of multi-dimensional NMR experiments are performed.
-
TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system (i.e., connected by scalar couplings).[23]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence. This provides the distance restraints needed to define the peptide's fold.[23]
-
-
Resonance Assignment: The first step in analysis is to assign every proton resonance in the complex spectra to a specific atom in a specific amino acid of the peptide sequence, using the through-bond correlations from TOCSY and COSY experiments.[22][23]
-
Structural Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints from other experiments, are used as input for molecular dynamics and simulated annealing software. The software calculates an ensemble of 3D structures that are consistent with the experimental data.
-
Structure Validation: The final ensemble of structures is validated for quality and consistency with the experimental restraints.
Conclusion and Future Outlook
The incorporation of D-amino acids is a robust and indispensable strategy in modern peptide drug development.[1][2] By conferring proteolytic resistance, D-amino acids directly address the most significant liability of native peptides, enabling the design of therapeutics with improved pharmacokinetic profiles.[1][4] Furthermore, the ability of D-amino acids to modulate peptide conformation offers a sophisticated means to fine-tune receptor affinity and selectivity.[2] As synthetic and analytical techniques continue to advance, the rational design of D-amino acid-containing peptides with tailored structural and functional properties will undoubtedly accelerate the discovery of novel therapeutics for a wide range of diseases.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of turn residues in directing the formation of the β-sheet and in the stability of the β-sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 17. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 18. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. moodle2.units.it [moodle2.units.it]
- 21. researchgate.net [researchgate.net]
- 22. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 23. chem.uzh.ch [chem.uzh.ch]
Fmoc-D-Ala-OH for Peptide Library Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Fmoc-D-Ala-OH in the synthesis of peptide libraries. The incorporation of D-amino acids, such as D-Alanine, is a critical strategy in modern drug discovery to enhance the therapeutic potential of peptides. This document outlines the core principles, experimental methodologies, and applications of this technique, offering a valuable resource for professionals in the field.
Introduction: The Strategic Advantage of D-Amino Acids
In nature, proteins are almost exclusively composed of L-amino acids. This stereochemical homogeneity makes them susceptible to rapid degradation by endogenous proteases, limiting their therapeutic efficacy. The strategic substitution of L-amino acids with their D-enantiomers, such as D-Alanine, offers a powerful approach to overcome this limitation. Peptides incorporating D-amino acids exhibit significantly enhanced stability against enzymatic degradation, leading to longer in-vivo half-lives and improved bioavailability.[1] This fundamental advantage has made the use of building blocks like this compound a cornerstone of modern peptide-based drug design.
Physicochemical Properties of this compound
This compound is a standard building block for introducing D-alanine residues during Fmoc solid-phase peptide synthesis (SPPS). Its key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₁₇NO₄ |
| Molecular Weight | 311.33 g/mol |
| CAS Number | 79990-15-1 |
| Appearance | White to off-white powder[2] |
| Melting Point | 147-157 °C[2] |
| Purity (HPLC) | ≥ 98%[2] |
| Solubility in DMF | Clearly soluble (1 mmole in 2 ml) |
| Storage Conditions | 0-8 °C[2] |
Quantitative Impact of D-Alanine Incorporation
The substitution of L-Alanine with D-Alanine has a profound and quantifiable impact on the stability of peptides. This increased resistance to proteolysis is a primary driver for its use in therapeutic peptide design.
| Peptide/Analog | D-Amino Acid Content | Assay Conditions | Half-life of D-Peptide | Half-life of L-Peptide | Fold Increase in Stability |
| Antimicrobial Peptide | Single D-Ala substitution | Human Serum | > 48 h | ~ 2 h | > 24 |
| Neuropeptide Y Analog | Multiple D-amino acid substitutions | Rat Brain Homogenate | ~ 18 h | < 30 min | > 36 |
| Model Hexapeptide | Single D-Ala substitution | Trypsin Digestion | > 24 h | ~ 1 h | > 24 |
This table is a representative summary based on typical findings in the literature. Actual values can vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the manual and automated synthesis of a peptide library incorporating this compound, utilizing the split-and-pool strategy to generate a high diversity of compounds.
Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Library
The "split-and-pool" (or "split-and-mix") synthesis is a powerful method for generating large combinatorial peptide libraries where each resin bead carries a unique peptide sequence.[3][4]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected L-amino acids
-
This compound
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
Peptide synthesis vessels
-
Shaker
Protocol:
-
Resin Preparation:
-
Swell the resin in DMF for 1-2 hours in separate reaction vessels for each amino acid to be coupled in the first position.
-
-
First Coupling (Split Phase):
-
In separate vessels, couple the first Fmoc-amino acid (including this compound in one of the splits) to the resin.
-
For each vessel:
-
Dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HBTU/HOBt in DMF.
-
Add 6 equivalents of DIPEA and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
-
Pooling and Mixing:
-
Combine all the resin from the different vessels into a single container.
-
Wash the combined resin thoroughly with DMF to ensure complete mixing.
-
-
Fmoc Deprotection:
-
Treat the combined resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Subsequent Couplings (Split-and-Pool Cycles):
-
Split: Divide the deprotected resin into equal portions, one for each amino acid to be coupled at the next position.
-
Couple: In separate vessels, perform the coupling reaction as described in step 2.
-
Pool and Mix: Combine all resin portions and mix thoroughly as in step 3.
-
Deprotect: Perform Fmoc deprotection as in step 4.
-
Repeat this split-and-pool cycle for each subsequent position in the peptide library.
-
-
Final Fmoc Deprotection:
-
After the final coupling cycle, perform a final Fmoc deprotection as described in step 4.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the peptides from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptides.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the peptide library under vacuum.
-
Automated Peptide Synthesis
Modern automated peptide synthesizers can be programmed to perform the repetitive steps of SPPS, significantly increasing throughput.[5] For library synthesis, instruments with parallel synthesis capabilities are utilized.
General Workflow for Automated Synthesis:
-
Resin Loading: Load the appropriate resin into the reaction vessels of the synthesizer.
-
Sequence and Protocol Programming: Input the desired peptide sequences for the library and define the synthesis protocol (e.g., coupling times, wash steps, deprotection conditions). For a library incorporating D-Alanine, ensure this compound is assigned to the correct position in the sequence for the designated wells.
-
Reagent Preparation: Fill the synthesizer's reservoirs with the required Fmoc-amino acids (including this compound), coupling reagents, activator base, deprotection solution, and washing solvents.
-
Synthesis Execution: The synthesizer will automatically perform the following cycles for each peptide in the library:
-
Fmoc deprotection
-
Washing
-
Amino acid coupling
-
Washing
-
-
Cleavage and Work-up: After the synthesis is complete, the peptide-resins are typically cleaved and worked up manually as described in the manual synthesis protocol.
Quality Control and Screening of Peptide Libraries
Quality Control:
The quality of the synthesized peptide library is assessed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weights of a representative sample of peptides from the library.[6]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of individual peptides or pools of peptides.[6]
-
Amino Acid Analysis (AAA): To confirm the amino acid composition of selected peptides.[7]
High-Throughput Screening:
Once synthesized and characterized, the peptide library can be screened for desired biological activity using various high-throughput screening (HTS) assays.[1][8] The specific assay will depend on the therapeutic target of interest.
Signaling Pathways and Applications
Peptides containing D-amino acids have shown significant potential in modulating various biological pathways due to their enhanced stability and unique conformational properties.
Immunology
D-amino acid containing peptides can influence immune responses. For instance, they can act as antigens, eliciting specific antibody responses.[9] Their resistance to degradation makes them persistent in the system, potentially leading to a more robust and long-lasting immune response, which is advantageous for vaccine development.[10] Furthermore, D-alanine itself is a key component of bacterial peptidoglycans and can modulate immune responses through pattern recognition receptors.[11]
References
- 1. Ultra-high-throughput SPE-MALDI workflow: Blueprint for efficient purification and screening of peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. qyaobio.com [qyaobio.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. biosynth.com [biosynth.com]
- 8. tangobio.com [tangobio.com]
- 9. Different roles of D-amino acids in immune phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
A Technical Guide to the Physical Properties of Fmoc-D-Ala-OH for Researchers and Drug Development Professionals
Introduction: N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine (Fmoc-D-Ala-OH) is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). As a D-amino acid derivative, its incorporation into peptide sequences offers a strategic approach to enhance proteolytic stability, a critical attribute for the development of peptide-based therapeutics. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with detailed experimental protocols and workflow visualizations to support its effective application in research and drug development.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₇NO₄ | [1] |
| Molecular Weight | 311.33 g/mol | |
| Appearance | White to off-white solid/powder | [2] |
| CAS Number | 79990-15-1 |
Quantitative Physical Characteristics
The following table presents key quantitative physical data for this compound. It is important to note that values such as melting point and optical rotation can exhibit slight variations between suppliers and batches due to differences in purity and measurement conditions.
| Parameter | Reported Value(s) |
| Melting Point | 113-123 °C, 147-157 °C |
| Specific Optical Rotation | [α]²⁰/D +18.0 to +19.0° (c=1 in DMF) |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Insoluble in water. |
Experimental Protocols
Accurate characterization of this compound is crucial for its successful application. The following sections detail standard laboratory procedures for the determination of its key physical properties.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the crystalline solid melts to a liquid.
Materials:
-
This compound sample (finely powdered and dry)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a preliminary range.
-
Accurate Determination: For a precise measurement, set the heating rate to a slow ramp (1-2 °C/min) starting from a temperature approximately 10-15 °C below the expected melting point.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
-
Repeat: For accuracy, it is advisable to perform the measurement in triplicate.
Determination of Specific Optical Rotation (Polarimetry)
Objective: To measure the rotation of plane-polarized light caused by a solution of this compound, which is indicative of its chiral nature.
Materials:
-
This compound
-
High-purity Dimethylformamide (DMF)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter
-
Polarimeter sample cell (e.g., 1 dm)
Procedure:
-
Solution Preparation: Accurately weigh a specific amount of this compound (e.g., 100 mg, for a c=1 solution in 10 mL). Quantitatively transfer the solid to a 10 mL volumetric flask. Dissolve the compound in a small amount of DMF and then dilute to the mark with DMF. Ensure the solution is homogeneous.
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (pure DMF) to set the zero point.
-
Sample Measurement: Rinse the polarimeter cell with the prepared solution of this compound, then fill the cell, ensuring no air bubbles are present. Place the filled cell in the polarimeter.
-
Data Acquisition: Measure the observed rotation (α). Most modern polarimeters will provide a direct digital reading.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:
[α] = α / (l * c)
where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the solution in g/mL
-
-
Reporting: Report the specific rotation along with the temperature (T) and the wavelength of light used (typically the sodium D-line, 589 nm), for example, [α]²⁰/D.
Determination of Solubility (Equilibrium Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DMSO, water)
-
Vials with screw caps
-
Shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a constant temperature bath (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[3]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.[4]
-
Quantification: Dilute the filtered solution to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC-UV.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental reagent in Fmoc-based SPPS, a cyclical process for the synthesis of peptides on a solid support. The workflow below illustrates the key steps in a single coupling cycle.
Role in Enhancing Peptide Stability
The inclusion of D-amino acids like D-alanine into a peptide chain is a key strategy in drug development to increase resistance to enzymatic degradation. This is because proteases, the enzymes that break down peptides, are highly specific for L-amino acids.
References
Fmoc-D-Ala-OH: A Comprehensive Technical Guide to its Analysis and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the analytical methods and quality control parameters for Fmoc-D-Ala-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine), a critical raw material in solid-phase peptide synthesis (SPPS). Ensuring the purity and identity of this building block is paramount for the successful synthesis of high-quality peptides for research, diagnostic, and therapeutic applications. This document outlines the key specifications, detailed experimental protocols for its analysis, and a typical quality control workflow.
Physicochemical Properties and Specifications
This compound is a white to off-white crystalline powder. Its chemical structure consists of the D-enantiomer of alanine (B10760859) with its amino group protected by the base-labile Fmoc group.
Molecular Formula: C₁₈H₁₇NO₄ Molecular Weight: 311.33 g/mol CAS Number: 79990-15-1
Summary of Analytical Specifications
The quality of this compound is assessed through a series of analytical tests. The following table summarizes the typical specifications found on a Certificate of Analysis.
| Parameter | Specification | Method |
| Appearance | White to off-white solid/powder | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, FT-IR |
| Purity (HPLC) | ≥ 99.0% | Reversed-Phase HPLC |
| Enantiomeric Purity | ≥ 99.5% D-enantiomer | Chiral HPLC |
| Specific Optical Rotation | +18.0° to +22.0° (c=1 in DMF) | Polarimetry |
| Melting Point | 147 - 157 °C | Melting Point Apparatus |
| Solubility | Soluble in DMF | Visual Inspection |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below. These protocols are based on established pharmacopeial guidelines and common industry practices.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the chemical purity of this compound by separating it from any related impurities. The protocol is adapted from the general principles outlined in USP General Chapter <621> Chromatography.[1][2][3][4][5]
-
Instrumentation: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Calculation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Chiral HPLC for Enantiomeric Purity
This method separates the D- and L-enantiomers of Fmoc-Ala-OH to determine the enantiomeric excess of the desired D-isomer.
-
Instrumentation: An isocratic HPLC system with a UV detector.
-
Column: A suitable chiral stationary phase (CSP) column, such as one based on a polysaccharide or cyclodextrin (B1172386) derivative.
-
Mobile Phase: A mixture of hexane, ethanol, and a small amount of an acidic modifier (e.g., acetic acid or trifluoroacetic acid), optimized for the specific chiral column.
-
Flow Rate: Typically 0.5 - 1.5 mL/min, optimized for the specific column.
-
Detection Wavelength: 265 nm.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
System Suitability: Inject a solution of the racemic mixture (Fmoc-DL-Ala-OH) to ensure baseline separation of the two enantiomer peaks.
-
Calculation: The enantiomeric purity is calculated by dividing the peak area of the D-enantiomer by the sum of the peak areas of both the D- and L-enantiomers.
Specific Optical Rotation
The specific optical rotation is a critical parameter to confirm the enantiomeric identity of the material, based on the principles of USP General Chapter <781> Optical Rotation.[6][7][8][9][10]
-
Instrumentation: A calibrated polarimeter.
-
Light Source: Sodium lamp (589 nm).
-
Temperature: 20 ± 0.5 °C.
-
Sample Tube: 1 dm path length.
-
Sample Preparation: Accurately weigh approximately 1.0 g of this compound and dissolve it in 100 mL of Dimethylformamide (DMF).
-
Procedure:
-
Calibrate the polarimeter with a blank (DMF).
-
Measure the optical rotation of the sample solution.
-
Calculate the specific rotation using the formula: [α] = (100 * α) / (l * c) where:
-
[α] is the specific rotation.
-
α is the observed rotation in degrees.
-
l is the path length in decimeters.
-
c is the concentration in g/100 mL.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for Identity
FT-IR spectroscopy is used to identify the compound by comparing its spectrum with that of a reference standard. The spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[11][12][13][14][15]
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample, or use an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: Acquire the infrared spectrum over the range of 4000 to 400 cm⁻¹.
-
Interpretation: The spectrum should show characteristic peaks for:
-
N-H stretching (amide): ~3300 cm⁻¹
-
C=O stretching (urethane and carboxylic acid): ~1700-1750 cm⁻¹
-
Aromatic C=C stretching (fluorenyl group): ~1450-1600 cm⁻¹
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
¹H NMR spectroscopy provides detailed information about the molecular structure and is a powerful tool for confirming the identity of this compound.[16][17][18][19][20]
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Procedure: Acquire the ¹H NMR spectrum.
-
Interpretation: The chemical shifts, splitting patterns, and integrations of the proton signals should be consistent with the structure of this compound.
Thin Layer Chromatography (TLC)
TLC is a qualitative method to assess the presence of impurities.[21][22][23][24][25]
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio).
-
Sample Preparation: Dissolve the sample in a small amount of a suitable solvent like methanol (B129727) or DMF.
-
Procedure:
-
Spot the sample solution on the baseline of the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase until the solvent front is near the top of the plate.
-
Dry the plate and visualize the spots under UV light (254 nm).
-
Further visualization can be achieved by spraying with a ninhydrin (B49086) solution and heating, which will detect any free amino acid impurities.
-
-
Interpretation: The principal spot in the chromatogram of the sample should correspond in Rf value and appearance to that of a reference standard. Any secondary spots should be minimal in size and intensity.
Quality Control Workflow
The following diagram illustrates a typical quality control workflow for this compound, from the receipt of the raw material to its final release for use in peptide synthesis.
This comprehensive approach to the analysis and quality control of this compound ensures that this critical raw material meets the stringent requirements for peptide synthesis, ultimately contributing to the quality and reliability of the final peptide product.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 3. usp.org [usp.org]
- 4. bioglobax.com [bioglobax.com]
- 5. agilent.com [agilent.com]
- 6. â©781⪠Optical Rotation [doi.usp.org]
- 7. uspbpep.com [uspbpep.com]
- 8. FAQs: Optical Rotation [usp.org]
- 9. Revised USP General Chapter <781> Optical Rotation published for Comments - ECA Academy [gmp-compliance.org]
- 10. drugfuture.com [drugfuture.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 13. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 19. rsc.org [rsc.org]
- 20. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 22. crsubscription.com [crsubscription.com]
- 23. iitg.ac.in [iitg.ac.in]
- 24. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 25. docente.ifsc.edu.br [docente.ifsc.edu.br]
understanding the Fmoc protecting group
An In-depth Technical Guide to the Fmoc Protecting Group
For researchers, scientists, and drug development professionals, a deep understanding of protecting group chemistry is fundamental to successful organic synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern synthetic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Introduced by Carpino and Han in 1972, its utility stems from its unique lability under mild basic conditions, which provides a crucial layer of orthogonality against acid-labile protecting groups.[1][2] This allows for the selective deprotection and manipulation of functional groups, which is essential for building complex molecules like peptides and oligonucleotides.[3][]
This technical guide provides a comprehensive overview of the Fmoc group, detailing its chemical principles, mechanisms of protection and deprotection, quantitative stability data, and detailed experimental protocols.
The effectiveness of the Fmoc group is rooted in its distinct chemical structure, which dictates its stability and cleavage mechanism. It consists of a fluorenyl ring system linked to a methoxycarbonyl group.[5] This structure is stable under acidic conditions but is readily cleaved by mild bases, a characteristic that forms the basis of its widespread use in orthogonal synthesis strategies.[2][6][7]
Mechanism of Protection
The Fmoc group is typically introduced to protect primary and secondary amines, forming a carbamate (B1207046) linkage.[2] This is achieved by reacting the amine with an activated Fmoc derivative, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[5][6] Fmoc-OSu is often preferred due to its higher stability and reduced tendency to cause the formation of unwanted dipeptide byproducts during the protection of amino acids.[2][6] The reaction is performed under basic conditions to neutralize the acid generated.[5]
Caption: Mechanism of amine protection using an Fmoc reagent.
Mechanism of Deprotection
The defining characteristic of the Fmoc group is its cleavage under mild basic conditions via a β-elimination mechanism.[1][5] The process is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton at the C9 position of the fluorenyl ring.[6][8] This acidity is a direct consequence of the electron-withdrawing nature of the fluorene (B118485) aromatic system.[8] The resulting carbanion is unstable and rapidly undergoes elimination, releasing the free amine, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF).[8][9] In practice, an excess of the amine base is used to trap the electrophilic DBF, forming a stable adduct that prevents it from reacting with the newly deprotected amine.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
significance of D-alanine in peptide design
An In-depth Technical Guide on the Significance of D-Alanine in Peptide Design
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor stability and short in vivo half-lives. Among these, D-amino acids, the stereoisomers of the natural L-amino acids, have emerged as a powerful tool. This technical guide focuses on the significance of D-alanine, a fundamental D-amino acid, in peptide design. Its inclusion can profoundly influence a peptide's therapeutic profile by enhancing resistance to enzymatic degradation, modulating secondary structure, and consequently altering receptor binding and biological activity. This document provides a comprehensive overview of the core principles of D-alanine substitution, quantitative data on its impact, detailed experimental protocols for synthesis and evaluation, and visual workflows to guide research and development.
Introduction: The Chirality Advantage in Peptide Design
In nature, proteins and peptides are almost exclusively composed of L-amino acids. This homochirality is fundamental to the specific three-dimensional structures required for biological function. However, this also makes native peptides susceptible to degradation by proteases, which are stereospecific enzymes that recognize and cleave L-amino acid peptide bonds.[1] This rapid degradation is a major obstacle in the development of peptide therapeutics, leading to short circulating half-lives and limited bioavailability.[2][3]
The strategic substitution of an L-amino acid with its D-enantiomer, such as D-alanine, is a key modification strategy.[4] Because D-amino acids are not readily recognized by endogenous proteases, their incorporation can dramatically increase the stability and in vivo half-life of a peptide.[5][6] D-alanine is particularly noteworthy due to its simple, non-reactive methyl side chain, which allows for the study of stereochemical effects with minimal confounding steric or chemical influences.
Core Significance of D-Alanine Incorporation
Enhancement of Proteolytic Stability
The primary and most widely exploited advantage of D-alanine substitution is the enhanced resistance to proteolysis.[1] Proteolytic enzymes have active sites that are exquisitely shaped to accommodate the specific stereochemistry of L-amino acid substrates. The introduction of a D-alanine residue at or near a cleavage site creates a "steric shield," preventing the enzyme from binding effectively and catalyzing the hydrolysis of the peptide bond.[4][7] This strategy has been successfully employed to improve the stability of various peptides, including antimicrobial peptides (AMPs).[7][8] For example, replacing L-arginine and L-lysine residues at trypsin cleavage sites with their D-enantiomers in the antimicrobial peptide OM19R resulted in a designed peptide, OM19D, with significantly enhanced stability against trypsin.[7]
Modulation of Peptide Conformation
The stereochemistry of amino acid residues dictates the allowable Ramachandran angles (Φ and Ψ), which in turn determines the peptide's secondary structure. Replacing an L-amino acid with a D-alanine residue can have profound conformational consequences. While L-amino acids favor right-handed α-helices, D-amino acids can disrupt these structures or induce left-handed helical turns. This ability to alter conformation can be a powerful design tool. In some cases, replacing a glycine (B1666218) residue, which is conformationally flexible, with a D-alanine can actually increase protein stability by favoring specific backbone angles in the right-side of the Ramachandran plot.[9] However, it is crucial to assess these changes, as they can also negatively impact the peptide's desired biological activity by altering its overall three-dimensional shape.[1] Conformational analysis using techniques like Circular Dichroism (CD) spectroscopy is therefore essential.[1][10]
Impact on Receptor Binding and Biological Activity
The biological activity of a peptide is intrinsically linked to its conformation, which governs its ability to bind to a specific receptor or target molecule. Since D-alanine substitution alters this conformation, it can significantly impact biological function.[1] This impact can be multifaceted:
-
Reduced Activity: If the native L-conformation is essential for receptor binding, a D-alanine substitution can disrupt the necessary interactions, leading to reduced or abolished activity.[1]
-
Retained or Enhanced Activity: In some instances, the modified conformation may still fit within the receptor's binding pocket, leading to retained activity. Occasionally, the increased stability and altered conformation can even lead to enhanced potency or a more desirable activity profile.[11] For example, a D-peptide analogue of an amphipathic peptide was shown to have increased cancer specificity in vitro.[11]
Therefore, it is imperative to perform comprehensive in vitro and in vivo assays to evaluate the biological activity of any D-alanine modified peptide relative to its parent L-amino acid counterpart.[1]
Quantitative Impact of D-Alanine Substitution
The substitution of L-amino acids with D-alanine can lead to measurable improvements in stability and, in some cases, biological activity. The following tables summarize quantitative data from studies on D-amino acid-containing peptides.
Table 1: Enhancement of Proteolytic Stability and In Vivo Half-Life
| Peptide | Modification | Assay Condition | Half-Life (t½) | Fold Increase | Reference |
|---|---|---|---|---|---|
| L-Carnosine | Native Dipeptide | Rat Serum | 78 minutes | - | [1] |
| D-Carnosine | D-amino acid analogue | Rat Serum | 75 minutes | ~1 | [1] |
| Polybia-CP | L-amino acid peptide | Trypsin Digestion | Unstable | - | [8] |
| D-CP | All D-amino acid analogue | Trypsin Digestion | Stable | N/A | [8] |
| NTL9 (G24A) | Native Protein | Chemical Denaturation | ΔG = 4.1 kcal/mol | - | [9] |
| NTL9 (G24[D-Ala]) | D-Ala Substitution | Chemical Denaturation | ΔG = 5.4 kcal/mol | +1.3 kcal/mol | [9] |
| NTL9 (G34A) | Native Protein | Chemical Denaturation | ΔG = 4.1 kcal/mol | - | [9] |
| NTL9 (G34[D-Ala]) | D-Ala Substitution | Chemical Denaturation | ΔG = 6.0 kcal/mol | +1.9 kcal/mol | [9] |
| UBA Domain (G331A) | Native Protein | Chemical Denaturation | ΔG = 1.2 kcal/mol | - | [9] |
| UBA Domain (G331[D-Ala]) | D-Ala Substitution | Chemical Denaturation | ΔG = 1.8 kcal/mol | +0.6 kcal/mol | [9] |
Note: The carnosine example illustrates that while D-amino acid substitution protects against proteolysis, other clearance mechanisms like renal filtration can still result in a short half-life for small peptides.[1]
Table 2: Impact on Biological Activity (Antimicrobial Peptides)
| Peptide | Organism | MIC (µg/mL) of Parent Peptide (OM19R) | MIC (µg/mL) of D-amino acid Peptide (OM19D) | Reference |
|---|---|---|---|---|
| OM19D vs. OM19R | E. coli ATCC25922 | 16 | 16 | [7] |
| OM19D vs. OM19R | P. aeruginosa ATCC27853 | 16 | 16 | [7] |
| OM19D vs. OM19R | K. pneumoniae ATCC700603 | 16 | 16 | [7] |
| OM19D vs. OM19R | A. baumannii ATCC19606 | 16 | 16 | [7] |
| OM19D vs. OM19R | S. aureus ATCC29213 | >128 | >128 | [7] |
Note: In this case, the D-amino acid substitution to improve stability did not negatively impact the minimum inhibitory concentration (MIC) against several Gram-negative bacteria.[7]
Key Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine Containing Peptide
This protocol outlines the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for synthesizing a peptide with a D-alanine substitution.[12][13]
Materials:
-
Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl resin (for C-terminal acid).[13]
-
Fmoc-protected L-amino acids and Fmoc-D-Alanine-OH.
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine.
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane), Methanol.
-
Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.
-
SPPS reaction vessel.
Methodology:
-
Resin Preparation:
-
Place the chosen resin in the reaction vessel.
-
Swell the resin in DMF for at least 1 hour. Drain the DMF.[13]
-
-
First Amino Acid Coupling (if not using pre-loaded resin):
-
Activate the C-terminal Fmoc-amino acid (5 eq) with HCTU (5 eq) and DIPEA (10 eq) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. Drain.[12]
-
Repeat the 20% piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling Cycle (L- or D-Alanine):
-
Prepare the activated amino acid: Dissolve Fmoc-L-amino acid-OH or Fmoc-D-Ala-OH (5 eq) and HCTU (5 eq) in DMF. Add DIPEA (10 eq).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. To ensure complete coupling, a colorimetric test (e.g., Kaiser test) can be performed.[1]
-
Wash the resin with DMF (3x).
-
-
Repeat Cycles: Repeat steps 3 and 4 for each amino acid in the sequence until the full peptide is assembled.
-
Final Cleavage and Deprotection:
-
Wash the final peptidyl-resin with DMF, followed by DCM, and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide from the filtrate using cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide using mass spectrometry (MS).[14]
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol provides a general method to assess the half-life of a peptide in human serum.[1][15][16]
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in water or DMSO).
-
Pooled human serum (commercially available).
-
Incubator or water bath at 37°C.
-
Quenching/Precipitation Solution: 10% Trichloroacetic acid (TCA) in water or cold acetonitrile.[15][17]
-
Low-bind microcentrifuge tubes.
-
Centrifuge.
-
LC-MS or HPLC system for analysis.
Methodology:
-
Preparation:
-
Thaw pooled human serum on ice. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to remove any precipitates.[15]
-
Prepare a stock solution of the test peptide.
-
-
Incubation:
-
Pre-warm an aliquot of the prepared serum to 37°C in a water bath.
-
Spike the serum with the peptide stock solution to a final concentration (e.g., 10-100 µg/mL). Mix gently. This is your T=0 sample point.
-
Immediately withdraw an aliquot for the T=0 time point and proceed to step 3.
-
Continue incubating the remaining serum-peptide mixture at 37°C.
-
-
Time Point Sampling and Quenching:
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.[1][15]
-
Immediately add the aliquot to a microcentrifuge tube containing a fixed volume of cold quenching solution (e.g., add 100 µL of sample to 200 µL of cold acetonitrile) to stop enzymatic activity and precipitate serum proteins.[15]
-
-
Protein Precipitation:
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[15]
-
-
Analysis:
-
Carefully collect the supernatant, which contains the remaining intact peptide.
-
Analyze the supernatant using a validated LC-MS or HPLC method to quantify the concentration of the intact peptide.
-
-
Data Interpretation:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) from the degradation curve, typically by fitting the data to a one-phase exponential decay model.
-
Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
This protocol describes how to use far-UV CD spectroscopy to assess the secondary structure of a peptide in solution.[10][18]
Materials:
-
Purified peptide.
-
Appropriate buffer (e.g., 10 mM potassium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
CD Spectropolarimeter.
-
Quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm).
-
Pure nitrogen gas supply.
Methodology:
-
Instrument Preparation:
-
Purge the CD instrument with high-purity nitrogen gas for at least 15-30 minutes before turning on the lamp to remove oxygen.[18]
-
Turn on the lamp and allow it to warm up for at least 30 minutes.
-
Set the temperature control (e.g., 25°C).
-
-
Sample Preparation:
-
Prepare a stock solution of the peptide and determine its precise concentration using a reliable method (e.g., UV absorbance at 280 nm if it contains Trp or Tyr, or amino acid analysis).
-
Dilute the peptide in the chosen buffer to a final concentration typically between 0.1-0.2 mg/mL. The final absorbance should not exceed ~1.0.
-
-
Data Acquisition:
-
Set the instrument parameters for far-UV scanning:
-
Record a baseline spectrum using the cuvette filled with the buffer only.
-
Rinse the cuvette, then fill it with the peptide solution and record the sample spectrum.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ_obs * MRW) / (10 * c * l) Where:
-
θ_obs is the observed ellipticity in degrees.
-
MRW is the mean residue weight (molecular weight of the peptide / number of residues).
-
c is the peptide concentration in g/mL.
-
l is the cuvette path length in cm.
-
-
Analyze the resulting spectrum. Characteristic spectral shapes indicate different secondary structures:
-
α-helix: Strong negative bands near 222 nm and 208 nm, and a strong positive band near 192 nm.[10]
-
β-sheet: A single strong negative band near 218 nm and a positive band near 195 nm.
-
Random Coil: A strong negative band near 198 nm and very low ellipticity above 210 nm.
-
-
Visualization of Key Processes
The following diagrams illustrate key workflows and concepts in the design and evaluation of D-alanine containing peptides.
Caption: A logical workflow for designing and evaluating D-alanine modified peptides.
Caption: D-Alanine substitution sterically hinders protease binding and cleavage.
Caption: A streamlined workflow for determining peptide half-life in serum.
Conclusion
The incorporation of D-alanine is a robust and effective strategy in modern peptide design, primarily aimed at enhancing metabolic stability. By rendering peptides resistant to proteolytic degradation, this simple stereochemical modification can significantly extend their in vivo half-life, a critical factor for therapeutic efficacy. However, the resulting conformational changes can have unpredictable effects on biological activity. Therefore, a successful design strategy requires a careful, iterative process of synthesis, purification, and comprehensive characterization. Researchers must evaluate not only stability but also structural integrity and biological function to ensure that the benefits of increased stability are not offset by a loss of therapeutic potency. The protocols and data presented in this guide offer a foundational framework for professionals in the field to harness the power of D-alanine in the development of next-generation peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Exploiting the right side of the Ramachandran plot: substitution of glycines by D-alanine can significantly increase protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. chem.uci.edu [chem.uci.edu]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. moodle2.units.it [moodle2.units.it]
Fmoc-D-Ala-OH: An In-Depth Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Ala-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its utilization is critical for the introduction of D-alanine residues into peptide sequences, a strategy frequently employed to enhance peptide stability against enzymatic degradation, modulate biological activity, and induce specific secondary structures. This technical guide provides a comprehensive overview of this compound for professionals in peptide synthesis, detailing its chemical properties, experimental protocols, and applications, with a focus on quantitative data and visual workflows to facilitate understanding and practical implementation.
Core Concepts in Fmoc-Based Peptide Synthesis
Solid-phase peptide synthesis employing the Fmoc protecting group strategy is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin). The synthesis cycle for each amino acid consists of two main steps:
-
Fmoc Deprotection: The removal of the base-labile Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling reaction.
-
Coupling: The activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent reaction with the free amine on the peptide-resin to form a peptide bond.
The use of D-amino acids, such as this compound, does not significantly alter the fundamental chemistry of these steps, as the chemical reactivity of L- and D-enantiomers is identical.[1] However, the incorporation of D-amino acids can be a strategic tool to overcome challenges associated with peptide aggregation.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in peptide synthesis.
| Property | Value |
| CAS Number | 79990-15-1[2][3][4] |
| Molecular Formula | C₁₈H₁₇NO₄[2][4] |
| Molecular Weight | 311.33 g/mol [4] |
| Appearance | White powder[2] |
| Melting Point | 147-157 °C[2] |
| Purity | ≥ 99.5% (HPLC, Chiral purity)[2] |
| Storage Conditions | 0-8 °C[2] |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps involving this compound in manual solid-phase peptide synthesis.
Protocol 1: Standard Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the N-terminus of the peptide-resin.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Initial Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 5-7 minutes.
-
Second Deprotection: Drain the solution and add a fresh aliquot of the deprotection solution. Agitate for an additional 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene byproducts.
Protocol 2: Standard Coupling of this compound
This protocol details the coupling of this compound to the deprotected peptide-resin using HBTU as the activating agent.
Materials:
-
Deprotected peptide-resin
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (peptide synthesis grade)
Procedure:
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Activation: Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the washed and deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Quantitative Data on Coupling and Deprotection
The efficiency of the coupling and deprotection steps is crucial for the successful synthesis of high-purity peptides. The following tables summarize quantitative data for these reactions.
Table 1: Comparison of Coupling Reagents for Fmoc-Ala-OH
This table presents a comparison of the performance of various common coupling reagents for the incorporation of Fmoc-Ala-OH. The data, while for the L-enantiomer, is representative for this compound due to their identical chemical reactivity.[1]
| Coupling Reagent | Reagent Type | Typical Coupling Time (minutes) | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 | ~95-98 | ~90-95 | Low to Moderate |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-120 | >98 | >95 | Very Low |
Data adapted from a comparative guide on coupling reagents.[5]
Table 2: Kinetics of Fmoc-Ala-OH Coupling with Various Activating Agents
This table provides kinetic data for the coupling of Fmoc-Ala-OH using different activating agents in a model aza-peptide synthesis. This data offers a useful comparison of the activation efficiency.
| Activating Agent | Observed Rate Constant (kobs) at 25°C (min⁻¹) | Half-life (t½) at 25°C (min) | Final Yield (%) |
| COMU | 0.033 ± 0.001 | 21 | ~100 |
| PyOxim | 0.032 ± 0.002 | 22 | ~100 |
| HATU | 0.023 ± 0.002 | 30 | ~100 |
| HCTU | 0.012 ± 0.001 | 58 | 70 |
| HDMC | 0.009 ± 0.001 | 77 | 80 |
| TBTU | 0.005 ± 0.001 | 139 | 80 |
| PyBOP | 0.004 ± 0.001 | 173 | 50 |
| DIC | 0.003 ± 0.001 | 211 | ~100 (extended time) |
Data adapted from a kinetic study on aza-peptide synthesis.[6]
Table 3: Fmoc Deprotection Kinetics
The rate of Fmoc deprotection can be influenced by the concentration of the base. The following data shows the percentage of Fmoc group removal from Fmoc-Val-OH over time with different concentrations of piperidine in DMF.
| Piperidine Concentration (v/v) | 1 min (%) | 3 min (%) | 5 min (%) |
| 1% | 33.4 | 49.6 | - |
| 2% | 12.9 | 63.3 | 87.9 |
| 5% | - | >99 | - |
| 20% | - | >99 | - |
Data adapted from an analysis of Fmoc removal reaction kinetics.[7]
Visualizing Workflows and Logical Relationships
Diagrams are powerful tools for understanding complex processes in peptide synthesis. The following visualizations, created using the DOT language, illustrate key workflows and concepts related to the use of this compound.
Applications in Research and Drug Development
The incorporation of this compound into peptides has significant implications for various research and therapeutic applications:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are resistant to degradation by proteases, which are stereospecific for L-amino acids. This increased stability leads to a longer in vivo half-life, a desirable property for peptide-based drugs.
-
Modulation of Biological Activity: The stereochemistry of amino acids plays a crucial role in the three-dimensional structure of peptides and their interaction with biological targets. Substituting an L-amino acid with its D-enantiomer can alter the peptide's conformation, leading to changes in its binding affinity and biological activity. This can be exploited to develop more potent or selective peptide therapeutics.
-
Induction of Specific Secondary Structures: The introduction of D-amino acids can induce the formation of specific secondary structures, such as β-turns, which are important for molecular recognition and receptor binding.
-
Development of Peptide Inhibitors: Peptides containing D-amino acids are being investigated as inhibitors of various biological processes, including protein-protein interactions. For example, peptide antagonists of G protein-coupled receptors (GPCRs) can be designed with D-amino acids to enhance their stability and efficacy.
Conclusion
This compound is an indispensable tool in the arsenal (B13267) of the modern peptide chemist. A thorough understanding of its properties, coupled with optimized protocols for its incorporation into peptide chains, enables the synthesis of novel and effective peptide-based molecules for a wide range of applications in research and drug development. The strategic use of D-amino acids offers a powerful approach to overcome common challenges in peptide synthesis and to fine-tune the biological properties of synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | C18H17NO4 | CID 2724627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
The Cornerstone of Unnatural Peptide Synthesis: A Technical Guide to Fmoc-D-Ala-OH
For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids is a critical strategy in modern peptide-based therapeutics. Among these, D-amino acids offer a powerful tool to enhance peptide stability, modulate biological activity, and create novel pharmacological profiles. This in-depth technical guide focuses on the theoretical principles and practical application of Nα-Fmoc-D-alanine (Fmoc-D-Ala-OH), a fundamental building block in the synthesis of peptides with unnatural chirality.
This document provides a comprehensive overview of the core principles of Fmoc-based solid-phase peptide synthesis (SPPS), detailed experimental protocols, a comparative analysis of reagents, and the biological significance of incorporating D-alanine into peptide chains.
Core Principles: The Fmoc/tBu Orthogonal Strategy
The use of this compound is primarily situated within the context of Fmoc/tBu solid-phase peptide synthesis, a methodology that has become the gold standard for peptide synthesis due to its mild reaction conditions and versatility.[1][2] The success of this strategy hinges on the principle of orthogonality , where two different classes of protecting groups are employed, each removable under distinct chemical conditions without affecting the other.[3]
-
Temporary Nα-Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group of the incoming amino acid. Its key feature is its lability to a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5]
-
Permanent Side-Chain Protection: Reactive side chains of amino acids are protected by acid-labile groups, most commonly derived from tert-butanol (B103910) (e.g., tBu, Boc, Trt). These groups remain stable during the iterative cycles of Fmoc deprotection.[5]
-
Final Cleavage: Upon completion of the peptide sequence, a strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the solid support and remove the side-chain protecting groups.[2]
The incorporation of D-alanine, a non-natural stereoisomer, can significantly increase the in vivo half-life of a peptide by making it resistant to degradation by endogenous proteases that are specific for L-amino acids.[6]
Physicochemical Properties of this compound
Proper handling and storage of this compound are essential for successful peptide synthesis. Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₇NO₄ | [7] |
| Molecular Weight | 311.33 g/mol | [8] |
| Appearance | White to off-white powder | [8] |
| Melting Point | 113-123 °C | [8] |
| Solubility | Soluble in DMF, DMSO; Sparingly soluble in Methanol | [8] |
| Storage Temperature | 2-30°C | [8] |
| Enantiomeric Purity | ≥ 99.5% | [8] |
| HPLC Purity | ≥ 99.0% | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the key steps involved in the incorporation of this compound into a peptide chain using manual solid-phase peptide synthesis.
Resin Preparation and Swelling
The choice of resin depends on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[9]
-
Resin Weighing: Weigh the appropriate amount of resin based on its substitution level (e.g., 0.5-1.0 mmol/g) and the desired synthesis scale.
-
Transfer: Place the resin in a suitable reaction vessel.
-
Swelling: Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation. This increases the surface area and accessibility of the reactive sites.[10]
Nα-Fmoc Deprotection
This crucial step exposes the N-terminal amine of the growing peptide chain for the subsequent coupling reaction.
-
Initial Deprotection: Drain the DMF from the swollen resin. Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 3-5 minutes.[11]
-
Second Deprotection: Drain the piperidine solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[11]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11] The completion of the deprotection can be monitored qualitatively using the Kaiser test, where a positive result (blue beads) indicates the presence of free primary amines.
This compound Coupling (Activation and Reaction)
The coupling step involves the activation of the carboxylic acid of this compound to facilitate the formation of a peptide bond with the free N-terminal amine on the resin-bound peptide.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a suitable coupling reagent in DMF. For onium salt activators like HATU, also add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.[11]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative colorimetric test like the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Final Fmoc Removal: Perform a final Nα-Fmoc deprotection as described above.
-
Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then dry the resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., 2.5% water, 2.5% triisopropylsilane) to quench reactive carbocations generated during the removal of side-chain protecting groups.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation and Isolation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.
Quantitative Data on Reagent Performance
The choice of coupling and deprotection reagents can significantly impact the efficiency and purity of the synthesized peptide.
Comparison of Coupling Reagents for Fmoc-Amino Acid Incorporation
The following table summarizes the performance of common coupling reagents. While this data is for a representative Fmoc-amino acid, the trends are generally applicable to this compound.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-120 minutes | >98 | >95 | Very Low |
Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes. Actual results may vary depending on the specific peptide sequence, solid support, and reaction conditions.[4]
Comparison of Deprotection Reagents
While piperidine is the most common Fmoc deprotection reagent, alternatives exist.
| Deprotection Reagent | Concentration | Key Characteristics |
| Piperidine (PP) | 20% in DMF | The standard and most widely used reagent.[12] |
| 4-Methylpiperidine (4MP) | 20% in DMF | Similar kinetics to piperidine, sometimes leading to higher yields.[12] |
| Piperazine (PZ) | 10% in 9:1 DMF/Ethanol | Less nucleophilic, can reduce base-induced side reactions like aspartimide formation.[12] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF (often with a scavenger) | A stronger, non-nucleophilic base that can lead to faster deprotection times. |
Visualizing the Process: Diagrams and Pathways
To further elucidate the theoretical principles, the following diagrams illustrate key workflows and mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. scbt.com [scbt.com]
- 8. This compound Novabiochem 79990-15-1 [sigmaaldrich.com]
- 9. aklectures.com [aklectures.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Utility of Fmoc-D-Ala-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide science, N-α-Fmoc-D-alanine (Fmoc-D-Ala-OH) stands as a cornerstone building block, indispensable for the synthesis of peptide-based therapeutics and research tools. Its discovery and application are intrinsically linked to the development of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a landmark innovation that revolutionized solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of this compound, tailored for professionals in the fields of chemistry and drug development. The incorporation of D-alanine into peptide sequences is a strategic approach to enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profiles of peptide drugs.
Historical Context: The Advent of the Fmoc Protecting Group
The story of this compound begins with the pioneering work of Louis A. Carpino and Grace Y. Han in 1970, who introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) as a novel, base-labile amino-protecting group.[1] This development was a significant departure from the then-dominant acid-labile tert-butyloxycarbonyl (Boc) protecting group, offering an orthogonal strategy for peptide synthesis. The key advantage of the Fmoc group is its stability under acidic conditions and its facile removal with a mild base, typically piperidine, which allows for milder overall reaction conditions.[2][3]
While the seminal 1970 paper by Carpino and Han laid the chemical foundation, the full potential of the Fmoc group in solid-phase peptide synthesis was realized in 1978 when Meienhofer and coworkers developed the Fmoc/tBu (tert-butyl) strategy.[4] This approach, which utilizes the base-labile Fmoc group for temporary N-terminal protection and acid-labile groups for side-chain protection, has become the predominant method for SPPS.
The first synthesis of this compound is not documented in a singular, high-profile publication, as its preparation was a logical and straightforward application of the general method established for Fmoc-amino acids. Following the widespread adoption of Fmoc-based SPPS, the demand for a diverse range of Fmoc-protected amino acids, including the D-enantiomers, grew rapidly. The synthesis of this compound became a routine yet crucial procedure for peptide chemists seeking to create more robust and biologically stable peptides.[5]
The Strategic Importance of D-Alanine in Peptidomimetics
The incorporation of D-amino acids, such as D-alanine, into peptide chains is a powerful strategy in drug design. Peptides composed exclusively of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. By strategically replacing an L-amino acid with its D-enantiomer, the resulting peptide becomes less recognizable to these enzymes, leading to a significantly longer in vivo half-life.[6][7] D-alanine, being the simplest chiral amino acid, is an ideal candidate for this purpose as its small methyl side chain minimizes potential disruptions to the peptide's overall conformation and biological activity.[8]
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is typically achieved through the reaction of D-alanine with a 9-fluorenylmethyloxycarbonylating agent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The following protocol is a representative example of this synthesis.
Materials:
-
D-Alanine
-
Sodium Carbonate (Na₂CO₃)
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
1,4-Dioxane
-
Water (H₂O)
-
Diethyl ether
-
Ethyl acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve D-alanine in a 1:1 (v/v) mixture of water and 1,4-dioxane.
-
To this solution, add an excess of sodium carbonate to maintain basic conditions.
-
Add N-(9-fluorenylmethoxycarbonyloxy)succinimide to the reaction mixture.
-
Stir the mixture at room temperature for approximately 18 hours.[4]
-
After the reaction is complete, filter the mixture. Extract the filtrate with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the this compound.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound as a white solid.
-
The crude product can be further purified by recrystallization.
Quantitative Data
The synthesis and quality control of this compound are characterized by several key quantitative parameters.
| Parameter | Typical Value/Range | Method of Analysis | Reference(s) |
| Synthesis Yield | 80-99% | Gravimetric | [2][4] |
| Chemical Purity | ≥99.0% | High-Performance Liquid Chromatography (HPLC) | [1][6] |
| Enantiomeric Purity | ≥99.5% | Chiral HPLC | [6][9] |
| Melting Point | 151-155 °C | Capillary Melting Point Apparatus | [10] |
| Molecular Weight | 311.33 g/mol | Mass Spectrometry | [6] |
Spectroscopic Data for Fmoc-L-Ala-OH (representative for D-enantiomer):
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.6 (s, 1H), 7.90 (d, J=7.5 Hz, 2H), 7.74 (t, J=7.0 Hz, 2H), 7.43 (t, J=7.4 Hz, 2H), 7.35 (t, J=7.4 Hz, 2H), 4.30-4.24 (m, 3H), 4.03 (m, 1H), 1.30 (d, J=7.2 Hz, 3H).[11]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental reagent in Fmoc-based SPPS. The workflow for incorporating an this compound residue into a growing peptide chain on a solid support is a cyclical process involving deprotection, activation, and coupling steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound Novabiochem 79990-15-1 [sigmaaldrich.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. FMOC-D-alanine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]
Fmoc-D-Ala-OH: A Technical Guide for Advanced Peptide Synthesis
Fmoc-D-Ala-OH, or N-α-Fmoc-D-alanine, is a pivotal amino acid derivative for researchers engaged in solid-phase peptide synthesis (SPPS), particularly in the fields of drug development, biochemistry, and material science. Its unique stereochemistry and the properties of the fluorenylmethoxycarbonyl (Fmoc) protecting group make it an essential building block for creating peptides with enhanced stability and specific structural characteristics. This guide provides an in-depth overview of its core features, experimental protocols, and key applications.
Core Physicochemical and Analytical Properties
This compound is a white to off-white crystalline powder.[1][2][3] Its fundamental properties are critical for its application in synthesis, dictating solubility, storage, and reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₈H₁₇NO₄ | [1][3][4] |
| Molecular Weight | 311.33 g/mol | [1][4] |
| CAS Number | 79990-15-1 | [1][3][4] |
| Appearance | White to off-white powder/solid | [1][2][3] |
| Melting Point | 147-157 °C | [3] |
| Storage Conditions | Powder: -20°C (3 years), 0-8°C; In solvent: -80°C (6 months) | [1][3] |
Table 2: Analytical and Quality Specifications
| Parameter | Specification | References |
| Purity (HPLC) | ≥ 99.0% | [3] |
| Purity (TLC) | ≥ 98% | |
| Enantiomeric Purity | ≥ 99.5% | [3] |
| Optical Rotation | [a]D20 = +18 ± 2º (c=1 in DMF) | [3] |
Table 3: Solubility Data
| Solvent | Solubility | Notes | References |
| DMSO | 100 mg/mL (321.20 mM) | Requires ultrasonic assistance; hygroscopic DMSO can impact solubility. | [1] |
| DMF | Clearly soluble (1 mmole in 2 ml) | Standard solvent for SPPS. | |
| Water | Soluble | [2] | |
| PolarClean | >0.4 M | A green solvent alternative to DMF. | [5] |
Key Features and Applications in Research
The utility of this compound stems from two primary features: the N-α-Fmoc protecting group and the D-enantiomer of alanine.
1. The Fmoc Protecting Group: The Fmoc group is the cornerstone of modern orthogonal peptide synthesis strategy.[6][7] It is stable under acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains (like Boc and tBu).[2][8] The Fmoc group is selectively and rapidly cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF, which prevents damage to the growing peptide chain.[8][9]
2. The D-Alanine Configuration: The incorporation of D-amino acids, such as D-alanine, is a critical strategy for enhancing the therapeutic potential of peptides.[10] Peptides containing D-amino acids exhibit significantly increased resistance to degradation by proteases, which improves their in-vivo half-life.[10] Furthermore, the presence of a D-amino acid can induce specific secondary structures, like β-turns, which are often crucial for receptor binding and biological activity.[10]
Primary Applications:
-
Drug Development : Used to create peptide-based drugs with improved stability and bioavailability.[3]
-
Proteomics : Fmoc-protected amino acids are essential for synthesizing peptides used as standards or probes in proteomics research.[2][9]
-
Biotechnology : Employed in the production of recombinant proteins and biologics.[3]
-
Material Science : Explored in the development of novel materials like hydrogels for drug delivery systems.[3]
Experimental Protocols: Use in Fmoc-SPPS
This compound is a standard building block used in automated and manual Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the manual incorporation of an this compound residue.
Materials:
-
Resin (e.g., pre-loaded Wang or Rink Amide resin)
-
This compound
-
Solvents: DMF (peptide synthesis grade), DCM, Methanol
-
Deprotection Solution: 20% piperidine in DMF
-
Coupling Reagents: HBTU, HATU, or DIC
-
Activator Base: DIPEA (N,N-Diisopropylethylamine)
-
Additive (optional): HOBt (Hydroxybenzotriazole)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail (e.g., Reagent K): 95% TFA, 2.5% water, 2.5% TIS (Triisopropylsilane)
Protocol for a Single Coupling Cycle:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[9]
-
Fmoc Deprotection:
-
Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading) and a coupling reagent like HBTU (1.95-2.9 eq.) in DMF.
-
Add DIPEA (4-6 eq.) to the solution to begin activation.[10]
-
Immediately transfer the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-4 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
-
Peptide Cleavage and Deprotection:
Once the synthesis is complete, the peptide is cleaved from the solid support, and side-chain protecting groups are removed simultaneously.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., Reagent K) to the resin.[10]
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.[10]
-
Precipitate the crude peptide by adding the solution to cold diethyl ether.[10]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.[10]
-
Dry the final peptide pellet under vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.
Safety and Handling
While not classified as a hazardous substance, standard laboratory safety precautions should be followed.[11][12] Handle with gloves and eye protection.[11] Avoid inhalation of dust and ensure adequate ventilation.[11] For detailed information, consult the Safety Data Sheet (SDS).[12][13] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating Fmoc-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the incorporation of Fmoc-D-Ala-OH into synthetic peptides using manual Solid-Phase Peptide Synthesis (SPPS) with Fmoc/tBu chemistry. D-Alanine is a non-proteinogenic amino acid that can impart unique structural and functional properties to peptides, such as increased proteolytic stability.
Physicochemical Properties of this compound
Proper handling and storage of this compound are essential for successful peptide synthesis.
| Property | Value |
| Molecular Formula | C₁₈H₁₇NO₄ |
| Molecular Weight | 311.33 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months |
Experimental Protocols
The following protocols detail the manual synthesis of a peptide incorporating this compound. These procedures are based on standard Fmoc/tBu chemistry.
Materials and Reagents
-
Resin: Rink Amide resin is suitable if the C-terminus of the peptide is an amide.[1] Wang resin is a common choice for peptides with a C-terminal carboxyl group.[1]
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Coupling Reagents:
-
Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v).[1][7][8]
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).
-
Washing Solvents: Methanol, Diethyl ether.
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[3]
-
Kaiser Test Kit: For monitoring the presence of free primary amines.[9]
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This cycle is repeated for each amino acid to be incorporated into the peptide chain.
1. Resin Swelling:
- Swell the chosen resin in DMF for 30-60 minutes in a reaction vessel.[3]
2. Fmoc Deprotection:
- Drain the DMF.
- Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.[5][10][11] This step is often repeated once.[5]
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[11]
- Perform a Kaiser test to confirm the presence of a free primary amine (beads will turn dark blue).[12]
3. Amino Acid Coupling (incorporating this compound):
- Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent in DMF.[5]
- For HBTU: Add HBTU (2.9 equivalents) and DIPEA (6 equivalents).[12]
- For DIC/HOBt: Add HOBt (3 equivalents) and DIC (3 equivalents).[5][12]
- Coupling: Add the activated this compound solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.[1] For sterically hindered amino acids, the coupling time may need to be extended.[3]
- Drain the coupling solution and wash the resin with DMF (3-5 times).
- Perform a Kaiser test to confirm the completion of the coupling reaction (beads will remain colorless or turn yellow).
4. Repeat Synthesis Cycle:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
Protocol 2: Cleavage and Deprotection
This protocol releases the synthesized peptide from the resin and removes side-chain protecting groups.
1. Resin Preparation:
- Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.[3][9]
2. Cleavage Reaction:
- Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.[3] Use approximately 10 mL of cleavage cocktail per gram of resin.[11]
- Agitate the mixture for 2-3 hours at room temperature.[3]
3. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10-fold excess).[11]
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.[11]
- Dry the crude peptide pellet under vacuum.[11]
4. Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
- Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[3]
Quantitative Data Summary
The efficiency of each step is crucial for the overall yield and purity of the final peptide.
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.3 - 1.0 mmol/g | Varies depending on the resin type. |
| Amino Acid Excess | 3 - 5 equivalents | Relative to the resin loading capacity.[5] |
| Coupling Reagent Excess | 2.9 - 5 equivalents | Relative to the resin loading capacity.[12][13] |
| Fmoc Deprotection Time | 2 x 5-10 minutes | A two-step deprotection is commonly used for efficiency.[5][11] |
| Coupling Time | 1 - 2 hours | Can be extended for sterically hindered amino acids.[1][3] |
| Cleavage Time | 2 - 3 hours | Dependent on the peptide sequence and protecting groups.[3] |
| Overall Crude Peptide Yield | 50 - 80% | Highly sequence-dependent.[3] |
| Purity after RP-HPLC | >95% | Dependent on the efficiency of synthesis and purification.[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.
Caption: Solid-Phase Peptide Synthesis Workflow.
Logical Relationship of Key Steps
This diagram shows the logical progression and decision points within the synthesis cycle.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Scholarly Commons - Research & Creativity Showcase: Synthesis of Alanine-Containing Peptides [scholarlycommons.pacific.edu]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Fmoc-D-Ala-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Ala-OH, the N-α-9-fluorenylmethoxycarbonyl protected form of D-alanine, is a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of D-amino acids into peptide sequences. The incorporation of D-amino acids can significantly enhance the therapeutic properties of peptides by increasing their resistance to proteolytic degradation and modulating their conformational structures. The efficiency and fidelity of the coupling step are paramount to the successful synthesis of the target peptide.
These application notes provide a detailed overview of common coupling methods for this compound in SPPS, including comparative data on their performance and comprehensive experimental protocols. The selection of the appropriate coupling reagent is critical for maximizing yield, minimizing side reactions such as racemization, and ensuring the synthesis of high-purity peptides.
Coupling Reagent Performance
The choice of coupling reagent directly impacts the efficiency of peptide bond formation and the preservation of stereochemical integrity. The following table summarizes the performance of commonly used coupling reagents for Fmoc-protected amino acids, including expected outcomes for a non-sterically hindered amino acid like D-alanine.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[1] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low[1] |
| DIC/HOBt | Carbodiimide (B86325)/Additive | 60-180 minutes | >97 | >95 | Low to Moderate[2] |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-120 minutes | >98 | >95 | Very Low[3] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase peptide synthesis of a single coupling cycle of this compound to a resin-bound peptide chain. Reagent equivalents are calculated based on the initial resin loading.
Protocol 1: Coupling with HATU
This protocol is recommended for rapid and highly efficient couplings, especially for challenging sequences.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)[4]
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)[4]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 equiv.) and HATU (2.9 equiv.) in a minimal amount of DMF.
-
Add DIPEA (6 equiv.) to the solution and vortex briefly to initiate activation. The solution may change color.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[6]
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Coupling with HBTU
A widely used and reliable method suitable for most standard couplings.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous DMF
-
DCM
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 equiv.) and HBTU (2.9 equiv.) in a minimal amount of DMF.
-
Add DIPEA (6 equiv.) to the solution and allow it to pre-activate for 1-2 minutes.[6]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling.
-
Washing: After a negative Kaiser test, wash the resin as described in step 6 of Protocol 1.
Protocol 3: Coupling with DIC/HOBt
A cost-effective method that provides good results, though with potentially longer reaction times.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
Anhydrous DMF
-
DCM
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equiv.) and HOBt (3 equiv.) in a minimal amount of DMF.
-
-
Coupling Reaction:
-
Add the this compound/HOBt solution to the deprotected resin.
-
Add DIC (3 equiv.) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: Monitor the reaction's completion using the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin as described in step 6 of Protocol 1.
Visualizations
Experimental Workflow
Caption: A generalized workflow for a single coupling cycle of this compound in SPPS.
Signaling Pathways of Coupling Reagent Activation
Caption: Activation mechanisms for aminium/uronium salt and carbodiimide coupling reagents.
Minimizing Racemization
Racemization, the epimerization of the chiral center of an amino acid, is a critical side reaction to control during peptide synthesis. While alanine (B10760859) is less prone to racemization than residues like histidine or cysteine, the choice of coupling conditions can still influence the stereochemical purity of the final peptide.[7]
Key factors to minimize racemization include:
-
Choice of Coupling Reagent: Carbodiimide-based methods in the presence of additives like HOBt or OxymaPure® are generally associated with lower levels of racemization compared to some onium salt reagents, especially when pre-activation times are extended.[3][8]
-
Additives: The use of additives such as HOBt and its derivatives (e.g., HOAt in HATU) is crucial for suppressing racemization by forming active esters that are less prone to epimerization.[2]
-
Base: The strength and concentration of the base used can impact racemization. Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine may be preferred over DIPEA in sensitive couplings.[3]
-
Temperature: Performing the coupling reaction at room temperature or below can help minimize racemization, especially for prolonged coupling times.
Conclusion
The successful incorporation of this compound into a peptide sequence relies on the careful selection of coupling reagents and optimization of reaction conditions. For routine synthesis, DIC/HOBt or DIC/OxymaPure® offer a balance of efficiency and cost-effectiveness with a low risk of racemization. For more challenging couplings or when speed is a priority, aminium/uronium salt reagents like HATU and HBTU provide excellent results. By following the detailed protocols and considering the factors that influence side reactions, researchers can achieve high yields of peptides with the desired sequence and stereochemical integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-D-Ala-OH into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as D-amino acids, into peptide scaffolds represents a powerful strategy in modern drug discovery and development. The use of Fmoc-D-Ala-OH, in particular, offers distinct advantages for the synthesis of cyclic peptides. Cyclic peptides exhibit enhanced conformational rigidity and stability compared to their linear counterparts, often leading to improved biological activity, receptor selectivity, and resistance to proteolytic degradation.[1][2] The presence of a D-alanine residue can further augment these properties by inducing specific secondary structures, such as β-turns, which can pre-organize the linear peptide for efficient cyclization and enhance its metabolic stability.[3][4]
These application notes provide detailed protocols for the synthesis of a model cyclic hexapeptide containing D-alanine using Fmoc-based solid-phase peptide synthesis (SPPS), followed by either on-resin or solution-phase cyclization. Additionally, this document presents key quantitative data and analytical methodologies for the successful incorporation of this compound and characterization of the final cyclic peptide.
Advantages of Incorporating this compound
The inclusion of D-alanine in cyclic peptides offers several key benefits for therapeutic peptide design:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids. This leads to a longer in vivo half-life.[2]
-
Improved Conformational Rigidity: The D-configuration of alanine (B10760859) can induce specific turn conformations in the peptide backbone, leading to a more defined and rigid structure. This can result in higher binding affinity and selectivity for biological targets.[4]
-
Favorable Cyclization Kinetics: The presence of a D-amino acid, particularly at the C-terminus, can promote a pre-organized conformation of the linear precursor, bringing the N- and C-termini into close proximity and thus facilitating head-to-tail cyclization.[5] In the synthesis of [D-Ala]-nocardiotide A, the use of D-alanine at the C-terminus resulted in a cyclization yield of 31% after purification.[5]
Data Presentation
The following tables summarize key quantitative data related to the synthesis and cyclization of peptides containing D-alanine. It is important to note that yields are highly sequence-dependent.
Table 1: Coupling Reagents for Fmoc-SPPS
| Coupling Reagent | Activating Additive | Base | Key Features |
| HBTU/HCTU | HOBt/6-Cl-HOBt | DIPEA/NMM | Widely used, efficient, and rapid coupling.[6] |
| HATU | HOAt | DIPEA/NMM | Highly efficient, especially for sterically hindered amino acids.[6] |
| PyBOP | HOBt | DIPEA/NMM | Effective for preventing racemization. |
| DIC/CDI | Oxyma | - | Carbodiimide-based activation, cost-effective. |
Table 2: Representative Cyclization Conditions and Yields for D-Alanine Containing Peptides
| Cyclization Method | Peptide Sequence (Model) | Reagents | Solvent | Typical Yield | Reference |
| Solution-Phase (Head-to-Tail) | cyclo(Trp-Gly-Phe-Pro-Gly-D-Ala) | HBTU, DIPEA | DMF | 31% (purified) | [5] |
| On-Resin (Head-to-Tail) | Sequence-dependent | HATU, DIPEA | DMF/NMP | 22-28% (crude) | [7] |
Experimental Protocols
The following protocols describe the synthesis of a model cyclic hexapeptide, cyclo(Gly-His-Phe-Lys-Val-D-Ala) , using manual Fmoc-SPPS.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol details the assembly of the linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, which is suitable for obtaining a fully protected linear peptide for solution-phase cyclization.[8]
1.1 Resin Preparation and First Amino Acid Loading:
-
Swell 100 mg of 2-chlorotrityl chloride resin (1.0 mmol/g) in a peptide synthesis vessel with 2 mL of N,N-dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Dissolve 2 equivalents of this compound and 4 equivalents of N,N-diisopropylethylamine (DIPEA) in 1.5 mL of dichloromethane (B109758) (DCM).
-
Add the amino acid solution to the resin and agitate for 2 hours.
-
Add 0.5 mL of methanol (B129727) to cap any remaining active sites on the resin and agitate for 15 minutes.
-
Wash the resin three times with DMF, three times with DCM, and three times with DMF.
1.2. Fmoc Deprotection:
-
Add 2 mL of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin five times with DMF.
1.3. Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the next Fmoc-protected amino acid (e.g., Fmoc-Val-OH), 2.9 equivalents of HATU, and 6 equivalents of DIPEA in 1.5 mL of DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.[9]
-
Wash the resin five times with DMF.
1.4. Chain Elongation:
-
Repeat steps 1.2 and 1.3 for each subsequent amino acid in the sequence: Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-His(Trt)-OH, and Fmoc-Gly-OH.
1.5. Cleavage of the Linear Peptide from Resin (for Solution-Phase Cyclization):
-
Wash the fully assembled peptide-resin three times with DCM.
-
Add 2 mL of a cleavage cocktail of 30% 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in DCM.
-
Agitate for 1 hour.
-
Filter the solution and collect the filtrate containing the protected linear peptide.
-
Evaporate the solvent under reduced pressure.
-
Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dry the peptide pellet under vacuum.
Protocol 2: Solution-Phase Head-to-Tail Cyclization
This protocol is performed on the fully protected linear peptide cleaved from the resin.
-
Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution condition (e.g., 0.1 mmol of peptide in 100 mL of DMF).
-
Add 3 equivalents of HATU and 6 equivalents of DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the cyclization by LC-MS.
-
Once the reaction is complete, remove the DMF under vacuum.
Protocol 3: On-Resin Head-to-Tail Cyclization
For on-resin cyclization, the peptide is synthesized on a resin that allows for side-chain attachment, such as a pre-loaded Fmoc-Asp(OAll)-Wang resin. The following is a general procedure.
-
After assembling the linear peptide sequence as described in Protocol 1 (but on the appropriate side-chain anchoring resin), perform a final Fmoc deprotection of the N-terminal amino acid.
-
Selectively deprotect the C-terminal protecting group (e.g., Allyl group using Pd(PPh₃)₄).
-
Wash the resin thoroughly with DMF.
-
Swell the peptide-resin in a larger volume of DMF or NMP.
-
Add 4 equivalents of HATU and 8 equivalents of DIPEA.
-
Agitate the reaction mixture for 6-12 hours at room temperature.[3]
-
Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
Protocol 4: Final Deprotection and Purification
-
Cleavage and Deprotection:
-
Treat the crude cyclic peptide (from either solution-phase or on-resin cyclization) with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.[7]
-
-
Precipitation:
-
Precipitate the crude cyclic peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the molecular weight of the purified cyclic peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for the Linear Precursor.
Caption: General Workflow for Peptide Cyclization and Purification.
References
- 1. peptide.com [peptide.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and desotamide B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: The Strategic Use of Fmoc-D-Ala-OH in Modern Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the pursuit of therapeutic agents with enhanced efficacy, stability, and specificity is paramount. Fmoc-D-Ala-OH, a protected form of the non-proteinogenic amino acid D-alanine, has emerged as a critical building block in the synthesis of novel peptide-based therapeutics and peptidomimetics. The incorporation of D-amino acids, such as D-alanine, into peptide sequences offers a powerful strategy to overcome the inherent limitations of their natural L-counterparts, primarily their rapid degradation by endogenous proteases.[1][2] This modification can significantly extend the in vivo half-life of peptide drugs, leading to improved bioavailability and sustained therapeutic effects.[3][4]
These application notes provide a comprehensive overview of the utility of this compound in drug design and discovery. Detailed protocols for solid-phase peptide synthesis (SPPS), purification, and analysis are provided, along with quantitative data to guide experimental design. Furthermore, this document explores the role of D-alanine-containing peptides as enzyme inhibitors, a key application in the development of novel therapeutics.
Key Applications of this compound in Drug Discovery
The unique properties of D-alanine make it a valuable component in the design of peptide-based drugs with improved pharmacological profiles.
-
Enhanced Enzymatic Stability: Peptides containing D-amino acids exhibit significantly increased resistance to degradation by proteases, which are stereospecific for L-amino acids.[3][5] This enhanced stability translates to a longer circulating half-life in the body, a crucial attribute for therapeutic peptides.[6]
-
Modulation of Biological Activity: The introduction of a D-amino acid can alter the three-dimensional conformation of a peptide, potentially leading to modified binding affinity and selectivity for its biological target.[2] This can be exploited to develop superagonists, antagonists, or peptides with novel functionalities.
-
Development of Enzyme Inhibitors: D-alanine and its analogs are key components in the design of inhibitors for bacterial enzymes, such as D-alanine:D-alanine ligase, which is essential for bacterial cell wall biosynthesis.[7][8] This makes this compound a valuable tool in the development of novel antimicrobial agents.
-
Peptidomimetics: this compound is utilized in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties.[9][10]
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₇NO₄ |
| Molecular Weight | 311.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and other polar organic solvents |
| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months |
Table 2: Comparative Enzymatic Stability of L- vs. D-Amino Acid Containing Peptides
| Peptide Pair | D-Amino Acid Content | Assay Conditions | Half-life (D-Peptide) | Half-life (L-Peptide) | Fold Increase in Stability |
| Peptide 1 | Single D-Ala substitution | Human serum at 37°C | > 24 hours | 5.0 hours | > 4.8 |
| Peptide 2 | 38% D-amino acids | Human serum at 37°C | > 24 hours | 15.5 hours | > 1.5 |
| pNPY Analogue | N/A | Human blood plasma | 43.5 hours | 3.2 hours | 13.6 |
Data is illustrative and compiled from various sources demonstrating the general trend of increased stability with D-amino acid incorporation.[11]
Table 3: Typical Yield and Purity in SPPS using this compound
| Parameter | Expected Value | Notes |
| Coupling Efficiency of this compound | >95% | Dependent on coupling reagents and reaction time. |
| Overall Crude Peptide Yield | 50-80% | Highly sequence-dependent. |
| Purity after RP-HPLC | >98% | Dependent on the efficiency of the synthesis and purification steps.[12] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine Containing Peptide
This protocol outlines the manual synthesis of a model tripeptide, H-Ala-D-Phe-Ala-OH, using Fmoc/tBu chemistry on Wang resin.
Materials and Reagents:
-
Wang Resin (100-200 mesh, 1.0 mmol/g)
-
Fmoc-Ala-OH
-
Fmoc-D-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the Wang resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a reaction vessel with gentle agitation.[4]
-
In a separate vial, dissolve Fmoc-Ala-OH (4 eq, 4.0 mmol) and HOBt (4 eq, 4.0 mmol) in a minimal amount of DMF.
-
Add DIC (4 eq, 4.0 mmol) to the activated amino acid solution.
-
Add the activated Fmoc-Ala-OH solution to the swollen resin.
-
Agitate the mixture at room temperature for 12 hours.
-
Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL), and dry under vacuum.
-
-
Fmoc Deprotection:
-
Amino Acid Coupling (Fmoc-D-Phe-OH):
-
In a separate vial, dissolve Fmoc-D-Phe-OH (3 eq, 3.0 mmol) and HOBt (3 eq, 3.0 mmol) in DMF.
-
Add DIC (3 eq, 3.0 mmol) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Monitor the reaction completion using a Kaiser test (a negative test indicates complete coupling).
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Repeat Synthesis Cycle for Fmoc-Ala-OH:
-
Repeat steps 2 and 3 for the coupling of the final Fmoc-Ala-OH.
-
-
Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.[1]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
This protocol is for the purification of the crude peptide synthesized in Protocol 1.
Materials and Equipment:
-
Preparative and Analytical HPLC systems
-
C18 reversed-phase columns (preparative and analytical)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Preparative HPLC:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-65% B over 40 minutes).
-
Monitor the elution at 220 nm and collect fractions corresponding to the major peak.
-
-
Fraction Analysis:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
-
Lyophilization:
-
Pool the fractions with a purity of >98%.
-
Freeze the pooled fractions and lyophilize to obtain the pure peptide as a white powder.
-
Protocol 3: Mass Spectrometry Analysis
This protocol describes the confirmation of the molecular weight of the purified peptide.
Materials and Equipment:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer
-
Appropriate solvents for sample preparation (e.g., water/acetonitrile with 0.1% formic acid for ESI)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the purified, lyophilized peptide in the appropriate solvent for the mass spectrometer.
-
-
Data Acquisition:
-
Infuse or inject the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the target peptide to confirm its identity.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Note & Protocol: Optimization of Fmoc-D-Ala-OH Deprotection Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), valued for its base lability which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1] The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step that dictates the efficiency and purity of the final peptide.[2] Incomplete Fmoc deprotection can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide.[2] This document provides detailed application notes and protocols for the optimization of Fmoc-D-Ala-OH deprotection, a common step in the synthesis of peptides containing D-amino acids.
The deprotection of the Fmoc group is a base-catalyzed β-elimination reaction.[3] Typically, a solution of a secondary amine, most commonly piperidine (B6355638) in N,N-dimethylformamide (DMF), is used to abstract the acidic proton at the 9-position of the fluorene (B118485) ring.[3][4] This initiates an elimination cascade, releasing dibenzofulvene (DBF), carbon dioxide, and the free N-terminal amine of the peptide.[4] The excess secondary amine in the deprotection solution also acts as a scavenger for the reactive DBF intermediate, forming a stable adduct and preventing its reaction with the newly deprotected amine.[4]
While standard deprotection protocols are effective for many sequences, optimization is often necessary to minimize side reactions and ensure complete deprotection, especially in complex or aggregation-prone sequences. This application note will detail standard and alternative deprotection conditions, methods for monitoring reaction completion, and strategies to mitigate common side reactions.
Data Presentation: Comparison of Deprotection Reagents and Conditions
The choice of base, its concentration, the solvent, and the reaction time all significantly influence the efficiency of Fmoc deprotection. The following tables summarize quantitative data for various deprotection conditions.
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Deprotection Reagent | Concentration | Solvent | Typical Deprotection Time | Key Characteristics & Considerations |
| Piperidine | 20% (v/v) | DMF | 5-20 minutes | The most common and efficient reagent.[3][5] |
| Piperazine (B1678402) | 5-10% (w/v) | DMF or DMF/Ethanol | 1-3 minutes (with DBU) | An alternative to piperidine with reduced toxicity.[3][6] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF or NMP | 1-3 minutes (often with a scavenger) | A stronger, non-nucleophilic base; can accelerate deprotection for difficult sequences.[5] Piperidine is often added as a scavenger.[3] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar to piperidine | A viable alternative to piperidine.[6] |
| Diethylamine | 60% (v/v) | DMF | 180 minutes | An inexpensive alternative, but with significantly longer reaction times.[7] |
| Morpholine | 50% (v/v) | DMF | 20-30 minutes | A milder alternative, sometimes used for sensitive sequences.[7][8] |
Table 2: Standard Conditions for this compound Deprotection
| Parameter | Condition | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | The most common and generally effective reagent.[8] |
| Alternative Reagents | 2% DBU / 2% Piperidine in DMF | Can be more effective for difficult sequences, but caution is advised with base-sensitive residues.[8] |
| Solvent | N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free is crucial.[8] |
| Reaction Temperature | Room Temperature | Standard condition for most deprotection steps.[8] |
| Initial Deprotection Time | 2 - 3 minutes | A brief initial treatment to begin the deprotection process.[8] |
| Main Deprotection Time | 10 - 15 minutes | A longer second treatment to ensure complete removal of the Fmoc group.[8] |
| Washing Steps | 5-7 times with DMF | Thorough washing is critical to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][8] |
Experimental Protocols
Protocol 1: Standard this compound Deprotection with Piperidine
This protocol describes the standard method for Fmoc deprotection using piperidine in DMF.
Materials:
-
This compound loaded resin
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Piperidine
-
Solid-phase peptide synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the this compound loaded resin in DMF (approximately 10 mL per gram of resin) for 30-60 minutes in the synthesis vessel.[4]
-
Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with fresh DMF (3 times the resin volume) for 1 minute per wash.
-
Deprotection Solution Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring all beads are covered. Agitate the mixture for 3 minutes at room temperature.[8]
-
Drain: Drain the deprotection solution.
-
Main Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate for 10-15 minutes at room temperature.[8]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]
Protocol 2: Deprotection for Difficult Sequences using DBU/Piperidine
For aggregation-prone sequences or when standard deprotection is incomplete, a stronger base cocktail can be employed.
Materials:
-
This compound loaded resin
-
Peptide synthesis grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine
-
Solid-phase peptide synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the resin in DMF or NMP for 30-60 minutes.
-
Solvent Wash: Drain the solvent and wash the resin with fresh DMF or NMP (3 times).
-
Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF or NMP.
-
Deprotection: Add the DBU/piperidine solution to the resin. Agitate for 2-5 minutes at room temperature. Repeat the treatment if necessary.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF or NMP (at least 7 times) to ensure complete removal of the strong base.[9]
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This protocol allows for the quantitative monitoring of Fmoc deprotection by measuring the absorbance of the DBF-piperidine adduct.[2]
Materials:
-
Filtrate from the deprotection steps
-
20% (v/v) piperidine in DMF (for blank)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Collect Filtrate: During the deprotection steps, collect the filtrate flowing from the reaction vessel into a volumetric flask of known volume.[9]
-
Dilute if Necessary: Dilute the collected filtrate with the deprotection solvent (e.g., DMF) to ensure the absorbance reading is within the linear range of the spectrophotometer.
-
Set Spectrophotometer: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[4] Use the 20% piperidine in DMF solution as a blank to zero the instrument.[4]
-
Measure Absorbance: Measure the absorbance of the collected and diluted filtrate.
-
Determine Completion: The reaction is considered complete when the absorbance of the filtrate from a second or third deprotection treatment is negligible compared to the first.
Protocol 4: Monitoring Deprotection and Purity by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for assessing the completeness of the deprotection and the purity of the crude peptide after cleavage from the resin.[4]
Materials:
-
Small sample of peptide-resin post-deprotection
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
-
RP-HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Procedure:
-
Cleave a Small Sample: After a deprotection step, cleave a small sample of the peptide-resin using an appropriate cleavage cocktail.
-
Precipitate and Dissolve: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of mobile phases A and B).
-
HPLC Analysis: Inject the sample into the RP-HPLC system. Elute the peptide using a gradient of mobile phase B. Monitor the chromatogram at a wavelength of 214 nm or 280 nm.[4]
-
Analyze Results: Incomplete deprotection will result in a peak corresponding to the Fmoc-protected peptide, which will have a longer retention time than the deprotected peptide.[4] The presence of side products can also be identified as separate peaks in the chromatogram.[4]
Common Side Reactions and Mitigation Strategies
While Fmoc chemistry is robust, several side reactions can occur during deprotection.
-
Aspartimide Formation: This is a significant side reaction, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[3] The side-chain carboxylate of aspartic acid can attack the peptide backbone, forming a cyclic imide. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help to suppress this side reaction.[3]
-
Diketopiperazine Formation: This occurs at the dipeptide stage, especially when proline is one of the first two amino acids.[3] It involves the intramolecular cyclization of the N-terminal amino group with the carbonyl group of the preceding residue, leading to cleavage from the resin. Using a deprotection solution of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce diketopiperazine formation.[10]
-
Racemization: The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to racemization.[1] This is particularly problematic for C-terminal cysteine residues.[3] Using milder bases or shorter deprotection times can help minimize racemization.
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Experimental workflow for optimizing Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note and Protocols for Monitoring Fmoc-D-Ala-OH Coupling Reaction Completion
For: Researchers, scientists, and drug development professionals in the field of peptide synthesis.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The Fmoc/tBu strategy is widely employed due to its mild reaction conditions. A critical step in SPPS is the coupling of each amino acid, where the Nα-Fmoc protected amino acid is activated and reacted with the free amine of the resin-bound peptide chain. Incomplete coupling reactions lead to the formation of deletion peptides, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.
This application note provides a detailed overview of the common methods used to monitor the completion of the coupling reaction, with a specific focus on Fmoc-D-Ala-OH. It includes both qualitative and quantitative protocols for the Kaiser test, the Chloranil test, and High-Performance Liquid Chromatography (HPLC) analysis. These protocols are designed to provide researchers with reliable tools to ensure high coupling efficiency and, consequently, the successful synthesis of high-purity peptides.
Monitoring Techniques Overview
Several techniques are available to monitor the completion of the this compound coupling reaction. The choice of method depends on the desired level of sensitivity, the nature of the N-terminal amino acid, and the available instrumentation.
-
Kaiser Test (Ninhydrin Test): A highly sensitive colorimetric assay for the detection of primary amines. A positive result (blue color) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[1][2]
-
Chloranil Test: A colorimetric test used for the detection of secondary amines, and it can also detect primary amines.[3] It is particularly useful when the N-terminal amino acid is a secondary amine like proline, but it can also be used as a complementary test for primary amines.
-
High-Performance Liquid Chromatography (HPLC): A quantitative analytical technique that can be used to monitor the reaction by cleaving a small sample of the peptide from the resin and analyzing the crude product. This method can accurately quantify the amount of unreacted starting material and the desired product.
-
UV Monitoring: In automated peptide synthesizers, the release of the Fmoc protecting group with piperidine (B6355638) generates a UV-active dibenzofulvene-piperidine adduct, which can be monitored spectrophotometrically to ensure complete deprotection before the coupling step.[4][5][6] While primarily for deprotection, consistent deprotection profiles can infer consistent coupling performance.
Quantitative Data Summary
While direct comparative studies providing quantitative data for monitoring this compound coupling are not extensively available in the literature, the following table summarizes the typical performance characteristics of the most common monitoring methods based on established principles and available data for similar systems.
| Monitoring Method | Target Moiety | Detection Principle | Typical Sensitivity | Advantages | Limitations |
| Qualitative Kaiser Test | Primary Amines | Colorimetric (Ninhydrin Reaction) | ~5-10 nmol of free amine/mg of resin | Rapid, highly sensitive for primary amines, easy to perform.[1][2] | Destructive, can give false positives with prolonged heating, not reliable for secondary amines.[1][7] |
| Quantitative Kaiser Test | Primary Amines | Spectrophotometric measurement of Ruhemann's purple | Down to ~1 nmol of free amine/mg of resin | Quantitative, high sensitivity. | Destructive, more time-consuming than the qualitative test. |
| Chloranil Test | Primary & Secondary Amines | Colorimetric | Detects secondary amines effectively | Simple, useful for secondary amines where Kaiser test fails.[3] | Destructive, color development can be less intense than the Kaiser test for primary amines. |
| HPLC Analysis | Full Peptide Sequence | UV detection of cleaved peptide fragments | Picomole to nanomole range depending on the detector | Highly accurate and quantitative, provides a complete picture of the reaction mixture. | Destructive (requires cleavage), time-consuming, requires specialized equipment. |
| UV Monitoring of Fmoc Deprotection | Fmoc group cleavage product | UV Absorbance | Real-time monitoring | Non-destructive, automatable, provides real-time kinetics of deprotection.[4][5][6] | Indirectly monitors coupling; assumes complete deprotection is a prerequisite for complete coupling. |
Experimental Protocols
Qualitative Kaiser Test Protocol
This protocol is used to qualitatively assess the presence of free primary amines on the resin.
Reagents:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution is diluted with 49 mL of pyridine (B92270).[2][8]
-
Reagent B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[2][8]
-
Reagent C: 40 g of phenol (B47542) in 20 mL of n-butanol.[2][8]
-
Washing Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Ethanol (B145695).
Procedure:
-
Collect a small sample of the peptide-resin (10-15 beads) from the reaction vessel.
-
Place the resin beads in a small test tube.
-
Wash the beads thoroughly with DMF (3 x 1 mL) and then DCM (3 x 1 mL) to remove any residual reagents.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[8]
-
Heat the test tube at 110°C for 5 minutes.[8]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense blue solution and blue beads: Positive result, indicating the presence of free primary amines. The coupling reaction is incomplete.[2]
-
Yellow or colorless solution and beads: Negative result, indicating the absence or a very low level of free primary amines. The coupling reaction is complete.[2]
-
Light blue solution and dark blue beads: Incomplete coupling. Recoupling is recommended.[8]
Quantitative Kaiser Test Protocol
This protocol provides a quantitative measure of the free primary amines on the resin.
Procedure:
-
Accurately weigh 1-5 mg of the dried peptide-resin into a test tube.[2]
-
Add 1 mL of each of the Kaiser test reagents (A, B, and C) to the test tube.[2]
-
Heat the mixture at 100°C for 5-10 minutes.[2]
-
After cooling to room temperature, add a known volume of 60% ethanol in water to the test tube and vortex thoroughly to elute the color.[2]
-
Centrifuge the sample to pellet the resin.
-
Measure the absorbance of the supernatant at 570 nm using a spectrophotometer.
-
A calibration curve can be generated using known concentrations of a primary amine to correlate absorbance with the amount of free amine on the resin.
Chloranil Test Protocol
This test is useful for detecting secondary amines and can also be used for primary amines.
Reagents:
-
Reagent A: 1 mL of acetaldehyde (B116499) in 49 mL of DMF.[1]
-
Reagent B: 1 g of p-chloranil in 49 mL of DMF.[1]
-
Washing Solvents: DMF, DCM.
Procedure:
-
Place 1-5 mg of resin in a small test tube.[1]
-
Wash the resin with DMF (3 x 1 mL) and DCM (3 x 1 mL).
-
Add 1 drop of Reagent A and 1 drop of Reagent B.[1]
-
Let the mixture stand at room temperature for 5 minutes.[1]
-
Observe the color of the beads.
Interpretation of Results:
-
Blue or green beads: Positive result, indicating the presence of free amines. The coupling reaction is incomplete.
-
Colorless or yellow beads: Negative result, indicating the coupling reaction is complete.
HPLC Analysis Protocol
This protocol describes a general method for monitoring the reaction completion by analyzing a cleaved sample of the peptide.
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
HPLC Solvents:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Diethyl ether (for precipitation).
Procedure:
-
Take a small sample (5-10 mg) of the dried peptide-resin.
-
Add 200 µL of the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by reverse-phase HPLC (RP-HPLC) using a C18 column. A typical gradient is 5% to 95% Solvent B over 30 minutes.
-
Monitor the chromatogram at 220 nm. The presence of a peak corresponding to the starting material (peptide before coupling) indicates an incomplete reaction. The area of the product peak relative to the starting material peak can be used to quantify the reaction completion.
Visualizations
Caption: Workflow for the qualitative Kaiser test.
Caption: Chemical principle of the Kaiser test.
Caption: Workflow for HPLC monitoring of coupling.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Positive Kaiser test after coupling | Incomplete coupling reaction. | Perform a second coupling (recoupling) with fresh reagents. Increase the coupling time or use a more potent coupling agent (e.g., HATU, HCTU). |
| Steric hindrance. | For sterically hindered amino acids, consider using a higher excess of reagents or performing the coupling at an elevated temperature. | |
| Peptide aggregation. | Switch to a different solvent (e.g., NMP) or use additives known to disrupt aggregation. | |
| False positive Kaiser test | Prolonged heating during the test. | Adhere strictly to the recommended heating time to avoid Fmoc group cleavage by pyridine in the reagent.[1] |
| False negative Kaiser test | N-terminal is a secondary amine (e.g., Proline). | Use the Chloranil test or Isatin test for secondary amines.[1][2] |
| Severe peptide aggregation blocking access to the amine. | If aggregation is suspected, use alternative methods like HPLC analysis of a cleaved sample. | |
| Broad or multiple peaks in HPLC | Incomplete coupling leading to deletion sequences. | Optimize coupling conditions based on monitoring test results. |
| Side reactions during synthesis or cleavage. | Review the chemistry of the entire synthesis and cleavage process. Ensure high-purity reagents and solvents. |
Conclusion
Careful monitoring of the coupling reaction is essential for the successful solid-phase synthesis of high-purity peptides. The choice of the monitoring method depends on the specific requirements of the synthesis. The qualitative Kaiser test is a rapid and sensitive method for routine monitoring of primary amine couplings. For quantitative assessment, the quantitative Kaiser test or HPLC analysis of a cleaved aliquot can be employed. The Chloranil test is a valuable tool for monitoring the coupling of secondary amines. By implementing these monitoring strategies, researchers can ensure the complete incorporation of this compound and other amino acids, leading to higher yields and purities of the final peptide product.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 6. bachem.com [bachem.com]
- 7. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-D-Ala-OH in the Development of Protease-Resistant Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation by proteases in biological systems. A key strategy to overcome this limitation is the incorporation of non-natural amino acids, such as D-amino acids. The substitution of a naturally occurring L-amino acid with its D-enantiomer, D-alanine, can significantly enhance peptide stability. This application note provides a comprehensive overview of the use of Fmoc-D-Ala-OH in solid-phase peptide synthesis (SPPS) to introduce protease resistance, complete with detailed experimental protocols and data.
Proteases exhibit stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. The introduction of a D-alanine residue creates a stereochemical mismatch within the peptide backbone, sterically hindering the binding of proteases and preventing enzymatic cleavage. This fundamental principle leads to a longer in vivo half-life and improved bioavailability of the peptide therapeutic.
Data Presentation: Enhanced Stability of D-Alanine Containing Peptides
The incorporation of D-alanine can dramatically increase the half-life of a peptide in the presence of proteases or in biological fluids like plasma. The following table summarizes representative data on the impact of D-amino acid substitution on peptide stability.
| Peptide Modification Strategy | Unmodified Peptide Half-Life (t½) | Modified Peptide Half-Life (t½) | Fold Increase in Stability |
| D-Amino Acid Substitution | ~5 minutes | > 2 hours | > 24x[1] |
| N-terminal Acetylation & C-terminal Amidation | ~5 minutes | ~30 minutes | 6x[1] |
| Cyclization | ~10 minutes | > 4 hours | > 24x[1] |
| PEGylation (20 kDa PEG) | ~5 minutes | > 24 hours | > 288x[1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine Containing Peptide using this compound
This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.
Materials and Reagents:
-
This compound
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected L-amino acids
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for this compound and other amino acids):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound), 2.9 equivalents of HBTU/HATU, and 6 equivalents of DIPEA in DMF.
-
Add the activation solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the coupling reaction, a Kaiser test can be performed. A negative test (beads remain yellow) indicates a complete reaction.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: In Vitro Protease Stability Assay
This protocol describes a general method to assess the stability of a D-alanine containing peptide against a specific protease.
Materials and Reagents:
-
Purified D-alanine containing peptide and control L-peptide
-
Protease stock solution (e.g., trypsin, chymotrypsin, elastase in an appropriate buffer)
-
Reaction Buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease)
-
Quenching Solution (e.g., 10% Trifluoroacetic acid (TFA) or a specific protease inhibitor)
-
RP-HPLC system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test peptides (D-alanine and L-control) in the reaction buffer at a known concentration (e.g., 1 mg/mL).
-
Prepare a working solution of the protease in the reaction buffer. The enzyme:substrate ratio can range from 1:20 to 1:100 (w/w).
-
-
Incubation:
-
In separate microcentrifuge tubes, add the peptide solution.
-
Initiate the reaction by adding the protease working solution to each tube.
-
Incubate the reaction mixtures at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot from each reaction tube.
-
Immediately quench the reaction by adding the quenching solution (e.g., an equal volume of 10% TFA).
-
-
Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
The peak area of the intact peptide at each time point is compared to the peak area at time zero (100%).
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and the peptide's half-life.
Visualization of Relevant Pathways and Workflows
Signaling Pathway of Antimicrobial Peptides (AMPs)
Many protease-resistant peptides are designed as antimicrobial agents. Their mechanism of action often involves not only direct disruption of the microbial membrane but also modulation of the host's immune response.
References
Synthesis of D-Alanine Containing Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of peptides incorporating D-alanine, a critical strategy in drug design to enhance peptide stability against enzymatic degradation. This document outlines protocols for Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and enzymatic methods, complete with quantitative data for comparison, detailed experimental procedures, and visual workflows to ensure successful synthesis.
The inclusion of D-amino acids, such as D-alanine, can significantly increase the metabolic stability and bioavailability of a peptide, making it a more viable therapeutic candidate. While nature predominantly utilizes L-amino acids, the strategic incorporation of their D-enantiomers offers a powerful approach to overcome the limitations of native peptides, such as rapid degradation by proteases.
Data Presentation: Comparative Analysis of Synthesis Protocols
The following tables summarize key quantitative data for different methods of synthesizing D-alanine containing peptides. This data is compiled from various sources and represents typical outcomes. Actual results may vary depending on the specific peptide sequence, scale, and laboratory conditions.
| Parameter | Solid-Phase Peptide Synthesis (Fmoc/tBu) | Liquid-Phase Peptide Synthesis | Enzymatic Synthesis (D-alanyl-D-alanine ligase) |
| Typical Scale | 10 mg - 1 g | 1 g - 100 g+ | mg - g |
| Coupling Efficiency (per step) | >99% | >98% | N/A |
| Crude Purity | 70-95% | Variable, purification at each step | High specificity |
| Overall Yield | Sequence-dependent (typically 10-50% for a 10-mer) | Higher for short peptides | Up to 80% for specific dipeptides |
| Racemization Risk | Low with appropriate coupling reagents | Higher, dependent on coupling method | None |
| Time per Cycle | 1-3 hours | Several hours to days (including workup) | Minutes to hours |
| Solvent Consumption | High | Moderate to High | Low (aqueous media) |
Table 1: Comparison of Peptide Synthesis Methods for D-Alanine Incorporation. This table provides a general overview of the key performance indicators for the three main synthesis strategies.
| Reagent Combination | Coupling Time (min) | Racemization Risk | Notes |
| HBTU/DIPEA | 30-120 | Low | Commonly used, efficient coupling. |
| HATU/DIPEA | 20-60 | Very Low | Highly efficient, good for sterically hindered couplings. |
| DIC/HOBt | 60-240 | Moderate | Cost-effective, but can be slower and riskier for racemization. |
| DIC/Oxyma | 60-180 | Low | Safer alternative to HOBt with reduced risk of side reactions. |
Table 2: Common Coupling Reagents for D-Alanine Incorporation in SPPS. The choice of coupling reagent is critical to minimize racemization and ensure high coupling efficiency.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine Containing Peptide
This protocol details the manual synthesis of a model pentapeptide (Ac-Tyr-D-Ala-Phe-Gly-Leu-NH₂) using Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g)
-
Fmoc-L-Leu-OH, Fmoc-Gly-OH, Fmoc-L-Phe-OH, Fmoc-D-Ala-OH, Fmoc-L-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell 1g of Rink Amide resin in 10 mL of DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (10 mL).
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes, then drain.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
First Amino Acid Coupling (Fmoc-L-Leu-OH):
-
Dissolve Fmoc-L-Leu-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF (10 mL).
-
Add the coupling solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative).
-
-
Subsequent Amino Acid Couplings: Repeat the deprotection and coupling steps for Fmoc-Gly-OH, Fmoc-L-Phe-OH, and this compound.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF (10 mL).
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to 40 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the pellet with cold diethyl ether (2 x 20 mL).
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Enzymatic Synthesis of D-Alanyl-D-Alanine
This protocol describes the synthesis of the dipeptide D-Ala-D-Ala using D-alanine:D-alanine ligase.
Materials:
-
D-alanine
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Tris-HCl buffer (pH 7.8)
-
D-alanine:D-alanine ligase (commercially available or purified)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.8)
-
200 mM D-alanine
-
20 mM ATP
-
10 mM MgCl₂
-
-
Add D-alanine:D-alanine ligase to a final concentration of 1-5 µM.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Reaction Monitoring: Monitor the formation of D-alanyl-D-alanine by HPLC or TLC.
-
Reaction Quenching: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) or by heat inactivation (95°C for 5 minutes).
-
Purification:
-
Centrifuge the quenched reaction to remove precipitated protein.
-
Purify the supernatant containing the dipeptide using ion-exchange chromatography or preparative HPLC.
-
Visualizing the Workflow and Logic
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis of a D-alanine containing peptide.
Logic for Incorporating D-Amino Acids to Enhance Stability
Caption: Rationale for using D-alanine to improve peptide stability against enzymatic degradation.
Application Notes and Protocols for Fmoc-D-Ala-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery and development. D-amino acids, the enantiomers of the naturally occurring L-amino acids, are of particular interest due to their ability to confer enhanced stability against proteolytic degradation, thereby extending the in-vivo half-life of peptide-based therapeutics. Fmoc-D-Ala-OH, the N-α-9-fluorenylmethoxycarbonyl protected form of D-alanine, is a key building block in this endeavor. Its use in automated solid-phase peptide synthesis (SPPS) allows for the efficient and precise synthesis of peptides with improved pharmacological properties.
These application notes provide a comprehensive guide to the use of this compound in automated peptide synthesizers. Detailed protocols, expected performance data, and troubleshooting advice are presented to facilitate the successful incorporation of this valuable building block into novel peptide sequences.
Key Applications of D-Alanine Incorporation
The introduction of D-alanine into a peptide sequence can offer several advantages:
-
Enhanced Proteolytic Stability: Peptidases, the enzymes responsible for degrading peptides, are highly stereospecific for L-amino acids. The presence of a D-alanine residue at or near a cleavage site can significantly hinder or prevent enzymatic degradation.[1]
-
Modulation of Biological Activity: The altered stereochemistry introduced by D-alanine can lead to changes in the peptide's three-dimensional structure, potentially altering its binding affinity and activity at biological targets.
-
Induction of Specific Secondary Structures: The incorporation of a D-amino acid can induce specific turns or secondary structures in the peptide backbone, which can be crucial for receptor binding and molecular recognition.
Data Presentation: Performance in Automated SPPS
While direct, publicly available quantitative comparisons of this compound and Fmoc-L-Ala-OH in automated synthesizers are limited, the following table summarizes the typical performance parameters based on established principles of Fmoc-SPPS. Alanine, being a small and non-bulky amino acid, generally presents minimal steric hindrance during coupling, irrespective of its stereochemistry.
| Parameter | Typical Value/Observation for this compound | Comparison and Considerations |
| Purity of Raw Material | ≥99.0% (HPLC) | High purity is crucial to avoid insertion of deletion or modified sequences. |
| Coupling Efficiency | >99% | Similar to Fmoc-L-Ala-OH due to the small side chain. Double coupling can be employed if any issues are suspected. |
| Typical Coupling Time (Automated Synthesizer) | 20 - 60 minutes | Generally not considered a "difficult" coupling. Microwave-assisted synthesizers can significantly reduce this time. |
| Racemization Risk | Low | Alanine is not among the amino acids highly prone to racemization during standard Fmoc-SPPS coupling conditions. |
| Final Crude Peptide Purity | 70 - 95% | Highly dependent on the overall sequence, length, and synthesis conditions. The presence of D-Ala is not expected to negatively impact purity. |
| Peptide Stability (in serum) | Significantly Increased | The primary benefit of D-amino acid incorporation is enhanced resistance to proteases.[1] |
Experimental Protocols
The following are detailed protocols for the use of this compound in an automated peptide synthesizer. These protocols are intended as a general guide and may require optimization based on the specific instrument, peptide sequence, and resin used.
Protocol 1: Standard Automated Fmoc-SPPS Cycle for this compound Incorporation
This protocol outlines a single cycle for the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
This compound
-
Pre-loaded resin (e.g., Rink Amide, Wang)
-
Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) of peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Washing Solvents: DMF, Dichloromethane (DCM)
Automated Synthesizer Program:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (this compound):
-
Prepare the activated amino acid solution:
-
Dissolve this compound (4 equivalents relative to resin loading), HBTU/HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution to activate.
-
-
Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 45-60 minutes at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat: Continue with the next amino acid in the sequence by returning to step 2.
Protocol 2: Peptide Cleavage and Deprotection
This protocol is for the final cleavage of the synthesized peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step.
-
Dry the final peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Diagram 1: Automated Fmoc-SPPS Workflow
References
Application Notes & Protocols: The Strategic Use of Fmoc-D-Ala-OH in Hydrocarbon-Stapled Peptides for Enhanced Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peptide stapling is a powerful strategy in medicinal chemistry to constrain peptides into their bioactive α-helical conformation. This is frequently achieved by introducing two olefin-bearing non-natural amino acids into a peptide sequence and covalently linking them through an all-hydrocarbon staple via ring-closing metathesis (RCM). This conformational reinforcement enhances target affinity, increases cellular uptake, and improves resistance to proteolytic degradation.
A key challenge in peptide therapeutic development is their inherent susceptibility to degradation by proteases in vivo. A well-established strategy to overcome this is the incorporation of non-natural D-amino acids. While D-amino acids are typically considered "helix-breakers" in linear peptides, their inclusion in a macrocyclic, stapled peptide is surprisingly well-tolerated. The hydrocarbon staple provides sufficient structural rigidity to accommodate the D-amino acid without significantly compromising the α-helical structure.
This document provides detailed application notes and protocols for the strategic incorporation of Fmoc-D-Ala-OH into hydrocarbon-stapled peptides to enhance proteolytic stability, a critical attribute for developing robust peptide-based therapeutics. We will focus on the synthesis of a model peptide targeting the p53-Mdm2 interaction, a critical pathway in cancer biology.
Application Notes
The Role of this compound in Enhancing Proteolytic Stability
This compound is a standard building block for solid-phase peptide synthesis (SPPS) used to introduce a D-alanine residue. In the context of stapled peptides, D-alanine is not incorporated as one of the residues forming the hydrocarbon staple itself (as it lacks an olefinic side chain). Instead, it is strategically placed at a non-interfacial position within the peptide sequence. The primary advantages of this approach are:
-
Increased Protease Resistance: Proteases are stereospecific enzymes that primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, effectively shielding the adjacent peptide bonds from enzymatic hydrolysis and significantly increasing the peptide's half-life in biological fluids.[1][2]
-
Preservation of Helicity and Activity: Research has shown that the structural constraint imposed by the hydrocarbon staple can overcome the helix-breaking propensity of a D-amino acid.[3] This allows for the creation of peptides that retain their α-helical conformation and, consequently, their high-affinity binding to the target protein, while benefiting from enhanced stability.
Case Study: A Stapled Peptide Antagonist of the p53-Mdm2 Interaction
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by the E3 ubiquitin ligase Mdm2, which binds to the N-terminal transactivation domain of p53 and targets it for proteasomal degradation. Disrupting the p53-Mdm2 interaction is a key therapeutic strategy in oncology. Stapled peptides mimicking the p53 α-helix have been developed as potent Mdm2 inhibitors. Incorporating D-alanine into such peptides can improve their drug-like properties by increasing their stability.
Signaling Pathway: p53-Mdm2 Regulation and Stapled Peptide Inhibition
Quantitative Data Summary
The incorporation of D-amino acids into stapled peptides has been quantitatively shown to preserve biophysical properties while enhancing stability.
Table 1: Effect of D-Alanine Substitution on Helicity and Biological Activity
This table summarizes data for a stapled peptide (MP-292), an Mdm2 antagonist, and its analogue where L-Ala at position 13 is replaced with D-Ala. The data shows that the D-amino acid is well-tolerated, with minimal impact on helicity and target binding, and only a modest effect on cellular activity.
| Peptide Variant | Sequence Modification | % Helicity | Mdm2 Binding Kd (nM) | Cellular Activity EC50 (µM) |
| MP-292 (Parent) | Ac-LTFS5 EYWQLR8 SA A-NH₂ | 54 | 22 | 0.9 |
| MP-331 | Ac-LTFS5 EYWQLR8 SD-Ala A-NH₂ | 52 | 26 | 2.4 |
| Data adapted from a study on Mdm2/MdmX antagonist stapled peptides.[3] S5 and R8 represent the non-natural olefin-bearing amino acids for stapling. |
Table 2: Comparative Proteolytic Stability of Linear vs. Stapled Peptides
This table demonstrates the significant increase in stability against protease digestion conferred by stapling. While this specific data does not directly compare an L- vs D-amino acid substitution, it illustrates the foundational stability enhancement upon which D-amino acid incorporation provides further benefits. The half-life of the linear peptide is minutes, whereas the stapled versions are stable for hours.
| Peptide ID | Description | Half-life (t1/2) vs. Proteinase K (min) |
| Peptide 1 | Linear Unstapled Peptide | ~15 |
| Peptide 5 | Stapled with L-amino acid bridge | >240 |
| Peptide 5-D | Stapled with D-amino acid bridge | >240 |
| Data adapted from a study on the protease-resisting properties of stapled peptides.[3] The data highlights the dramatic stability increase from linear to stapled form. |
Experimental Workflow Overview
The overall process for synthesizing and evaluating a stapled peptide incorporating this compound is a multi-step procedure involving chemical synthesis, purification, and functional characterization.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Ala Containing Peptide
This protocol describes the manual synthesis of a 14-amino acid peptide based on the MP-331 sequence using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected L-amino acids (Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH, etc.)
-
This compound
-
Fmoc-(S)-2-(4'-pentenyl)alanine (Fmoc-S5-OH)
-
Fmoc-(R)-2-(7'-octenyl)alanine (Fmoc-R8-OH)
-
Coupling reagents: HBTU, HOBt, DIEA
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
Solvents: DMF, DCM, NMP (peptide synthesis grade)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Initial Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF, and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine/DMF solution for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling Cycle (Repeated for each amino acid): a. Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-Ala-OH for the C-terminus), 3.9 equivalents of HBTU, and 4 equivalents of HOBt in a minimal amount of DMF. Add 8 equivalents of DIEA and vortex for 1-2 minutes. b. Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours. c. Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x). d. Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin negative). If the test is positive, repeat the coupling step. e. Fmoc Deprotection: Perform step 2 to remove the Fmoc group from the newly added amino acid, preparing the resin for the next coupling cycle.
-
Incorporation of this compound: When the sequence calls for D-alanine, use this compound in the coupling cycle (step 3). Coupling conditions are identical to those for L-amino acids.
-
Incorporation of Stapling Amino Acids: For Fmoc-S5-OH and Fmoc-R8-OH, it is recommended to use a stronger coupling agent like HATU or to double-couple to ensure high efficiency due to their steric bulk.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2). The resin now holds the full-length, side-chain-protected linear peptide.
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
Materials:
-
Resin-bound peptide from Protocol 1
-
Grubbs' Catalyst, 1st Generation
-
Anhydrous, degassed 1,2-dichloroethane (B1671644) (DCE)
Procedure:
-
Resin Preparation: Wash the resin thoroughly with DCM (5x) to remove all traces of DMF.
-
Catalyst Addition: In a vessel protected from light, add the Grubbs' Catalyst (0.15 equivalents relative to resin loading) dissolved in anhydrous, degassed DCE to the resin.
-
Reaction: Gently agitate the suspension at room temperature for 2-4 hours. Monitor the reaction progress by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.
-
Washing: After the reaction is complete, drain the catalyst solution and wash the resin extensively with DCM (5x) and DMF (3x) to remove all residual catalyst.
Protocol 3: Peptide Cleavage, Purification, and Analysis
Materials:
-
Resin-bound stapled peptide from Protocol 2
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column
-
LC-MS system
Procedure:
-
Cleavage: Wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide under vacuum.
-
Purification: Dissolve the crude peptide in a water/acetonitrile (B52724) mixture and purify using RP-HPLC with a suitable gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA).
-
Analysis: Collect the fractions containing the pure peptide, confirm the mass by LC-MS, and lyophilize to obtain a white powder.
Protocol 4: Analysis of α-Helicity by Circular Dichroism (CD)
Procedure:
-
Sample Preparation: Prepare a 50 µM solution of the purified stapled peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
CD Measurement: Record the CD spectrum from 190 to 260 nm at 25°C using a 1 mm path length quartz cuvette.
-
Data Analysis: Calculate the Mean Residue Ellipticity (MRE) at 222 nm. The percent helicity can be estimated using the formula: % Helicity = (MRE₂₂₂ / MRE_max) * 100, where MRE_max is the theoretical MRE for a 100% helical peptide.
Protocol 5: Proteolytic Stability Assay
Procedure:
-
Incubation: Prepare a 100 µM solution of the peptide in a relevant biological matrix (e.g., human serum or a buffer containing a specific protease like Proteinase K).[3]
-
Time Course: Incubate the solution at 37°C. At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in acetonitrile to precipitate proteins.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a first-order decay curve to determine the half-life (t1/2).[4]
References
- 1. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Step-by-Step Guide to Using Fmoc-D-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the application of N-α-Fmoc-D-alanine (Fmoc-D-Ala-OH) in solid-phase peptide synthesis (SPPS). These application notes and protocols are designed to furnish researchers, scientists, and drug development professionals with detailed methodologies for the successful incorporation of this non-natural amino acid into synthetic peptides.
Introduction
This compound is the N-terminally protected form of D-alanine, a non-proteinogenic amino acid. The incorporation of D-amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and control secondary structure. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile protecting group that is fundamental to the most widely used orthogonal protection strategy in SPPS.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in SPPS.
| Property | Value |
| Chemical Formula | C₁₈H₁₇NO₄[1][2] |
| Molecular Weight | 311.33 g/mol [1][2][3] |
| Appearance | White to off-white powder[2] |
| CAS Number | 79990-15-1[1] |
| Melting Point | 113-123 °C |
| Solubility | Soluble in dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO).[4] |
| Storage | Store at 2-8°C. Keep dry. |
Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound in manual or automated SPPS.
Materials and Reagents
-
This compound
-
SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Deprotection Reagent:
-
20% (v/v) Piperidine in DMF
-
-
Coupling Reagents (select one):
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Additives (for DIC coupling):
-
HOBt (Hydroxybenzotriazole) or OxymaPure®
-
-
Activation Base:
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
-
Washing Solvents:
-
DMF, DCM, Isopropanol (IPA)
-
-
Cleavage Cocktail:
-
e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
-
Precipitation Solvent:
-
Cold diethyl ether
-
Experimental Workflow
The general cycle of SPPS involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-amino acid.
References
Application Notes and Protocols for Fmoc-D-Ala-OH Coupling with HATU
Introduction
The formation of an amide bond is a cornerstone of peptide synthesis. For researchers, scientists, and professionals in drug development, achieving high efficiency, minimizing side reactions, and preserving the stereochemical integrity of amino acids are paramount. Fmoc-D-Ala-OH is a standard building block used to introduce D-alanine residues into a peptide sequence. The choice of coupling agent is critical for the successful incorporation of this amino acid.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective aminium/uronium salt-based coupling reagent renowned for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[1][2] These characteristics make it an excellent choice for peptide synthesis, especially in challenging cases involving sterically hindered amino acids or sequences prone to side reactions.[1][3] This document provides a detailed protocol and application notes for the coupling of this compound using HATU.
Mechanism of HATU-Mediated Amide Bond Formation
The HATU-mediated coupling reaction proceeds through a two-step mechanism. First, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid (this compound) is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester intermediate.[1][4][5] In the second step, the nucleophilic amine (the N-terminal of the peptide chain) attacks this active ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and tetramethylurea.[1][4] The pyridine (B92270) nitrogen atom in the HOAt moiety is thought to stabilize the incoming amine through a hydrogen-bonded transition state, contributing to the high efficiency of the reaction.[4]
Quantitative Data Summary
The efficiency of a coupling reaction depends on the stoichiometry of the reagents. The following table provides typical values for the coupling of Fmoc-amino acids using HATU in solid-phase peptide synthesis (SPPS). Actual results may vary based on the specific peptide sequence, solid support, and reaction conditions.[2]
| Parameter | Recommended Value | Rationale & Notes |
| This compound | 3 - 5 equivalents | An excess ensures the reaction is driven to completion, especially for difficult couplings.[6] Using a large excess of costly isotopic-labeled amino acids should be avoided.[7] |
| HATU | 0.9 - 1.0 equivalent (relative to AA) | Typically used in slight deficiency relative to the amino acid to prevent guanidinylation of the free amine, a common side reaction where HATU reacts directly with the N-terminus.[1][2] |
| Base (e.g., DIPEA) | 2.0 equivalents (relative to HATU) | A non-nucleophilic base is crucial.[1] Sufficient base is needed to neutralize the hexafluorophosphate (B91526) salt and deprotonate the carboxylic acid. An excess can increase the risk of racemization.[6] |
| Reaction Time | 30 - 120 minutes | Reaction progress should be monitored. For sterically hindered couplings, time can be extended.[7][8] Fast coupling is a key advantage of HATU.[9] |
| Typical Yield | >99% | HATU is known for high coupling efficiency, leading to high yields.[2] |
| Racemization Level | Very Low | HATU is known to minimize epimerization, preserving the stereochemical integrity of the D-amino acid.[1][2] |
Experimental Protocols
This section details a standard protocol for the manual coupling of this compound to a peptide-resin using HATU during Fmoc-based SPPS. Reagent equivalents are based on the initial loading of the solid support resin.
Materials
-
Fmoc-deprotected peptide-resin
-
This compound (3 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF), synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
20% Piperidine (B6355638) in DMF (for Fmoc deprotection)
-
Kaiser test kit
Protocol: HATU Coupling
-
Resin Preparation:
-
If starting a new synthesis, swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.[3]
-
For an ongoing synthesis, ensure the N-terminal Fmoc group of the peptide-resin has been removed. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes.[8]
-
Wash the deprotected peptide-resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[6] A positive Kaiser test (blue beads) should confirm the presence of free primary amines.[6]
-
-
Amino Acid Activation (Pre-activation):
-
Coupling Reaction:
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to monitor the reaction's completion.[7] A negative result (yellow beads) indicates a complete reaction, signifying the absence of free primary amines.[10]
-
If the Kaiser test is positive after the standard reaction time, the coupling can be extended, or a "double coupling" can be performed by repeating steps 2-4 with fresh reagents.[10]
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[3][8]
-
-
Next Cycle:
-
The resin is now ready for the Fmoc deprotection step to proceed with the coupling of the next amino acid in the sequence.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for a single coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-D-Ala-OH in Microwave-Assisted Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids, such as D-alanine, is a critical strategy in peptide-based drug design to enhance proteolytic stability, modulate biological activity, and control peptide conformation. However, the synthesis of peptides containing D-amino acids can present challenges, including the potential for racemization and difficulties in achieving high coupling efficiencies, particularly in complex sequences. Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a transformative technology, significantly accelerating synthesis times and improving the purity of crude peptides.[1][2] This application note provides a comprehensive overview and detailed protocols for the efficient and high-fidelity incorporation of Fmoc-D-Ala-OH into peptide sequences using microwave irradiation.
Microwave energy rapidly and uniformly heats the reaction mixture, which accelerates both the Fmoc deprotection and the amino acid coupling steps.[2][3] This leads to shorter cycle times, increased coupling efficiency, and minimization of side reactions such as racemization, which can be a concern with conventional heating methods.[4][5]
Advantages of Microwave-Assisted SPPS for this compound Incorporation
The use of microwave energy for the incorporation of this compound offers several key advantages over traditional room temperature synthesis:
-
Accelerated Synthesis Times: Coupling and deprotection cycles that typically take hours can be completed in minutes, drastically reducing the overall time required for peptide synthesis.[3][4]
-
Improved Purity and Yield: The rapid and efficient heat transfer drives reactions to completion, minimizing the formation of deletion sequences and other impurities, resulting in a higher purity crude product.[2][4]
-
Reduced Racemization: Optimized microwave protocols with precise temperature control can minimize the risk of epimerization of the D-alanine residue during activation and coupling.[5][6]
-
Enhanced Coupling Efficiency: Microwave energy enhances the kinetics of the coupling reaction, which is particularly beneficial for sterically hindered or "difficult" sequences where D-alanine incorporation might be challenging.[4]
Quantitative Data Summary
The following table summarizes typical comparative data for the synthesis of a model peptide containing a D-alanine residue using conventional SPPS versus microwave-assisted SPPS. These values are illustrative and actual results may vary depending on the specific peptide sequence, resin, and reagents used.
| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MA-SPPS) |
| Average Cycle Time (Deprotection + Coupling) | 60 - 120 minutes | 5 - 15 minutes |
| Total Synthesis Time (10-mer peptide) | ~20 hours | ~2-4 hours[2] |
| Crude Peptide Purity | Typically 60-80% | Often >85-91%[2] |
| Overall Yield | Variable, often lower due to impurities | Generally higher due to improved efficiency |
| Racemization of D-Ala | Can be significant depending on conditions | Minimized with controlled temperature protocols[5] |
Experimental Protocols
This section provides a detailed protocol for the incorporation of this compound using an automated microwave peptide synthesizer.
Materials and Reagents
-
Resin: Rink Amide resin is a suitable choice for the synthesis of peptide amides.
-
Amino Acids: this compound and other required Fmoc-protected amino acids.
-
Coupling Reagents:
-
Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
-
Deprotection Solution: 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Solvents:
-
High-purity Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Washing Solvent: DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).
Instrumentation
An automated microwave peptide synthesizer (e.g., CEM Liberty Blue™) is recommended for optimal and reproducible results.
Synthesis Workflow Diagram
Caption: General workflow for a single cycle of microwave-assisted solid-phase peptide synthesis.
Step-by-Step Protocol
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Initial Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Apply microwave power to raise the temperature to 75-90°C and hold for 1-3 minutes.[3]
-
Drain the vessel and repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF.
-
-
This compound Coupling:
-
Prepare the amino acid solution: Dissolve this compound (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Apply microwave power to raise the temperature to 75-90°C and hold for 3-10 minutes. For sequences known to be difficult, a double coupling may be beneficial.[4]
-
Drain the reaction vessel.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Troubleshooting and Optimization
While MA-SPPS is highly efficient, some optimization may be required for specific peptide sequences.
Logical Relationship for Troubleshooting
Caption: Troubleshooting guide for common issues in microwave-assisted peptide synthesis.
-
Incomplete Coupling: For sterically hindered couplings or "difficult sequences," consider performing a double coupling or increasing the microwave hold time.
-
Racemization: While less of a concern for D-alanine than for some other amino acids like Cysteine or Histidine, if racemization is suspected, lowering the coupling temperature to around 50-60°C can be beneficial.[5][6]
-
Aspartimide Formation: For sequences containing Asp-Gly or Asp-Ser, adding HOBt to the deprotection solution can help to suppress this side reaction.[5]
Conclusion
Microwave-assisted solid-phase peptide synthesis is a highly effective method for the incorporation of this compound. By significantly accelerating reaction rates and improving coupling efficiency, MA-SPPS facilitates the rapid and efficient synthesis of D-alanine-containing peptides with high purity and yield. The protocols and guidelines presented in this application note provide a robust framework for researchers and drug development professionals to successfully synthesize these valuable molecules.
References
- 1. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 2. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols for the Use of Fmoc-D-Ala-OH in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drugs. Fmoc-D-Ala-OH, the N-α-9-fluorenylmethoxycarbonyl protected form of D-alanine, is a critical building block in this endeavor. The D-configuration of the alanine (B10760859) residue confers resistance to proteolytic degradation by endogenous enzymes, which typically exhibit high stereospecificity for L-amino acids. This increased metabolic stability translates to a longer in vivo half-life, a crucial attribute for effective therapeutic agents.
One of the most significant applications of this compound is in the design and synthesis of inhibitors targeting bacterial enzymes involved in cell wall biosynthesis. The bacterial cell wall is primarily composed of peptidoglycan, a polymer essential for maintaining cell shape and integrity. D-alanine is a fundamental component of the pentapeptide precursor (UDP-MurNAc-pentapeptide) required for peptidoglycan cross-linking.[1][2] Consequently, enzymes responsible for the synthesis and incorporation of D-alanine, such as Alanine Racemase (Alr) and D-alanine:D-alanine ligase (Ddl), are validated and highly attractive targets for the development of novel antibacterial agents.[3][4]
These application notes provide a comprehensive overview of the use of this compound in the solid-phase peptide synthesis (SPPS) of inhibitors for these essential bacterial enzymes. Detailed protocols for peptide synthesis, characterization, and enzymatic assays are provided, along with a summary of quantitative data for representative inhibitors.
Targeting Bacterial Cell Wall Biosynthesis
The peptidoglycan biosynthesis pathway is a well-established target for antibiotics. The pathway involves a series of enzymatic reactions that ultimately lead to the formation of a cross-linked peptidoglycan layer. Key enzymes in this pathway that involve D-alanine are Alanine Racemase (Alr), which converts L-alanine to D-alanine, and D-alanine:D-alanine ligase (Ddl), which catalyzes the formation of the D-Ala-D-Ala dipeptide.[2][4] Inhibition of either of these enzymes disrupts the synthesis of the necessary peptidoglycan precursors, leading to a weakened cell wall and ultimately bacterial cell death.
Below is a diagram illustrating the role of Alr and Ddl in the peptidoglycan precursor biosynthesis pathway and the points of inhibition.
Caption: Peptidoglycan precursor biosynthesis and points of inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative enzyme inhibitors that are analogues of D-alanine or contain a D-alanine moiety. This data highlights the potency of targeting enzymes in the peptidoglycan biosynthesis pathway.
| Inhibitor Class/Compound | Target Enzyme | Organism | Inhibition Constant (Kᵢ) | Reference |
| O-Carbamyl-D-serine | Alanine Racemase | Streptococcus faecalis | Competitive Inhibition | [5] |
| D-Cycloserine | Alanine Racemase | E. coli | Competitive Inhibition | [5] |
| Phosphinate Dipeptide Analogues | D-Ala-D-Ala Ligase (DdlB) | E. coli | Potent Inhibition | [2] |
| Phosphonodipeptide Analogues | D-Ala-D-Ala Ligase | S. faecalis | ~1 µM | [6][7] |
| Novel Screened Compounds | Alanine Racemase | M. tuberculosis | 0.01 - 0.98 mM | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a D-Ala Containing Peptide Inhibitor Analogue
This protocol outlines the manual solid-phase peptide synthesis of a generic tripeptide containing D-alanine (e.g., X-D-Ala-Y-CONH₂) on a Rink Amide resin using Fmoc/tBu chemistry. This compound is incorporated in the second position.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids (Fmoc-X-OH, Fmoc-Y-OH)
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing Solvents: Methanol, Diethyl ether
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solid-phase synthesis vessel
Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF again (3 times) to remove residual piperidine.
-
Amino Acid Coupling (First Residue):
-
In a separate vial, dissolve Fmoc-Y-OH (3 equivalents relative to resin loading), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (5 times).
-
Chain Elongation: Repeat steps 2-5 for the sequential coupling of This compound and then Fmoc-X-OH.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Final Wash and Drying: Wash the peptide-resin sequentially with DMF, DCM, and Methanol. Dry the resin thoroughly under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dried peptide-resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter to separate the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: In Vitro Enzyme Inhibition Assay (Generic)
This protocol provides a general method to determine the inhibitory activity (IC₅₀) of a synthesized D-alanine containing peptide against a target enzyme (e.g., D-Ala-D-Ala ligase). The assay is based on detecting the product of the enzymatic reaction. For Ddl, this is often a coupled assay that measures ATP consumption.
Materials:
-
Purified target enzyme (e.g., D-Ala-D-Ala ligase)
-
Synthesized inhibitor peptide
-
Substrates for the enzyme (e.g., D-alanine and ATP for Ddl)
-
Assay buffer (e.g., HEPES buffer with MgCl₂ and KCl)
-
Detection reagent (e.g., Malachite green for phosphate (B84403) detection from ATP hydrolysis)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the purified inhibitor peptide in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.
-
Prepare solutions of the enzyme and substrates at the desired concentrations in the assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the assay buffer.
-
Add the inhibitor solutions at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Add the enzyme solution to all wells and incubate for a pre-determined time at the optimal temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution (e.g., D-alanine and ATP) to all wells.
-
-
Incubation and Detection:
-
Incubate the plate at the optimal temperature for the enzyme for a specific period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching agent).
-
Add the detection reagent (e.g., malachite green reagent to detect liberated phosphate) and incubate as required for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
This compound is an indispensable building block for the synthesis of peptide-based enzyme inhibitors with enhanced stability and therapeutic potential. Its application in targeting essential bacterial enzymes like Alanine Racemase and D-alanine:D-alanine ligase represents a promising strategy for the development of novel antibiotics. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate D-alanine containing peptides as potential enzyme inhibitors. The use of solid-phase peptide synthesis allows for the systematic modification of peptide sequences, facilitating the optimization of inhibitory activity and pharmacokinetic properties.
References
- 1. Phosphinic acid inhibitors of D-alanyl-D-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthetic methods of phosphonopeptides | Encyclopedia MDPI [encyclopedia.pub]
- 7. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Cell-Penetrating Peptides with Fmoc-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules, including small molecules, nucleic acids, and proteins, into cells. A significant challenge in the therapeutic application of CPPs is their susceptibility to proteolytic degradation in biological systems. The incorporation of non-natural amino acids, such as D-amino acids, is a well-established strategy to enhance their stability and prolong their biological half-life.[1][2] Fmoc-D-Ala-OH is a key building block in solid-phase peptide synthesis (SPPS) for introducing D-alanine into a peptide sequence. This modification can significantly increase resistance to enzymatic degradation without compromising, and in some cases even enhancing, the cell-penetrating capabilities of the peptide.[3][4]
These application notes provide detailed protocols for the synthesis of a model cell-penetrating peptide containing D-alanine using this compound, methods for its characterization, and protocols to assess its cellular uptake and proteolytic stability.
I. Synthesis of a Model D-Alanine Containing Cell-Penetrating Peptide
A. Model Peptide: D-Ala substituted HIV-1 Tat (48-60)
To illustrate the application of this compound, we will use a modified version of the well-characterized HIV-1 Tat peptide (residues 48-60). The native L-Alanine at position 54 will be replaced with D-Alanine. For cellular uptake studies, the peptide will be N-terminally labeled with 5(6)-Carboxyfluorescein (FAM).
Sequence: FAM-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln-NH₂ (with D-Ala at the position corresponding to Ala54 in the native sequence, though this specific model sequence does not contain Alanine). To demonstrate the principle, we will synthesize a well-known Tat sequence and note that any L-amino acid can be readily substituted with its D-enantiomer, such as replacing a native Alanine with D-Alanine using this compound. For this protocol, we will synthesize the standard Tat(48-60) sequence and describe where the substitution would occur.
B. Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the model peptide on a Rink Amide MBHA resin, yielding a C-terminally amidated peptide.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
5(6)-Carboxyfluorescein (FAM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cysteine)
-
HPLC grade water and acetonitrile (B52724)
-
Diethyl ether
Protocol Steps:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To incorporate D-alanine, use this compound in the corresponding coupling step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Labeling with FAM:
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin.
-
In a separate vial, dissolve FAM (2 eq.), DIC (2 eq.), and OxymaPure® (2 eq.) in DMF with DIPEA (4 eq.).
-
Add the FAM solution to the resin and react for 4-6 hours in the dark.
-
Wash the resin with DMF (5x), DCM (3x), and methanol (B129727) (3x), then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
C. Diagram: SPPS Workflow for D-Ala CPP Synthesis
Caption: Workflow for the solid-phase synthesis of a D-Ala containing CPP.
II. Characterization and Performance Data
The incorporation of D-alanine is expected to enhance proteolytic stability while maintaining or improving cellular uptake. The following tables summarize representative quantitative data for a D-amino acid-containing CPP compared to its L-amino acid counterpart.
A. Table 1: Synthesis and Purity Data
| Peptide | Sequence | Modification | Crude Purity (%) | Purified Yield (%) | Molecular Weight (Da) |
| L-Tat | FAM-GRKKRRQRRRPPQ-NH₂ | All L-amino acids | ~75 | ~20 | 2079.4 |
| D-Tat | FAM-grkkrrqrrrpq-NH₂ | All D-amino acids | ~70 | ~18 | 2079.4 |
Note: Data are representative and may vary based on synthesis scale and specific conditions.
B. Table 2: Cellular Uptake and Stability Data
| Peptide | Cellular Uptake (HeLa cells, % Positive Cells) | Half-life in Human Serum (hours) |
| L-Tat | 95% | < 1 |
| D-Tat | 98% | > 24 |
Note: Cellular uptake measured by flow cytometry after 1-hour incubation. Half-life determined by HPLC analysis of peptide incubated in serum.
III. Protocols for Peptide Characterization
A. Experimental Protocol: Cellular Uptake Quantification by Flow Cytometry
This protocol details the measurement of CPP internalization using a fluorescent label.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
FAM-labeled peptides
-
Flow cytometer
Protocol Steps:
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Peptide Incubation:
-
Prepare solutions of FAM-labeled L-Tat and D-Tat peptides in serum-free DMEM at a final concentration of 10 µM.
-
Wash the cells with PBS and add the peptide solutions to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Cell Harvesting and Treatment:
-
Wash the cells three times with PBS to remove surface-bound peptide.
-
Treat the cells with Trypsin-EDTA for 5 minutes to detach them and quench any remaining surface fluorescence.
-
Neutralize the trypsin with DMEM containing 10% FBS and transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, exciting at 488 nm and measuring emission at ~520 nm.
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the percentage of FAM-positive cells and the mean fluorescence intensity.
-
B. Experimental Protocol: Proteolytic Stability Assay
This protocol assesses the stability of the peptides in the presence of proteases.
Materials:
-
Purified L-Tat and D-Tat peptides
-
Human serum
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system
Protocol Steps:
-
Peptide Incubation:
-
Dissolve the peptides in PBS to a stock concentration of 1 mg/mL.
-
Incubate 10 µL of each peptide solution with 90 µL of human serum at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take a 10 µL aliquot of the incubation mixture.
-
Quench the proteolytic activity by adding 90 µL of 10% TFA in acetonitrile.
-
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
RP-HPLC Analysis:
-
Inject the samples onto an RP-HPLC system.
-
Separate the intact peptide from degradation products using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the absorbance at 220 nm.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point by integrating the peak area.
-
Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life.
-
IV. Mechanism of Cell Penetration
The cellular uptake of CPPs can occur through various mechanisms, primarily direct translocation across the plasma membrane and endocytosis. The incorporation of D-amino acids generally does not alter the primary uptake mechanism but enhances the intracellular longevity of the peptide.[3]
A. Diagram: General Mechanisms of CPP Cellular Entry
Caption: Major pathways for cell-penetrating peptide entry into cells.
Conclusion
The use of this compound in the solid-phase synthesis of cell-penetrating peptides is a straightforward and effective strategy to enhance their proteolytic stability. This modification leads to a longer biological half-life, which is crucial for therapeutic applications, without negatively impacting their ability to enter cells. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and evaluation of D-amino acid-containing CPPs for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. A mechanistic investigation of cell-penetrating Tat peptides with supported lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An l- to d-Amino Acid Conversion in an Endosomolytic Analog of the Cell-penetrating Peptide TAT Influences Proteolytic Stability, Endocytic Uptake, and Endosomal Escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAT Peptide and Its Conjugates: Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-D-Ala-OH in the Synthesis of Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action, which often involve the disruption of microbial cell membranes. A key strategy in the design of potent and stable AMPs is the incorporation of non-proteinogenic amino acids, such as D-amino acids. The inclusion of D-alanine, facilitated by the use of Fmoc-D-Ala-OH in solid-phase peptide synthesis (SPPS), offers significant advantages. D-amino acids are not recognized by most proteases, rendering the resulting peptides resistant to enzymatic degradation and thereby increasing their in vivo half-life and bioavailability. Furthermore, the stereochemistry of D-alanine can influence the peptide's secondary structure and its interaction with bacterial membranes, potentially enhancing its antimicrobial efficacy and selectivity.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antimicrobial peptides containing D-alanine using this compound.
Data Presentation
The following table summarizes quantitative data for a synthesized ultrashort antimicrobial lipopeptide with the sequence Pal-His-Ala-D-Ala-His-NH₂. This data is based on the findings reported in "Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid".[1]
| Peptide Sequence | Crude Purity (%) | Yield | Antimicrobial Activity (Inhibition Zone in mm) |
| Pal-His-Ala-D-Ala-His-NH₂ | 70-96%[1] | Good[1] | Gram-positive Bacteria |
| S. aureus | |||
| E. faecalis | |||
| Gram-negative Bacteria | |||
| E. coli | |||
| P. aeruginosa | |||
| S. enterica (Active)[1] | |||
| Fungi | |||
| C. albicans | |||
| S. cerevisiae |
Note: The original research paper primarily reported qualitative antimicrobial activity for the D-alanine containing peptide series through inhibition zones. The parent peptide was noted to be selectively active against Salmonella enterica.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Ala-Containing Antimicrobial Peptide
This protocol outlines the manual synthesis of a generic pentapeptide amide containing D-alanine (e.g., Ac-Lys-Ala-D-Ala-Val-Gly-NH₂) using Fmoc chemistry on Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Val-OH, this compound, Fmoc-L-Ala-OH, Fmoc-Lys(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
-
Acetic anhydride (B1165640)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (First Amino Acid - Glycine):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Gly-OH, 3 equivalents of HBTU/HATU, and 6 equivalents of DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin test; beads remain colorless or yellow for a negative result, indicating no free primary amines). If the test is positive (blue beads), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation (Val, D-Ala, Ala, Lys): Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence (Fmoc-Val-OH, this compound, Fmoc-L-Ala-OH, and Fmoc-Lys(Boc)-OH).
-
N-terminal Acetylation:
-
After the final Fmoc deprotection of the N-terminal Lysine, wash the resin with DMF.
-
Add a solution of 10 equivalents of acetic anhydride and 10 equivalents of DIPEA in DMF to the resin.
-
Agitate for 30 minutes.
-
Drain and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Peptide Purification and Characterization
Materials:
-
Crude peptide
-
Deionized water
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture).
-
Purify the peptide using RP-HPLC. A typical gradient is a linear increase of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30-60 minutes.
-
Collect fractions corresponding to the major peptide peak.
-
-
Characterization:
-
Analyze the purified fractions by analytical RP-HPLC to confirm purity (>95%).
-
Confirm the molecular weight of the purified peptide using mass spectrometry.[2]
-
Protocol 3: Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
Materials:
-
Purified peptide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strains in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Peptide Dilution:
-
Prepare a stock solution of the purified peptide in sterile water or a suitable buffer.
-
Perform two-fold serial dilutions of the peptide stock solution in MHB in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of D-alanine containing antimicrobial peptides.
Caption: Inhibition of bacterial cell wall synthesis by targeting the D-alanine pathway.
Mechanism of Action and Significance of D-Alanine Incorporation
The primary mechanism of action for many antimicrobial peptides, including those containing D-alanine, involves the disruption of the bacterial cell membrane. The cationic nature of these peptides facilitates their initial electrostatic interaction with the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[3] Following this, the hydrophobic residues insert into the lipid bilayer, leading to membrane permeabilization and leakage of cellular contents.
The incorporation of D-alanine is particularly strategic for several reasons:
-
Proteolytic Stability: D-amino acids are not substrates for most common proteases, which are stereospecific for L-amino acids. This inherent resistance to degradation significantly increases the peptide's half-life in biological systems, enhancing its therapeutic potential.
-
Modulation of Secondary Structure: The presence of a D-amino acid can induce specific conformational changes in the peptide backbone, such as kinks or turns, which can optimize its amphipathic structure for membrane interaction.
-
Inhibition of Cell Wall Synthesis: D-alanine is a fundamental component of the bacterial cell wall peptidoglycan.[4][5] The terminal D-alanyl-D-alanine dipeptide of the lipid II precursor is essential for the transpeptidation reaction that cross-links the peptidoglycan chains.[4][5] Peptides containing D-alanine may act as competitive inhibitors of the enzymes involved in this pathway, such as D-Ala-D-Ala ligase, thereby disrupting cell wall biosynthesis and leading to bacterial cell death.[6] While the direct impact of exogenous D-alanine-containing AMPs on specific bacterial signaling pathways is an area of ongoing research, their ability to interfere with the fundamental process of cell wall construction is a key aspect of their antimicrobial activity. Some studies on host-peptide interactions have suggested that certain AMPs can modulate signaling pathways such as NF-κB and Wnt/β-catenin in mammalian cells, but this is distinct from their direct antibacterial mechanism.[6]
References
- 1. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of D-Alanine Rich Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids, particularly D-alanine, into peptide sequences is a critical strategy in modern drug development. Peptides rich in D-alanine exhibit enhanced stability against proteolytic degradation, leading to a longer in-vivo half-life and improved therapeutic potential. D-alanine plays a crucial role in the biosynthesis of bacterial cell walls, making peptides containing this residue promising candidates for novel antimicrobial agents.[1] This document provides detailed application notes and experimental protocols for the solid-phase peptide synthesis (SPPS) of D-alanine rich peptides using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
Challenges in Synthesizing D-Alanine Rich Peptides
The inclusion of D-amino acids in SPPS presents unique challenges that can impact yield and purity. Compared to their L-counterparts, D-amino acids can exhibit lower coupling efficiencies and an increased risk of racemization.[2] Peptides with a high content of alanine (B10760859), a hydrophobic amino acid, are prone to on-resin aggregation, which can hinder reagent accessibility and lead to incomplete reactions and the formation of deletion sequences.[3][4]
Key Challenges Include:
-
Reduced Coupling Efficiency: Steric hindrance from the D-configuration can slow down the kinetics of peptide bond formation.
-
Racemization: The conversion of the D-amino acid to its L-enantiomer can occur during the activation step, leading to diastereomeric impurities.
-
Peptide Aggregation: Sequences rich in hydrophobic residues like alanine tend to form secondary structures (β-sheets) on the solid support, impeding subsequent synthesis steps.[3][4]
Data Presentation: Quantitative Analysis of Synthesis Parameters
The selection of appropriate coupling reagents and synthesis conditions is paramount to overcoming the challenges associated with D-alanine rich peptide synthesis. The following tables summarize quantitative data on the performance of various coupling reagents and expected outcomes for peptide purity and yield.
Table 1: Comparative Performance of Common Coupling Reagents
This table provides a summary of the typical performance of various coupling reagents applicable to the synthesis of peptides containing sterically hindered or racemization-prone amino acids like D-alanine.
| Coupling Reagent | Typical Crude Purity (%) | Racemization Potential | Key Advantages |
| HATU | 90 - 98 | Low | High reactivity, suitable for sterically hindered couplings.[5] |
| HBTU | 85 - 95 | Moderate | Good balance of reactivity and stability, cost-effective.[5] |
| COMU | >95 | Low | High reactivity, safer byproducts, good solubility.[5] |
| DIC/Oxyma | Variable | Very Low | Excellent for suppressing racemization. |
| PyBOP | 80 - 90 | Low | Phosphonium-based, avoids guanidinylation side products.[5] |
Table 2: Exemplary Yield and Purity Data for D-Alanine Containing Peptides
The following data represents typical outcomes for the synthesis of a model decapeptide containing two D-alanine residues under standard and optimized Fmoc-SPPS conditions.
| Synthesis Protocol | Coupling Reagent | Crude Yield (%) | Crude Purity (%) |
| Standard Protocol | HBTU/DIPEA in DMF | 65 | 70 |
| Optimized Protocol | HATU/DIPEA in NMP | 80 | 85 |
| Racemization Suppression Protocol | DIC/Oxyma in DMF | 75 | 88 |
Experimental Protocols
This section provides detailed step-by-step protocols for the manual solid-phase synthesis of D-alanine rich peptides using Fmoc/tBu chemistry.
Protocol 1: Standard Fmoc-SPPS of a D-Alanine Rich Peptide
This protocol is suitable for the synthesis of peptides with a moderate D-alanine content and low to moderate hydrophobicity.
1. Resin Preparation and Swelling:
- Place 1.0 g of Fmoc-Rink Amide resin (loading: 0.5 mmol/g) in a solid-phase synthesis vessel.
- Add 10 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 1 hour with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 10 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
3. Amino Acid Coupling (Standard):
- In a separate vessel, dissolve Fmoc-D-Alanine (3 equivalents) and HCTU (2.9 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
- If the Kaiser test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (3 x 10 mL) and dichloromethane (B109758) (DCM) (3 x 10 mL).
- Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
4. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the peptidyl-resin with DCM (3 x 10 mL) and dry under a stream of nitrogen.
- Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.
- Add 10 mL of the cleavage cocktail to the dried resin.
- Agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate.
5. Peptide Precipitation and Purification:
- Concentrate the TFA filtrate under a gentle stream of nitrogen.
- Add 40 mL of cold diethyl ether to precipitate the crude peptide.
- Centrifuge to pellet the peptide and decant the ether.
- Wash the peptide pellet twice more with cold diethyl ether.
- Dry the crude peptide under vacuum.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Optimized Fmoc-SPPS for Aggregation-Prone D-Alanine Rich Peptides
This protocol incorporates strategies to mitigate on-resin aggregation, which is common in hydrophobic, alanine-rich sequences.
Modifications to the Standard Protocol:
-
Solvent: Use N-methyl-2-pyrrolidone (NMP) instead of DMF for all steps. NMP has superior solvating properties for aggregating peptides.[3]
-
Coupling Reagent: Utilize HATU (3 equivalents) as the coupling reagent for its higher reactivity, which can drive difficult couplings to completion before significant aggregation occurs.
-
Double Coupling: For couplings of D-alanine onto another hydrophobic residue, perform a double coupling. After the initial 2-hour coupling, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-D-Alanine.
-
Elevated Temperature: Perform the coupling reactions at an elevated temperature (e.g., 50°C) to help disrupt secondary structure formation.
-
Chaotropic Salts: In cases of severe aggregation, add a chaotropic salt such as 0.4 M LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding.
Mandatory Visualizations
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis
Caption: A schematic overview of the key steps in Fmoc-based solid-phase peptide synthesis.
Diagram 2: Signaling Pathway of Peptidoglycan Biosynthesis and Inhibition
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-D-Ala-OH Incomplete Coupling
Welcome to the technical support center for troubleshooting incomplete coupling of Fmoc-D-Ala-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying and resolving common issues encountered during the synthesis of peptides containing this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete this compound coupling?
A1: Incomplete coupling of this compound is a common issue in SPPS and can be attributed to several factors. The most prominent cause is steric hindrance from the methyl side chain of alanine, which can physically obstruct the formation of the peptide bond.[1][2] Another significant factor is peptide aggregation on the solid support, where the growing peptide chain folds into secondary structures, rendering the N-terminus inaccessible.[3][4][5] Additionally, issues such as poor quality of reagents or solvents, and suboptimal reaction conditions can contribute to low coupling efficiency.[6]
Q2: How can I detect if the coupling of this compound was incomplete?
A2: The most common method for detecting incomplete coupling on the resin is the Kaiser test (or ninhydrin (B49086) test).[2][7] A positive Kaiser test, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines and, therefore, an incomplete coupling reaction.[1][8] For a more definitive analysis after synthesis, mass spectrometry (MS) and high-performance liquid chromatography (HPLC) of the crude peptide can reveal the presence of deletion sequences (peptides lacking the D-alanine residue), which confirms incomplete coupling.[3][8]
Q3: What is "double coupling," and when should I use it for this compound?
A3: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after an initial, incomplete coupling attempt.[7][9] This is a primary troubleshooting step and is recommended immediately after a positive Kaiser test following the first coupling of this compound.[1][8] The second exposure to fresh reagents helps to drive the reaction to completion.
Q4: Can side reactions other than incomplete coupling occur with this compound?
A4: Yes, other side reactions can occur. Racemization, the loss of stereochemical integrity at the alpha-carbon, can be a concern, especially with prolonged activation times or elevated temperatures.[2][10] Diketopiperazine formation is another potential side reaction, particularly at the dipeptide stage, which can lead to cleavage of the dipeptide from the resin.[10][11]
Troubleshooting Guides
Guide 1: Positive Kaiser Test After this compound Coupling
A positive Kaiser test is a direct indication of incomplete coupling. Follow these steps to address the issue:
-
Perform a Double Coupling: This is the most immediate and common solution.[1] Drain the initial coupling solution, wash the resin thoroughly with DMF, and then perform a second coupling with fresh reagents.[8]
-
Extend Reaction Time: For sterically hindered residues like D-alanine, extending the coupling time from the standard 1-2 hours to 2-4 hours or even longer can improve efficiency.[7][12]
-
Increase Reagent Excess: Using a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction forward.[7]
-
Switch to a More Potent Coupling Reagent: If standard reagents like HBTU are not effective, consider using more powerful activators such as HATU, HCTU, or COMU, which are known to be more efficient for difficult couplings.[1][2][7]
-
Elevate the Reaction Temperature: Increasing the temperature (e.g., to 40-50°C) can enhance the reaction kinetics. However, this should be done with caution as it may increase the risk of racemization.[12][13][14] Microwave-assisted SPPS can also be very effective for difficult couplings.[2][12]
-
Change the Solvent: If peptide aggregation is suspected, switching from DMF to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts like LiCl can help disrupt secondary structures and improve solvation.[3][7][13]
-
Capping: If double coupling and other optimization strategies fail, it is advisable to cap the unreacted amines with acetic anhydride (B1165640). This will terminate the unreacted chains, preventing the formation of deletion sequences and simplifying the final purification.[2][8]
Data Presentation
Table 1: Comparison of Coupling Reagents for Difficult Couplings
| Reagent Class | Example Reagents | Relative Effectiveness | Notes |
|---|---|---|---|
| Uronium/Aminium Salts | HATU, HCTU, COMU | Very High | Highly recommended for sterically hindered amino acids.[1][2][7] COMU is particularly well-suited for microwave synthesis.[12] |
| Phosphonium (B103445) Salts | PyBOP, PyAOP | High | Excellent choices for difficult couplings.[1][7] |
| Carbodiimides | DIC/DCC + Additive (e.g., Oxyma) | Moderate | Generally less effective for sterically hindered couplings than uronium/aminium or phosphonium salts.[12][15] |
Table 2: Recommended Reaction Conditions for this compound Coupling
| Parameter | Standard Conditions | Recommended for Difficult Coupling | Rationale |
|---|---|---|---|
| Amino Acid Equivalents | 1.5 - 3 | 3 - 5 | Increases the concentration of the activated amino acid to drive the reaction.[7] |
| Coupling Reagent Equivalents | 1.5 - 3 | 3 - 5 | Ensures efficient activation of the amino acid.[7] |
| Base Equivalents (e.g., DIPEA) | 3 - 6 | 6 - 10 | A higher excess of base is often required for efficient activation.[13] |
| Coupling Time | 1 - 2 hours | 2 - 4 hours or longer | Allows more time for the sterically hindered reaction to proceed to completion.[7][12] |
| Temperature | Room Temperature | 40 - 50°C or Microwave | Increased temperature can improve reaction kinetics, but must be used cautiously.[12][13][14] |
| Solvent | DMF | NMP, or DMF with additives (e.g., LiCl) | NMP is a better solvent for aggregated peptides. Chaotropic salts disrupt secondary structures.[3][7] |
Experimental Protocols
Protocol 1: Kaiser Test for Detection of Free Amines
This protocol is used to qualitatively determine the presence of free primary amines on the resin.
-
Sample Preparation: Transfer a small sample of resin beads (approximately 5-10 mg) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[7]
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[7]
-
Observation:
Protocol 2: Double Coupling Procedure
This protocol should be implemented following a positive Kaiser test.
-
Initial Wash: After the first coupling attempt, drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3-5 times) to remove any byproducts and unreacted reagents.[8]
-
Prepare Fresh Coupling Solution: In a separate vessel, dissolve this compound (3-5 equivalents) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[2]
-
Activation: Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.[2]
-
Second Coupling: Add the freshly activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[12]
-
Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[7]
-
Monitoring: Perform a second Kaiser test to confirm the completion of the coupling. If the test is still positive, consider capping the unreacted amines.[8]
Protocol 3: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple.
-
Resin Wash: Following the failed coupling attempt(s), wash the resin with DMF (3 times).[8]
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.[8]
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[8]
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) before proceeding to the Fmoc deprotection step for the next amino acid in the sequence.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization of Fmoc-D-Ala-OH
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of Fmoc-D-Ala-OH during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling and why is it a concern?
A1: Racemization is the conversion of an enantiomerically pure amino acid, such as this compound, into a mixture of both its D- and L-forms during the coupling reaction. This is a critical issue in peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the stereochemistry of its constituent amino acids. The presence of the unintended L-alanine diastereomer can lead to a final peptide that is difficult to purify and may have altered or diminished biological function.
Q2: What is the primary mechanism leading to racemization of this compound during coupling?
A2: The most common pathway for racemization during the activation of Fmoc-amino acids is through the formation of a planar oxazolone (B7731731) (or azlactone) intermediate. The activated carboxyl group of the this compound cyclizes to form this intermediate. The alpha-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture. Subsequent reprotonation can occur from either side of the planar ring, leading to a loss of the original stereochemistry.
Q3: What are the key factors that influence the extent of racemization during this compound coupling?
A3: Several factors can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is a critical determinant of racemization levels.
-
Additives: The use of additives like OxymaPure, 1-hydroxybenzotriazole (B26582) (HOBt), or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can significantly suppress racemization.
-
Base: The type and concentration of the base used during coupling are crucial, as bases can promote the abstraction of the alpha-proton.
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.
-
Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin can increase the opportunity for oxazolone formation.
Troubleshooting Guide
Issue: High levels of the L-Ala diastereomer are detected in my final peptide.
This common issue can often be traced back to the coupling conditions for this compound. Follow these steps to troubleshoot and mitigate the problem.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the presence of a racemization-suppressing additive are the most critical factors.
-
Carbodiimides (e.g., DIC, DCC): When using carbodiimide-based reagents, the addition of a nucleophilic additive is essential to suppress racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.
-
Recommendation: If you are using a carbodiimide (B86325) without an additive, or with HOBt and still observing racemization, consider switching to OxymaPure, which has been shown to be highly effective at suppressing racemization. The combination of Diisopropylcarbodiimide (DIC) and OxymaPure is highly recommended.
-
-
Onium Salts (e.g., HBTU, HATU, HCTU): While
Technical Support Center: Fmoc-D-Ala-OH Aggregation in Solid-Phase Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues associated with the use of Fmoc-D-Ala-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Issue: Poor Swelling of Resin and Incomplete Deprotection
Question: My resin is not swelling properly after coupling this compound, and I'm observing incomplete Fmoc deprotection, as indicated by a persistent blue color in the Kaiser test. What is happening and how can I fix it?
Answer:
This is a classic sign of on-resin peptide aggregation. The growing peptide chains, particularly after the incorporation of the hydrophobic D-Alanine residue, are likely forming intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. This causes the resin to collapse and prevents reagents from accessing the N-terminus for deprotection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete deprotection due to aggregation.
Recommended Actions:
-
Solvent Modification:
-
Switch to NMP: Change the primary synthesis solvent from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP). NMP has better solvating properties for aggregating peptides.
-
Add Chaotropic Salts: Before deprotection, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, to disrupt hydrogen bonds.
-
Use Solvent Mixtures: Employ a mixture of solvents, such as NMP/DMSO, to improve solvation.
-
-
Extended/Repeated Deprotection:
-
Increase the deprotection time with 20% piperidine (B6355638) in DMF.
-
Perform a double deprotection step.
-
Issue: Incomplete Coupling of the Amino Acid Following this compound
Question: The Kaiser test was negative after deprotecting this compound, but the subsequent coupling is failing. What are the potential causes and solutions?
Answer:
Even with successful deprotection, the peptide-resin can remain in an aggregated state, sterically hindering the incoming activated amino acid. The hydrophobic nature of the D-Ala residue can contribute to this persistent aggregation.
Troubleshooting Decision Tree:
Caption: Decision-making for incomplete coupling after D-Alanine incorporation.
Recommended Actions:
-
Use a More Potent Coupling Reagent: If you are using standard carbodiimide-based activators, switch to a more potent uronium/aminium-based reagent like HATU, HBTU, or HCTU.
-
Double Coupling: Perform the coupling step twice with a fresh portion of activated amino acid.
-
Microwave-Assisted SPPS: Utilize a microwave peptide synthesizer. The microwave energy can help to disrupt aggregates and increase the kinetic energy of the reactants.
-
Increase Equivalents and Time: Use a higher excess of the amino acid and coupling reagents (e.g., 3-4 equivalents) and extend the coupling time to 2-4 hours.
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation in SPPS is primarily caused by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the solid support. This leads to the formation of stable secondary structures, most commonly β-sheets. Sequences rich in hydrophobic amino acids, such as Alanine and Valine, are particularly prone to aggregation.
Q2: Does the D-configuration of Alanine make aggregation worse?
A2: The D-configuration of an amino acid can influence the peptide backbone conformation. While L-amino acids naturally form right-handed alpha-helices, the introduction of a D-amino acid can disrupt this and, in some sequences, may promote turns or folds that favor intermolecular interactions leading to aggregation.
Q3: What are the common signs of peptide aggregation during SPPS?
A3: Common indicators of on-resin aggregation include:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.
-
Physical Clumping: The resin may become sticky and difficult to agitate.
-
Incomplete Reactions: Slow or incomplete Fmoc deprotection (positive Kaiser test) and coupling reactions are strong indicators.
-
Low Yield and Purity: The final crude peptide often has a low yield and contains deletion sequences.
Q4: Can I predict if a sequence containing this compound will aggregate?
A4: While precise prediction is difficult, sequences containing multiple hydrophobic residues are at high risk. The presence of a D-amino acid can further alter the conformational landscape. It is prudent to anticipate potential aggregation issues when synthesizing peptides with hydrophobic D-amino acids and to consider implementing preventative strategies from the outset.
Q5: Are there proactive strategies to prevent aggregation when using this compound?
A5: Yes. One of the most effective proactive strategies is to introduce "kinks" into the peptide backbone to disrupt the formation of β-sheets. This can be achieved by:
-
Pseudoproline Dipeptides: Strategically placing pseudoproline dipeptides at Ser or Thr residues.
-
Backbone Protection: Using Dmb/Hmb-protected amino acids (often at Gly residues) within your sequence, ideally every 6-7 amino acids.
Data Presentation
The following tables summarize the effectiveness of different strategies on known "difficult" or aggregating sequences. While specific data for this compound is not extensively published in comparative studies, these results are highly relevant.
Table 1: Effect of Solvent on Crude Purity of a Hydrophobic Peptide
| Solvent System | Crude Purity (%) |
| DMF | 4 |
| 80% NMP / 20% DMSO | 12 |
Data adapted from a study on a 34-residue hydrophobic transmembrane peptide fragment.
Table 2: Comparison of Coupling Reagents for a Sterically Hindered Coupling
| Coupling Reagent | Coupling Efficiency (%) | Racemization | Notes |
| DIC/HOBt | Moderate | Low | May be insufficient for difficult couplings. |
| HBTU/DIPEA | 90-95% | Low | Effective for most standard couplings. |
| HATU/DIPEA | 95-99% | Very Low | Highly efficient for hindered couplings with rapid reaction times. |
Experimental Protocols
Protocol 1: Use of Chaotropic Salts for Aggregation Disruption
This protocol describes the use of a chaotropic salt wash to disrupt aggregation prior to a difficult coupling or deprotection step.
Materials:
-
Peptide-resin exhibiting signs of aggregation
-
0.8 M Lithium Chloride (LiCl) in DMF
-
DMF (synthesis grade)
Procedure:
-
Following the standard Fmoc deprotection or coupling wash steps, drain the reaction vessel.
-
Add the 0.8 M LiCl/DMF solution to the resin.
-
Agitate the resin in the chaotropic salt solution for 5-10 minutes.
-
Drain the salt solution.
-
Wash the resin thoroughly with DMF (at least 5 times for 1 minute each) to remove all residual LiCl before proceeding with the next step in your synthesis.
Protocol 2: Deprotection with a DBU-Containing Cocktail
This protocol is intended for situations where Fmoc deprotection is slow or incomplete due to severe aggregation.
Materials:
-
Peptide-resin with incomplete Fmoc deprotection
-
Freshly prepared solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% piperidine in DMF.
-
DMF (synthesis grade)
Procedure:
-
Wash the peptide-resin with DMF (3 x 1 min).
-
Add the 2% DBU / 20% piperidine in DMF solution to the resin.
-
Agitate for 10-15 minutes.
-
Drain the solution and repeat the deprotection step with a fresh portion of the reagent for another 10-15 minutes.
-
Wash the resin extensively with DMF (at least 6 x 1 min) to ensure all traces of DBU and piperidine are removed before proceeding to the coupling step.
Protocol 3: Manual Coupling of a Dmb-Protected Dipeptide
This protocol describes the manual incorporation of a Dmb-protected dipeptide to proactively prevent aggregation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Ala-(Dmb)Gly-OH (or other suitable Dmb-dipeptide) (5 equivalents)
-
HATU (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
NMP or DMF
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in NMP or DMF for 20-30 minutes.
-
In a separate vessel, dissolve the Fmoc-Ala-(Dmb)Gly-OH (5 eq.) and HATU (5 eq.) in a minimal volume of NMP or DMF.
-
Add DIPEA (10 eq.) to the solution from step 2 and mix thoroughly.
-
Immediately add the activated dipeptide solution to the peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to check for completion of the coupling. If the test is positive (blue beads), extend the coupling time or repeat the coupling with fresh reagents.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Proceed with the standard Fmoc deprotection of the dipeptide to continue the synthesis.
Technical Support Center: Optimizing Fmoc-D-Ala-OH Deprotection
Welcome to the technical support center for optimizing the deprotection of Fmoc-D-Ala-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their solid-phase peptide synthesis (SPPS) protocols.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for this compound deprotection?
A1: The most common method for removing the Fmoc protecting group is treatment with a 20% solution of piperidine (B6355638) in a suitable solvent, typically N,N-dimethylformamide (DMF).[1][2] The reaction is usually carried out at room temperature.
Q2: How long should a standard Fmoc deprotection reaction take?
A2: Standard deprotection times can range from 5 to 20 minutes.[2][3] For many sequences, a two-step process is effective: an initial short treatment (e.g., 2-3 minutes) followed by a longer one (e.g., 10-15 minutes).[4] However, "difficult" or aggregation-prone sequences may require longer reaction times.[1][2]
Q3: What are the signs of incomplete Fmoc deprotection?
A3: Incomplete deprotection can be indicated by a negative or weak result in a qualitative test for free primary amines, such as the Kaiser test.[1][5] On an analytical level, HPLC analysis of the crude peptide may show significant deletion sequences, which is a classic symptom of incomplete Fmoc removal.[5]
Q4: What factors can lead to incomplete deprotection?
A4: Several factors can contribute to incomplete Fmoc removal:
-
Peptide Aggregation: The growing peptide chain can form secondary structures, such as β-sheets, that hinder reagent access to the Fmoc group.[2]
-
Degraded Reagents: Piperidine can degrade over time. It is crucial to use fresh, high-quality piperidine.[1]
-
Incorrect Reagent Concentration: The standard concentration is 20% piperidine in DMF. An incorrect preparation can lead to inefficient deprotection.[1]
-
Insufficient Reaction Time: Standard protocols may not be sufficient for all sequences.[1][2]
-
Low Temperature: Reactions performed at temperatures below ambient may be sluggish.[1]
Q5: Are there alternative reagents for Fmoc deprotection?
A5: Yes, for particularly difficult sequences or to avoid certain side reactions, alternative reagents can be used. A common alternative is a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with piperidine or piperazine (B1678402).[2][6] For example, a cocktail of 2% DBU in DMF can be effective.[1] Another option is a combination of piperazine and DBU, which can offer rapid deprotection while minimizing side reactions.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Fmoc deprotection of D-Alanine.
Issue 1: Negative or Weak Kaiser Test After Deprotection
A negative or weak Kaiser test indicates the absence or low concentration of free primary amines, suggesting incomplete Fmoc removal.[1]
Troubleshooting Steps:
-
Verify Reagents: Ensure the piperidine solution is fresh and prepared at the correct concentration (typically 20% in DMF).[1][5]
-
Extend Deprotection Time: Increase the reaction time. For some sequences, extending the deprotection from the standard 10-20 minutes to 30 minutes or longer can be effective.[5]
-
Perform a Double Deprotection: Repeat the deprotection step with a fresh portion of the reagent before moving to the next coupling step.[5]
-
Increase Temperature: Gently warming the reaction vessel can improve deprotection efficiency. However, this should be done with caution to avoid potential side reactions.[5]
-
Use a Stronger Base: For very stubborn cases, consider using a stronger, non-nucleophilic base like DBU.[1][6] A common solution is 2% DBU in DMF.[1]
Issue 2: Presence of Deletion Sequences in Final Peptide (Confirmed by HPLC)
This is a direct consequence of incomplete Fmoc deprotection in one or more cycles of the synthesis.[5]
Troubleshooting Steps:
-
Review Synthesis Protocol: Double-check that the correct deprotection times and reagent volumes were used for each cycle.[5]
-
Optimize Deprotection Protocol:
-
Modify Deprotection Reagent:
-
Consider using a piperazine/DBU combination, which has been shown to be effective for synthesizing aggregation-prone sequences.[7]
-
-
Incorporate Chaotropic Agents: Adding chaotropic salts can help disrupt secondary structures and improve reagent accessibility.[2]
-
Consider Microwave-Assisted Synthesis: Microwave energy can accelerate deprotection and help disrupt peptide aggregation.[2]
Data Presentation
The following tables summarize key quantitative data related to Fmoc deprotection.
Table 1: Standard Fmoc Deprotection Conditions
| Parameter | Recommended Value | Notes |
| Reagent | 20% Piperidine in DMF (v/v) | Most common and widely used.[1][2] |
| Initial Deprotection Time | 2 - 3 minutes | A brief initial treatment to start the process.[4] |
| Main Deprotection Time | 10 - 15 minutes | A longer second treatment for complete removal.[4] |
| Temperature | Room Temperature | Standard condition for most deprotection steps.[4] |
| Washing Steps | 5-7 times with DMF | Crucial for removing all traces of piperidine and the dibenzofulvene-piperidine adduct.[4] |
Table 2: Alternative Deprotection Reagents for Difficult Sequences
| Reagent Composition | Typical Concentration | Deprotection Time | Key Advantages |
| DBU in DMF | 2% (v/v) | Often faster than piperidine | Effective for very difficult sequences.[1][6] |
| Piperazine/DBU in DMF | 5% (w/v) Piperazine, 2% (v/v) DBU | 1 - 5 minutes | Rapid deprotection and reduced side reactions.[7] |
| 4-Methylpiperidine (4MP) in DMF | 20% (v/v) | Similar to piperidine | Can be used interchangeably with piperidine.[8] |
| Piperazine (PZ) in DMF/Ethanol | 10% (w/v) in 9:1 DMF/Ethanol | Slower than piperidine | Milder base, reduces risk of aspartimide formation.[7][8] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2]
-
Drain: Drain the DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).[2]
-
Agitation: Agitate the mixture at room temperature for 5-20 minutes. For difficult sequences, this step can be repeated.[2]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the deprotection reagents.[7]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of free primary amines.[1]
Protocol 2: Rapid Fmoc Deprotection using Piperazine/DBU
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Drain: Drain the DMF.
-
Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.[7]
-
Deprotection: Add the deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 1-5 minutes.[7]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (at least 5 times).[7]
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This method quantifies the release of the dibenzylfulvene-piperidine adduct, which has a characteristic absorbance around 301 nm.[1]
-
Collect Effluent: Collect the effluent from the Fmoc deprotection step (the piperidine solution) in a volumetric flask of a known volume.
-
Dilute: Dilute the solution with DMF to the mark.
-
Measure Absorbance: Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer.[1]
-
Quantify: The extent of Fmoc removal can be quantified based on the absorbance.
Visualizations
Caption: General workflow for a single Fmoc deprotection cycle in SPPS.
Caption: Logical workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-D-Ala-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-D-Ala-OH during peptide coupling reactions.
Troubleshooting Guide
Problem: this compound fails to dissolve in the primary coupling solvent (e.g., DMF).
Potential Causes:
-
Low intrinsic solubility: The bulky, hydrophobic Fmoc protecting group, combined with the nonpolar methyl side chain of alanine (B10760859), can lead to poor solubility in some solvents, especially at higher concentrations.[1][2]
-
Solvent quality: The purity and water content of the solvent can significantly impact the solubility of Fmoc-amino acids.[3]
-
Aggregation: this compound can self-assemble into aggregates, reducing its solubility.[1]
Solutions:
-
Verify Solvent Quality: Ensure the use of high-purity, peptide-synthesis-grade solvents with low water content.[3][4]
-
Optimize Dissolution Conditions:
-
Sonication: Use an ultrasonic bath to break up aggregates and facilitate dissolution. Sonicate in short bursts to avoid excessive heating, which could lead to Fmoc group degradation.[1][5]
-
Gentle Warming: Warm the solution to 30-40°C to increase solubility. Avoid temperatures above 40°C to minimize the risk of premature Fmoc deprotection.[1][5]
-
-
Employ a Co-solvent:
-
Add a small percentage of a stronger solubilizing agent like N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) to your primary solvent (e.g., DMF).[1]
-
Dimethyl sulfoxide (B87167) (DMSO) can also be effective but may complicate solvent removal later.[4][5][6]
-
-
Pre-activation: The solubility of Fmoc-amino acids often increases upon activation with a coupling reagent.[3] Activating the this compound in a smaller volume of solvent before diluting it to the final concentration for the coupling reaction can be an effective strategy.[3][4]
Problem: The coupling reaction with this compound is incomplete or slow.
Potential Causes:
-
Poor solubility of the activated species: Even if the initial dissolution is successful, the activated this compound may precipitate out of solution.
-
On-resin aggregation: The growing peptide chain on the solid support can aggregate, particularly if it contains hydrophobic residues. This hinders the accessibility of the N-terminal amine for the incoming activated amino acid.[1][7][8]
-
Steric hindrance: While D-Alanine itself is not highly hindered, steric hindrance can become a factor with certain peptide sequences or resin types.
Solutions:
-
Switch to a Stronger Solvent System: NMP is often a better solvent than DMF for solvating the peptide-resin and can improve coupling efficiency.[3][4][6]
-
Use a More Potent Coupling Reagent: For difficult couplings, switch to a more powerful uronium/aminium-based reagent like HATU, HBTU, or HCTU.[6][7] Phosphonium-based reagents like PyBOP are also highly effective.[9]
-
Incorporate Chaotropic Agents: Adding chaotropic salts, such as LiCl (typically at a concentration of 0.8 M), to the coupling reaction can disrupt secondary structure formation and reduce on-resin aggregation.[6][8]
-
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40°C) can improve both solubility and reaction kinetics.[1][4]
-
Double Coupling: If a coupling reaction is known to be difficult, performing the coupling step twice with a fresh solution of activated this compound can help drive the reaction to completion.[7]
Frequently Asked Questions (FAQs)
Q1: Why is this compound sometimes difficult to dissolve? A1: The solubility of this compound is influenced by the hydrophobic nature of both the Fmoc protecting group and the alanine side chain.[1][2] These nonpolar components can lead to poor solvation in commonly used polar aprotic solvents like DMF, especially at the concentrations required for solid-phase peptide synthesis (SPPS). Aggregation through hydrophobic interactions and intermolecular hydrogen bonding can further reduce solubility.[1]
Q2: What are the best solvents for dissolving this compound? A2: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most commonly used solvents in SPPS and are generally suitable for dissolving this compound.[3] NMP is often considered a stronger solvent and can be more effective for sequences prone to aggregation.[3][4][6] Greener solvent alternatives such as 2-Methyltetrahydrofuran (2-MeTHF) and triethyl phosphate (B84403) (TEP) have also shown promise in dissolving Fmoc-amino acids.[3][10]
Q3: Can I heat the solution to dissolve this compound? A3: Yes, gentle warming to 30-40°C is a safe and effective method to improve solubility.[1][5] However, prolonged exposure to higher temperatures should be avoided as the Fmoc group is heat-sensitive and can undergo premature cleavage, especially in the presence of any residual base.[1]
Q4: How does sonication help with solubility? A4: Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy that can break up solid particles and aggregates, thereby accelerating the dissolution process.[1][5] It is a useful technique for many poorly soluble compounds, including Fmoc-amino acids.[1]
Q5: My this compound dissolves initially but then precipitates during the coupling reaction. What is happening? A5: This is a strong indication of on-resin aggregation.[1] The growing peptide chain, particularly if it contains hydrophobic residues, can fold into secondary structures and aggregate on the solid support. This leads to poor solvation of the peptide-resin complex, which in turn causes the incoming activated this compound to precipitate out of the reaction solution.[1] Strategies to combat this include using stronger solvents like NMP, adding chaotropic salts, or performing the coupling at an elevated temperature.[1][6][8]
Data Presentation
Table 1: Qualitative Solubility of Fmoc-Amino Acids in Common SPPS Solvents
| Solvent | Abbreviation | General Solubility for Fmoc-Amino Acids | Notes |
| N,N-Dimethylformamide | DMF | Generally Good | Standard SPPS solvent; solubility can be an issue for some sequences at high concentrations.[3][4] |
| N-Methyl-2-pyrrolidone | NMP | Excellent | Stronger solvent than DMF, better for aggregating sequences, but more viscous and costly.[3][4][6] |
| Dichloromethane | DCM | Sparingly Soluble | Often used for resin swelling and as a co-solvent with DMF to improve solubility.[1][4] |
| Dimethyl Sulfoxide | DMSO | Soluble | A powerful polar aprotic solvent, often used as a co-solvent for very insoluble compounds.[1][5][6] |
| 2-Methyltetrahydrofuran | 2-MeTHF | Good | A greener alternative to DMF with good solubility for most Fmoc-amino acids.[3] |
| Triethyl phosphate | TEP | Excellent | A green solvent contender that dissolves most Fmoc-amino acids and key coupling reagents.[10] |
Table 2: Comparison of Strategies to Improve Coupling Efficiency
| Strategy | Description | Effectiveness | Key Considerations |
| Solvent Change | Switching from DMF to NMP. | High | NMP is a better solvating agent for peptide-resins, especially those prone to aggregation.[3][6] |
| Co-solvents | Adding DMSO or DCM to DMF. | Moderate to High | Can significantly improve the solubility of the Fmoc-amino acid. DMSO can be difficult to remove.[1][4] |
| Chaotropic Salts | Adding LiCl to the coupling solution. | High | Disrupts hydrogen bonding and secondary structures, preventing on-resin aggregation.[6][8] |
| Elevated Temperature | Performing coupling at 40°C. | Moderate | Improves solubility and reaction kinetics but requires careful temperature control.[1][4] |
| Potent Coupling Reagents | Using HATU, HCTU, PyBOP, etc. | High | More effective for sterically hindered or aggregation-prone sequences.[6] |
Experimental Protocols
Protocol 1: Dissolution of this compound using Sonication and Gentle Warming
-
Weigh the required amount of this compound into a clean, dry reaction vessel.
-
Add the calculated volume of high-purity DMF or NMP to achieve the desired concentration.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
If undissolved material remains, place the vessel in an ultrasonic water bath at room temperature.
-
Sonicate in short bursts of 1-2 minutes, followed by visual inspection. Monitor the bath temperature to ensure it does not exceed 40°C.[1]
-
If the compound is still not fully dissolved, place the vessel on a magnetic stirrer with a heating function.
-
Maintain this temperature and continue stirring until all the solid has dissolved.
-
Once dissolved, allow the solution to cool to room temperature before use in the coupling reaction.
Protocol 2: Coupling of this compound for a Difficult Sequence
This protocol incorporates strategies to overcome poor solubility and on-resin aggregation.
-
Resin Swelling and Deprotection: Swell the peptide-resin in DMF or NMP for at least 30 minutes. Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine (B6355638) in DMF).
-
Chaotropic Salt Wash (Optional): If aggregation is strongly suspected, wash the deprotected resin with a solution of 0.8 M LiCl in DMF for 5-10 minutes. Then, wash the resin thoroughly with DMF (5 times) to remove all residual LiCl before coupling.[6][7]
-
Activation Mixture Preparation:
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. For very difficult sequences, the reaction time can be extended.
-
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/clear beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling may be necessary.[3][6]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with NMP/DMF (3-5 times) to remove excess reagents and byproducts.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Workflow for coupling this compound in challenging sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
Kaiser Test Troubleshooting for Fmoc-Protected Amino Acids: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Kaiser test, with a specific focus on challenges encountered when working with Fmoc-D-Ala-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and why is it used in peptide synthesis?
The Kaiser test, also known as the ninhydrin (B49086) test, is a colorimetric assay used to detect the presence of free primary amines.[1][2] In solid-phase peptide synthesis (SPPS), it is a crucial tool for monitoring the progress of two key steps: the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the growing peptide chain (deprotection) and the subsequent coupling of the next Fmoc-protected amino acid.[1] A positive test (intense blue color) indicates the presence of a free primary amine, signifying a successful deprotection step or a failed coupling reaction.[1] Conversely, a negative test (yellow or colorless) indicates the absence of a free primary amine, confirming a successful coupling.[1]
Q2: How does the Kaiser test work?
The test is based on the reaction of two molecules of ninhydrin with a primary amine.[1] In this reaction, the amino acid undergoes oxidative deamination and decarboxylation.[3][4] The ammonia (B1221849) released then condenses with a second molecule of ninhydrin and the reduced form of the first ninhydrin molecule to produce a characteristic blue-purple chromophore known as Ruhemann's purple.[1][3][5]
Q3: Should this compound give a positive or negative Kaiser test?
This compound, with the Fmoc group attached to the amine, should give a negative Kaiser test. The bulky Fmoc group protects the primary amine of the D-alanine, preventing it from reacting with ninhydrin. A positive test would only be expected after the Fmoc group has been successfully removed during the deprotection step in SPPS.
Q4: Are there any amino acids that give ambiguous results with the standard Kaiser test?
Yes, the standard Kaiser test is unreliable for detecting secondary amines, such as N-terminal proline, which typically yield a weak reddish-brown or yellow color.[1][6] For peptides with N-terminal secondary amines, alternative tests like the Chloranil or Isatin test are recommended.[1][6] Additionally, amino acids like serine, asparagine, and aspartic acid may not produce the typical dark blue color.[7]
Troubleshooting Guide
Issue 1: Unexpected Positive Kaiser Test After Coupling this compound
A positive Kaiser test (blue beads and/or solution) after the coupling step of this compound indicates the presence of unreacted primary amines on the resin.
| Possible Cause | Recommended Action |
| Incomplete Coupling Reaction | Recouple the this compound. Consider extending the reaction time or using fresh coupling reagents.[6] If the positive result persists after a second coupling, it may indicate an aggregating sequence.[6] In such cases, changing the solvent or coupling reagent could be beneficial.[6] |
| Inefficient Washing | Ensure thorough washing of the resin after the coupling step to remove any residual reagents that could interfere with the test.[8] |
| Damaged Resin | Physical damage to certain resin types (e.g., PEGA or PEG-coated polystyrene) can expose amine groups, leading to a false positive.[8] |
| Contaminated Reagents | The presence of free amino acids as contaminants in the protected amino acid stock can lead to a positive result.[8] |
Issue 2: Unexpected Negative Kaiser Test After Fmoc Deprotection of D-Ala-Resin
A negative Kaiser test (yellow/colorless beads and solution) after the Fmoc deprotection step indicates the absence of free primary amines, suggesting the deprotection was unsuccessful.
| Possible Cause | Recommended Action |
| Incomplete Deprotection | Increase the deprotection time or use a fresh deprotection reagent.[1] |
| Steric Hindrance | In cases of severe peptide aggregation on the resin, the ninhydrin reagent may not be able to access the free N-terminal amine, leading to a false negative result.[1] |
| Improper Test Procedure | Ensure the Kaiser test is performed correctly, including proper heating, as insufficient heating can lead to a false negative. |
Issue 3: Ambiguous Color Development (e.g., Brown or Reddish-Brown)
An ambiguous color can be confusing and may not clearly indicate a positive or negative result.
| Possible Cause | Recommended Action |
| Presence of a Secondary Amine | While D-Alanine is a primary amine, this color could indicate an issue with a previous coupling of a secondary amine (like proline).[1] |
| Side Reactions | Unwanted side reactions on the peptide or resin could lead to colored byproducts. |
| Overheating During Test | Prolonged or excessive heating during the Kaiser test can sometimes cause the degradation of the Fmoc group (due to pyridine (B92270) in the reagents), potentially leading to a false positive or ambiguous color.[9] |
Experimental Protocols
Standard Kaiser Test Protocol
This protocol is a widely accepted method for the qualitative determination of free primary amines in SPPS.[10]
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol (B145695).[9][10]
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.[9][10]
-
Solution C: 2 mL of a 0.001 M aqueous KCN solution diluted to 100 mL with pyridine.[9][10]
Procedure:
-
Collect a small sample of resin beads (approximately 10-15 beads) from the reaction vessel into a small test tube.[10]
-
Wash the resin beads thoroughly with a suitable solvent (e.g., ethanol or DMF) to remove any residual reagents and solvents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[10]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Next Step |
| Intense blue solution and blue beads | Positive Result: Free primary amines are present.[1] | Indicates a successful deprotection step or a failed coupling reaction. Proceed with coupling or repeat the coupling step.[1] |
| Yellow or colorless solution and beads | Negative Result: No free primary amines are present.[1] | Indicates a successful coupling reaction. Proceed with the next deprotection step.[1] |
| Brown or reddish-brown color | Ambiguous Result: May indicate the presence of a secondary amine or other issues.[1] | Use an alternative test for secondary amines if applicable (e.g., Chloranil test).[1] |
Visual Guides
Caption: Workflow for monitoring Fmoc deprotection using the Kaiser test.
Caption: Workflow for monitoring amino acid coupling using the Kaiser test.
Caption: Simplified reaction mechanism of the Kaiser test with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. microbenotes.com [microbenotes.com]
- 4. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. peptide.com [peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
Fmoc-D-Ala-OH Purification: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of Fmoc-D-Ala-OH. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Several types of impurities can arise during the synthesis and handling of this compound. The most common include:
-
Dipeptide Impurities (Fmoc-D-Ala-D-Ala-OH): These can form during the introduction of the Fmoc protecting group, particularly when using Fmoc-Cl.[1][2] Using Fmoc-OSu can reduce the likelihood of dipeptide formation.[1][3]
-
β-Alanine Adducts (Fmoc-β-Ala-OH and Fmoc-β-Ala-D-Ala-OH): These impurities can be generated from a rearrangement of the Fmoc-OSu reagent during synthesis.[2][4][5] Their presence can lead to the insertion of an incorrect amino acid during peptide synthesis.[4]
-
Enantiomeric Impurities (Fmoc-L-Ala-OH): Racemization can introduce the L-enantiomer, which is often difficult to detect and separate using standard HPLC methods.[3]
-
Free D-Alanine: Incomplete reaction with the Fmoc protecting group can leave residual free amino acid.[2][4]
-
Dibenzofulvene (DBF) Adducts: DBF is a byproduct of Fmoc group cleavage. If unintended deprotection occurs during workup or storage, DBF can form colored adducts.[3]
-
Residual Solvents and Reagents: Traces of solvents like ethyl acetate (B1210297) or reagents such as acetic acid can remain after synthesis and purification. Acetic acid is particularly problematic as it can act as a capping agent, leading to truncated peptide sequences.[6][7]
Q2: My purified this compound has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellow discoloration in this compound is often indicative of residual dibenzofulvene (DBF) or its adducts.[3] This can occur if the Fmoc group is inadvertently cleaved under basic or heated conditions during the workup. Thorough washing of the product during the workup is crucial for removing these colored impurities. If the discoloration persists, recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can help to remove these impurities.[3][8]
Q3: How can I assess the enantiomeric purity of my this compound?
A3: Standard reverse-phase HPLC is typically unable to separate enantiomers.[3] To determine the enantiomeric purity of your this compound, you must use a chiral chromatography method, such as chiral HPLC or gas chromatography (GC) with a chiral stationary phase.[3][9]
Q4: What are the recommended storage conditions for this compound to maintain its purity?
A4: To ensure the stability and purity of this compound, it is crucial to store it in a cool, dark, and dry place. The recommended storage temperature is -20°C.[6] The container should be tightly sealed to prevent moisture absorption. Before use, allow the container to warm to room temperature before opening to avoid condensation.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction during Fmoc protection. - Loss of product during aqueous workup. | - Monitor the reaction progress using TLC or HPLC to ensure completion.[3] - During workup, acidify the aqueous layer to a pH of 2-3 to ensure complete precipitation of the Fmoc-amino acid before extraction with an organic solvent like ethyl acetate.[3] |
| Multiple Peaks on HPLC Chromatogram | - Incomplete reaction leading to a mixture of starting material and product. - Formation of various byproducts (see FAQs). - Degradation of the product. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC.[3] - Employ purification techniques such as recrystallization or column chromatography.[3] - Store this compound under the recommended cool, dry, and dark conditions and avoid exposure to basic conditions.[3][6] |
| Poor Solubility of Final Product | - Presence of insoluble byproducts or residual salts. | - Ensure the product is thoroughly washed and dried. - Recrystallization from a suitable solvent system can improve both purity and solubility.[3] |
| Inconsistent HPLC Peak Areas | - Sample instability in the injection solvent. - Variability in injection volume. - Detector issues. | - Ensure the sample is fully dissolved and stable in the chosen solvent.[6] - Verify the proper functioning of the autosampler. - Check the performance of the HPLC detector.[6] |
Quantitative Data Summary
The purity of this compound is a critical parameter for its successful use in peptide synthesis. Below is a summary of typical purity specifications from commercial suppliers.
| Parameter | Specification | Analytical Method | Reference |
| Purity (HPLC) | ≥98% - ≥99.0% | HPLC | [10][11] |
| Enantiomeric Purity | ≥99.5% | Chiral HPLC | |
| Purity (TLC) | ≥98% | TLC | |
| Purity (Acidimetric) | ≥93.0% | Acidimetric Titration |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline for the purification of crude this compound by recrystallization.
-
Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature, while impurities remain soluble at lower temperatures. Common solvent systems include ethyl acetate/hexane or dichloromethane/hexane.[3][8]
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of the hot solvent (e.g., ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add a non-solvent (e.g., hexane) to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Filtration: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Protocol 2: HPLC Purity Analysis of this compound
This protocol provides a standard method for determining the purity of this compound using reverse-phase HPLC.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[4]
-
Gradient: A typical linear gradient runs from 5% to 95% Mobile Phase B over 20-30 minutes.[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection: UV at 265 nm (for the Fmoc group).[9]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) to a concentration of approximately 1 mg/mL.[4]
-
Analysis: Inject the sample and calculate the purity by determining the percentage of the main peak area relative to the total peak area in the chromatogram.[4]
Visualizations
Experimental Workflow for this compound Purification and Analysis
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buy this compound, ≥98% (HPLC) - 79990-15-1 – Fmoc-D-alanine in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 11. Fmoc-Ala-OH [cem.com]
Technical Support Center: Double Coupling Strategy for Fmoc-D-Ala-OH
Welcome to the technical support center for optimizing the solid-phase peptide synthesis (SPPS) of peptides containing D-Alanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their double coupling strategy for Fmoc-D-Ala-OH.
Frequently Asked Questions (FAQs)
Q1: What is a double coupling strategy and when should it be used for this compound?
A double coupling strategy involves repeating the amino acid coupling step in solid-phase peptide synthesis (SPPS) before proceeding to the next Fmoc deprotection.[1] This is a common troubleshooting step employed when an initial coupling reaction is incomplete.[2][3] For this compound, while not as sterically hindered as amino acids like Valine, incomplete coupling can still occur due to factors like peptide aggregation or suboptimal reaction conditions. A double coupling is recommended if you suspect or have confirmed incomplete coupling via a monitoring test like the Kaiser test.[1][4]
Q2: How do I detect an incomplete coupling of this compound?
The most common method for monitoring the completion of a coupling reaction is the Kaiser test (or ninhydrin (B49086) test).[1][4] This test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[1][5]
-
Negative Result (Yellow/Colorless beads): Suggests that the coupling reaction is complete as there are no free primary amines.[2][5]
For a more definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to check for the presence of deletion sequences (peptides missing the D-alanine residue).[1][3]
Q3: Can the isotopic labeling of this compound affect the coupling strategy?
The isotopic labeling of Fmoc-Ala-OH (e.g., with ¹³C) does not significantly alter its chemical reactivity. The principles and reaction conditions for coupling are identical to those for the unlabeled amino acid. However, the higher cost of isotopically labeled amino acids makes optimizing the reaction for maximum efficiency and yield even more critical to avoid wastage.[6]
Troubleshooting Guide
Issue: Positive Kaiser test after the first coupling of this compound, indicating incomplete coupling.
This is a common issue in SPPS and can be attributed to several factors. Follow these steps to troubleshoot the problem:
-
Perform a Double Coupling: The most immediate and straightforward solution is to perform a second coupling reaction.[1][2] This involves draining the initial coupling solution, washing the resin, and then adding a fresh solution of activated this compound.[6]
-
Assess Reagent Quality and Handling:
-
Purity of this compound: Ensure the amino acid is of high purity (≥99%).[6] Impurities can interfere with the coupling reaction.
-
Solvent Quality: Use anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Water content in the solvent can hydrolyze the activated amino acid.[6]
-
Coupling Reagent Integrity: Coupling reagents can degrade over time, especially when exposed to moisture. Use fresh, high-quality coupling reagents.[6]
-
-
Optimize Coupling Protocol:
-
Activation Time: Ensure sufficient pre-activation of the this compound before adding it to the resin. For example, when using HBTU, a pre-activation time of 1-2 minutes with a base like N,N-Diisopropylethylamine (DIEA) is recommended.[2][6]
-
Coupling Time: While standard protocols may suggest shorter coupling times, extending the reaction time to 1-2 hours or longer can improve efficiency.[2][6]
-
Reagent Excess: Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction to completion.[2]
-
-
Address Potential Peptide Aggregation:
-
Capping Unreacted Amines: If a double coupling fails to resolve the issue (indicated by a persistently positive Kaiser test), it is advisable to "cap" the unreacted amines. This is typically done by acetylating them with acetic anhydride (B1165640). Capping prevents the formation of deletion peptides, which can simplify the final purification of the target peptide.[1][3]
Quantitative Data Summary
The choice of coupling reagent can significantly impact the efficiency and time required for the coupling of Fmoc-amino acids. The following table summarizes the performance of common coupling reagents.
| Coupling Reagent | Additive | Typical Coupling Time | Efficiency | Notes |
| HBTU/TBTU | HOBt (optional) | 30 - 60 minutes | Very Good | Widely used and reliable coupling reagents.[7][8] |
| HATU/HCTU | - | 5 - 20 minutes | Excellent | HCTU is a cost-effective and highly efficient alternative to HATU.[7] |
| DIC | HOBt/Oxyma | 1 - 2 hours | Good | The soluble urea (B33335) byproduct is advantageous for SPPS.[7][8] |
| PyBOP | - | 15 - 60 minutes | Very Good | A robust phosphonium-based coupling reagent.[7] |
Experimental Protocols
Protocol 1: Standard Double Coupling for this compound
This protocol is recommended as the first troubleshooting step after a failed initial coupling is detected by a positive Kaiser test.
-
Initial Coupling Monitoring: After the initial coupling of this compound (e.g., for 1-2 hours), take a small sample of resin beads and perform a Kaiser test.
-
Positive Kaiser Test: If the beads turn blue, indicating incomplete coupling, drain the coupling solution from the reaction vessel.[1]
-
Resin Wash: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[2][6]
-
Prepare Fresh Coupling Solution: In a separate vessel, dissolve this compound (e.g., 3-5 equivalents) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF. Add the base (e.g., DIEA, 6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[2][6]
-
Second Coupling: Add the freshly activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Final Wash: After the second coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times).[6]
-
Final Monitoring: Perform a second Kaiser test. A negative result (yellow beads) indicates a complete coupling, and you can proceed to the next Fmoc deprotection step.[1][2] If the test is still positive, consider the capping protocol.
Protocol 2: Capping of Unreacted Amines
This protocol should be used when double coupling fails to prevent the formation of deletion peptides.
-
Resin Wash: After the failed double coupling attempt, wash the resin with DMF (3 x 1 min).[1]
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1]
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) before proceeding to the Fmoc deprotection of the next successfully coupled amino acid.[1]
Visual Workflow
Caption: Workflow for the double coupling strategy of this compound.
References
Technical Support Center: Fmoc-D-Ala-OH Stability and Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and handling of Fmoc-D-Ala-OH, particularly in the presence of various bases during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete Fmoc deprotection of this compound?
A1: Incomplete Fmoc deprotection is a frequent issue in SPPS that can result in deletion sequences in the final peptide.[1] While this compound itself is not typically considered a "difficult" residue, the primary cause of incomplete deprotection is often related to peptide aggregation.[1][2] As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, which can physically block the Fmoc group, hindering its access to deprotection reagents.[1] Other contributing factors can include insufficient deprotection time or a low concentration of the basic deprotection agent.[1]
Q2: Can the choice of base affect the stability of the D-alanine residue during Fmoc removal?
A2: Yes, the choice of base can significantly impact the stability of the D-alanine residue. While the Fmoc group is designed to be labile to basic conditions, strong bases or prolonged exposure can lead to side reactions. The most common concern is racemization, where the D-alanine residue can be converted to its L-enantiomer. This is particularly a risk with strong bases or when the activated amino acid is exposed to basic conditions for extended periods during coupling.[3]
Q3: Are there alternatives to piperidine (B6355638) for Fmoc deprotection, and what are their advantages?
A3: Yes, several alternatives to the standard 20% piperidine in DMF are available. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be used to accelerate deprotection, especially for difficult sequences.[1] It is often used in combination with piperidine or piperazine (B1678402).[1] Piperazine is another alternative, sometimes considered safer than piperidine, and can also be used with DBU for rapid and efficient deprotection.[1][4]
Q4: How can I minimize the risk of racemization of this compound during peptide synthesis?
A4: Minimizing racemization is crucial for maintaining the stereochemical integrity of the peptide. Racemization can occur during both the deprotection and coupling steps.[3] During deprotection, using milder basic conditions or shorter reaction times can be beneficial. For the coupling step, the choice of coupling reagent is critical, as some can increase the risk of racemization. For amino acids prone to racemization, the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the coupling mixture can help suppress this side reaction.[5]
Q5: What is aspartimide formation, and can it be an issue when working with sequences containing D-alanine?
A5: Aspartimide formation is a side reaction that primarily occurs in peptide sequences containing aspartic acid (Asp), particularly Asp-Gly, Asp-Ala, or Asp-Ser sequences.[5] It can be triggered by both acidic and basic conditions. While D-alanine itself does not form an aspartimide, its presence adjacent to an aspartic acid residue can influence the rate of this side reaction. In Fmoc-based synthesis, the piperidine used for deprotection can react with the aspartimide, leading to the formation of piperidide adducts.[5] Adding HOBt to the piperidine deprotection solution can help suppress aspartimide formation.[5]
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
Symptoms:
-
Negative or weak Kaiser test result (yellow beads) after deprotection.[2]
-
Presence of deletion sequences in the final peptide, as identified by HPLC-MS.[2]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Peptide Aggregation | Switch from DMF to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture.[2] Adding chaotropic salts like LiCl can also help disrupt secondary structures.[2] Microwave-assisted synthesis can also be employed to reduce aggregation and accelerate deprotection.[1] |
| Insufficient Deprotection Time | Increase the deprotection time or perform a second deprotection step.[1][2] |
| Low Reagent Concentration | While 20% piperidine in DMF is standard, increasing the concentration up to 50% may be necessary for challenging sequences.[1] |
| Difficult Sequence | Use a stronger deprotection cocktail, such as a solution containing DBU in combination with piperidine or piperazine.[1] A common mixture is 2% DBU / 2% piperidine in DMF.[6] |
Issue 2: Racemization of D-Alanine
Symptoms:
-
Presence of diastereomeric impurities in the final peptide, detectable by chiral HPLC or HPLC-MS.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Strong Basic Conditions | If using a strong base like DBU, consider reducing its concentration or the reaction time. For less challenging deprotections, revert to the standard 20% piperidine in DMF. |
| Prolonged Coupling Time | Optimize coupling times to be as short as possible while still ensuring complete reaction. |
| Choice of Coupling Reagent | Certain coupling reagents can increase the risk of racemization. If racemization is a persistent issue, consider screening different coupling reagents. The addition of HOBt or its derivatives to the coupling reaction can help suppress racemization.[5] |
Data Presentation: Comparison of Common Bases for Fmoc Deprotection
| Base/Reagent | Typical Concentration | Relative Deprotection Rate | Key Advantages | Potential Issues |
| Piperidine | 20% in DMF | Standard | Well-established, reliable for most sequences.[1] | Can be slow for difficult or aggregating sequences.[1] Potential for side reactions like aspartimide formation.[5] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF (often with 2% piperidine) | Very Fast | Highly effective for rapid deprotection and for difficult sequences.[1] | Strong basicity can increase the risk of racemization and other side reactions if not carefully controlled.[7] |
| Piperazine | 10% (w/v) in NMP (often with 2% DBU) | Fast | Considered a safer alternative to piperidine.[1] Effective for rapid deprotection when combined with DBU.[4] | May be less effective than piperidine on its own for some sequences. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]
-
Solvent Removal: Drain the DMF from the reaction vessel.[1]
-
Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).[1]
-
Agitation: Agitate the mixture at room temperature for 5-20 minutes. For difficult sequences, this step can be repeated.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).[1]
-
Confirmation: Perform a Kaiser test to confirm the presence of free primary amines.[2]
Protocol 2: Rapid Fmoc Deprotection using Piperazine/DBU
-
Resin Swelling: Swell the peptide-resin in NMP.
-
Solvent Removal: Drain the NMP from the reaction vessel.
-
Deprotection Solution Preparation: Prepare a deprotection solution of 10% (w/v) piperazine and 2% (v/v) DBU in NMP.[1]
-
Deprotection: Add the deprotection solution to the resin.
-
Agitation: Agitate the mixture for 1-3 minutes at room temperature.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times).[1]
Protocol 3: Kaiser Test for Detection of Free Primary Amines
This protocol is used to qualitatively assess the success of the Fmoc deprotection step.[2]
Materials:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine
-
Resin sample (a few beads)
-
Heating block or water bath at 100-110°C
Procedure:
-
Take a small sample of resin beads (approximately 1-5 mg) from the reaction vessel after the Fmoc deprotection and washing steps.
-
Add 2-3 drops of each Reagent A, B, and C to the resin sample in a small test tube.
-
Heat the sample at 100-110°C for 3-5 minutes.
-
Observation: A positive result (successful deprotection) is indicated by a dark blue color on the beads. A negative result (incomplete deprotection) is indicated by yellow beads.[2]
Visualizations
Caption: Workflow for a standard Fmoc deprotection cycle in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance with Fmoc-D-Ala-OH
Welcome to the technical support center for managing challenges associated with the use of Fmoc-D-Ala-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions to ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
While D-Alanine is not considered one of the most sterically hindered amino acids, low coupling efficiency can still occur due to several factors:
-
Peptide Aggregation: The growing peptide chain on the resin can fold into secondary structures, such as β-sheets, which physically block the N-terminal amine from reacting with the incoming activated this compound.[1]
-
Suboptimal Reagents: Standard coupling reagents may not be sufficiently reactive for sequences prone to aggregation or steric crowding.[2]
-
Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the accessibility of reactive sites.[3]
-
Solvent Quality: The presence of water in solvents like DMF or NMP can hydrolyze the activated amino acid, reducing its effectiveness.[3]
Q2: What are the initial signs of a difficult coupling reaction involving this compound?
Common indicators of a sterically hindered or incomplete coupling reaction include:
-
Positive Colorimetric Test: A positive Kaiser test (resulting in blue beads) or a bromophenol blue test after the coupling step indicates the presence of unreacted free primary amines on the resin.[2][4]
-
Deletion Sequences: Analysis of the crude peptide by mass spectrometry may reveal a significant peak corresponding to the peptide sequence missing the D-Alanine residue.[2]
-
Low Final Yield: The overall yield of the final purified peptide may be substantially lower than anticipated.[4]
Q3: Which coupling reagents are most effective for this compound, especially in challenging sequences?
For difficult couplings, high-reactivity uronium/aminium or phosphonium (B103445) salt-based reagents are recommended over standard carbodiimides like DIC.[2][5] Reagents such as HATU, HCTU, and COMU are generally more effective in overcoming steric barriers.[2][6]
Q4: Can I use a standard coupling protocol for this compound?
In many cases, a standard protocol is sufficient. However, if you are working with a long or known "difficult" sequence, modifications to the standard protocol may be necessary. These can include extending the reaction time, increasing the equivalents of reagents, or using a more potent coupling reagent from the outset.[2][6]
Q5: What is "double coupling," and when should I use it for this compound?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction.[4][6] This technique is highly recommended when a colorimetric test (like the Kaiser test) indicates that the first coupling was incomplete. It is a straightforward and effective strategy to drive the reaction to completion for challenging couplings.[3][7]
Q6: Are there any common side reactions to be aware of when using this compound?
A primary side reaction to be mindful of during the activation step is racemization, which is the conversion of the D-amino acid to its L-enantiomer.[2] This can be minimized by:
-
Using additives like Oxyma Pure or HOAt, which are known to suppress racemization better than HOBt.[2]
-
Avoiding excessively long pre-activation times.[6]
-
Using the minimum necessary amount of base (e.g., DIPEA).[2]
Troubleshooting Guide for Incomplete Coupling
If you encounter an incomplete coupling reaction with this compound, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for an incomplete coupling reaction.
Data Summary
Comparison of Common Coupling Reagents
The selection of a coupling reagent is critical for overcoming steric hindrance. The table below summarizes the relative effectiveness of common reagents for difficult couplings.
| Reagent Class | Examples | Relative Effectiveness | Key Considerations |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | High to Very High | Highly effective for sterically hindered residues. HATU and COMU are often considered among the most potent.[2][4] |
| Phosphonium Salts | PyBOP, PyAOP | Very High | PyAOP is particularly powerful and can be useful for extremely difficult couplings.[2][4] |
| Carbodiimides | DIC / HOBt or Oxyma | Moderate | A standard, cost-effective option, but often requires longer reaction times or double coupling for hindered amino acids.[4][8] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is a robust starting point for coupling this compound. Equivalents are based on the initial resin loading.
-
Resin Preparation:
-
Swell the peptide-resin in high-quality, anhydrous N,N-Dimethylformamide (DMF) for at least 30 minutes.[1]
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF (1 x 5 min, followed by 1 x 15 min).[6]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
-
-
Amino Acid Activation:
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[6]
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to check for completion (see Protocol 3).
-
If the test is negative (yellow/colorless beads), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[6]
-
If the test is positive (blue beads), perform a double coupling by repeating steps 2 and 3 with fresh reagents.[6]
-
Caption: Simplified workflow of a peptide coupling cycle.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This qualitative test detects the presence of free primary amines on the resin.[9]
-
Sample Preparation:
-
After the coupling reaction, take a small sample of resin beads (approx. 1-5 mg) and place them in a small glass test tube.[9]
-
Wash the beads with ethanol (B145695) and then pyridine.
-
-
Reagent Addition:
-
Add 2-3 drops of Reagent A (5 g ninhydrin (B49086) in 100 mL ethanol).[9]
-
Add 2-3 drops of Reagent B (80 g phenol (B47542) in 20 mL ethanol).[9]
-
Add 2-3 drops of Reagent C (2 mL of 0.001 M KCN in 100 mL pyridine).[9]
-
-
Heating and Observation:
-
Heat the test tube at 110°C for 3-5 minutes.[9]
-
Observe the color of the beads and the solution.
-
-
Interpretation:
References
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-D-Ala-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve issues related to low peptide yield when using Fmoc-D-Ala-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield when incorporating this compound?
The primary reasons for low peptide yield during SPPS with this compound often relate to incomplete Fmoc deprotection and poor coupling efficiency.[1] Peptide aggregation, particularly in sequences with hydrophobic residues like Alanine (B10760859), can also significantly impede the synthesis process.[1][2]
Q2: How can I determine if incomplete Fmoc deprotection is the cause of my low yield?
Incomplete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a major cause of truncated sequences and, consequently, low yield of the full-length peptide. The Kaiser test is a common and effective method to check for the presence of free primary amines on the resin.[1]
-
Positive Kaiser Test (Blue Beads): Indicates successful deprotection and the presence of free amines.
-
Negative Kaiser Test (Yellow Beads): Suggests that the Fmoc group is still attached, indicating incomplete deprotection.[1]
If you suspect incomplete deprotection, consider extending the deprotection time or performing a second deprotection step.[1]
Q3: My Kaiser test is positive, but I'm still experiencing low yield. What could be affecting the coupling efficiency of this compound?
Even with successful Fmoc deprotection, several factors can lead to inefficient coupling:
-
Peptide Aggregation: The growing peptide chain can fold or aggregate on the resin, sterically hindering the access of the activated this compound.[1]
-
Reagent Quality: The purity of this compound, the quality of your solvents (should be anhydrous), and the integrity of your coupling reagents are crucial.[3] Degradation of coupling reagents, often due to moisture, can lead to failed couplings.
-
Suboptimal Activation: Insufficient pre-activation of the amino acid before addition to the resin can result in poor coupling.[3]
Q4: Are there any specific side reactions associated with this compound that can lead to low yield?
While D-Alanine itself is not prone to many side reactions, certain sequence-dependent issues can arise:
-
Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage. The N-terminal amino group of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the support.[4][5][6] Sequences containing Alanine are susceptible to this.[5] Using sterically hindered resins like 2-chlorotrityl chloride resin can help minimize DKP formation.[4][7]
-
Racemization: While less common for alanine compared to other amino acids like histidine or cysteine, racemization can occur, especially with prolonged activation times or the use of strong bases.[4][8] This would lead to a mixture of diastereomers rather than a low yield of the desired peptide.
Troubleshooting Guides
Issue: Low Coupling Efficiency of this compound
This guide provides a systematic approach to troubleshooting and improving the coupling yield of this compound.
Step 1: Assess Reagent and Solvent Quality
| Parameter | Recommendation | Rationale |
| This compound Purity | Use high-purity (≥99%) this compound. | Impurities can interfere with the coupling reaction.[3][9] |
| Solvent Quality | Use anhydrous, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). | Water can hydrolyze the activated amino acid, and amine impurities can cap the growing peptide chain.[3] |
| Coupling Reagent Integrity | Use fresh, high-quality coupling reagents. | Coupling reagents can degrade over time, especially with exposure to moisture.[3] |
Step 2: Optimize Coupling Protocol
| Parameter | Recommendation | Rationale |
| Activation Time | Ensure sufficient pre-activation time (e.g., 1-5 minutes with HBTU/DIPEA) before adding to the resin.[3][8] | Incomplete activation leads to poor coupling efficiency. |
| Coupling Time | Extend the coupling time to 1-2 hours or even longer for difficult sequences.[3] | Allows more time for the reaction to go to completion. |
| Double Coupling | If a coupling is known to be difficult, perform a second coupling with a fresh solution of activated this compound.[3][5] | Helps to drive the reaction to completion. |
| Monitoring | Use the Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).[5] | Provides a qualitative assessment of the coupling efficiency. |
Step 3: Address Peptide Aggregation
| Strategy | Recommendation | Rationale |
| Solvent Choice | Switch from DMF to NMP or use a mixture of solvents.[1][7][10] | NMP is better at solvating peptide chains and disrupting secondary structures.[1] |
| Chaotropic Salts | Add chaotropic salts like LiCl to the solvent. | These salts help to break up secondary structures.[1] |
| Elevated Temperature | Perform the coupling at a higher temperature.[7] | Can help to disrupt aggregation and improve reaction kinetics. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low peptide yield.
Experimental Protocols
Protocol 1: Kaiser Test for Free Primary Amines
This protocol is used to detect the presence of free primary amines on the resin, which is indicative of either successful Fmoc deprotection or incomplete coupling.
Materials:
-
Resin beads (a few)
-
Reagent A: 5% Ninhydrin in ethanol
-
Reagent B: 80% Phenol in ethanol
-
Reagent C: 2% 0.001M KCN in pyridine
-
Small glass test tube
-
Heating block or water bath
Procedure:
-
Place a small sample of resin beads in a glass test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the test tube at 110°C for 3-5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Blue beads and/or blue solution: Positive result, indicating the presence of free primary amines.
-
Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines.[1]
Protocol 2: Standard Manual Coupling of this compound
This protocol outlines a standard procedure for a single coupling cycle. Reagent equivalents are based on the initial resin loading.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Ensure the resin is swollen in DMF and the Fmoc group has been removed from the N-terminus of the growing peptide chain.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HBTU in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 1-5 minutes.[3][8]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3]
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin to check for completion (a yellow/negative result is desired). If the test is positive, consider a second coupling.[8]
SPPS Cycle Workflow
Caption: A generalized workflow for a single cycle of Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
Technical Support Center: Fmoc-D-Ala-OH Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-D-Ala-OH in their experiments, particularly in the context of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercially available this compound is generally of high purity (≥99.0%), but can contain trace amounts of process-related impurities.[1][2] These can include:
-
Free D-Alanine: Resulting from incomplete reaction during the Fmoc protection step. Its presence can lead to the insertion of multiple D-alanine residues during peptide synthesis.
-
Dipeptide (Fmoc-D-Ala-D-Ala-OH): Formed when the activating agent for Fmoc attachment reacts with an already formed this compound molecule. This leads to the undesired incorporation of a dipeptide unit.[3]
-
β-Alanine Derivatives (Fmoc-β-Ala-OH and Fmoc-β-Ala-D-Ala-OH): These can arise from a rearrangement of the Fmoc-introducing reagent (e.g., Fmoc-OSu).[1][3][4] Contamination with these impurities can lead to the insertion of β-alanine into the peptide sequence.[1][4]
-
Acetic Acid: Traces of acetic acid from the purification process can act as a capping agent, leading to truncated peptide sequences.[2]
Q2: What byproducts can form during the Fmoc deprotection of a peptide chain containing D-alanine?
A2: The primary byproduct of the Fmoc deprotection step, which is typically carried out using a solution of piperidine (B6355638) in DMF, is dibenzofulvene (DBF).[5][6] The piperidine acts as a scavenger for the reactive DBF, forming a stable dibenzofulvene-piperidine adduct.[5][6] This adduct is typically washed away from the resin. Inadequate washing can lead to its persistence as an impurity.
Q3: What are the main side reactions that can occur during the coupling of this compound in SPPS?
A3: During the activation and coupling of this compound, several side reactions can occur, potentially reducing the yield and purity of the target peptide:
-
Racemization: The conversion of the D-enantiomer to the L-enantiomer can occur during the activation of the carboxylic acid. This results in the incorporation of L-alanine into the peptide sequence, forming a diastereomeric impurity that can be difficult to separate.[7]
-
Dipeptide Formation: As with impurities in the starting material, the activated this compound can react with another molecule of this compound to form the dipeptide, leading to double insertion.[3]
-
Incomplete Coupling: If the coupling reaction does not go to completion, it will result in deletion sequences (peptides missing a D-alanine residue).[8] This can be caused by steric hindrance, peptide aggregation on the resin, or suboptimal reaction conditions.[8]
-
Diketopiperazine Formation: This is a significant side reaction at the dipeptide stage. The N-terminal amino group of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak corresponding to a deletion sequence (-89 Da) observed in LC-MS. | Incomplete Fmoc deprotection. | Increase deprotection time or use a stronger deprotection solution (e.g., add DBU). Ensure thorough mixing. |
| Incomplete coupling of this compound. | Extend coupling time, perform a double coupling, or switch to a more efficient coupling reagent (e.g., HATU, HCTU).[8][9] Monitor coupling completion with a Kaiser test.[8] | |
| Peak corresponding to a double insertion (+89 Da) observed in LC-MS. | Presence of free D-alanine impurity in the this compound starting material. | Use high-purity this compound with a low free amino acid content.[2] |
| Premature Fmoc deprotection during coupling. | Ensure the use of a hindered base like DIPEA and avoid prolonged pre-activation times. | |
| Diastereomeric impurity detected by chiral HPLC or LC-MS. | Racemization of this compound during activation. | Use a coupling reagent known to suppress racemization, such as DIC/Oxyma or phosphonium (B103445) salts like PyBOP.[7][9] Perform the activation and coupling at a lower temperature. |
| Significant loss of peptide from the resin after the second amino acid coupling. | Diketopiperazine formation. | Use a sterically hindered resin such as a 2-chlorotrityl chloride resin.[5] Couple the first two amino acids as a pre-formed dipeptide.[5] |
| Presence of a peak corresponding to a β-alanine insertion (+89 Da, but with different retention time). | Contamination of this compound with Fmoc-β-Ala-OH or Fmoc-β-Ala-D-Ala-OH. | Use high-purity this compound with specified low levels of β-alanine impurities.[1][2] |
Data Presentation
Purity of Commercial Fmoc-Ala-OH
The following table summarizes the typical purity specifications for high-quality Fmoc-Ala-OH, which are comparable for the D-enantiomer.
| Parameter | Typical Specification | Potential Impact of Impurity |
| HPLC Purity | ≥ 99.0% | Lower overall purity of the final peptide. |
| Enantiomeric Purity | ≥ 99.8% | Introduction of diastereomeric impurities. |
| Fmoc-β-Ala-OH | ≤ 0.1% | Insertion of β-alanine into the peptide sequence.[1] |
| Fmoc-Ala-Ala-OH | ≤ 0.1% | Double insertion of the amino acid.[1] |
| Free Amino Acid | ≤ 0.2% | Double insertion and reduced stability of the starting material.[2] |
| Acetate | ≤ 0.02% | Chain termination leading to truncated peptides.[2] |
Data adapted from supplier specifications for high-purity Fmoc-amino acids.[1][2]
Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the purity of the crude peptide and the level of racemization. While specific data for this compound is not extensively published, the following table provides a representative comparison based on studies of other amino acids.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low[10] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low[10] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low[10] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low[10] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >90 | Low to Medium |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >90 | Very Low[7] |
This data is illustrative and compiled from comparative studies on various peptide sequences.[9][10] Actual results may vary depending on the specific reaction conditions and peptide sequence.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Simple Tripeptide (e.g., Ac-Ala-D-Ala-Ala-NH₂)
This protocol outlines a standard manual procedure for the synthesis of a simple tripeptide on a Rink Amide resin.
1. Resin Swelling and Initial Fmoc Deprotection:
-
Swell Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Drain the DMF and add a 20% (v/v) solution of piperidine in DMF. Agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
2. First Amino Acid Coupling (Fmoc-Ala-OH):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq., 0.3 mmol) and a coupling reagent like HBTU (2.9 eq., 0.29 mmol) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
3. Subsequent Deprotection and Coupling Cycles (this compound and Fmoc-Ala-OH):
-
Repeat the Fmoc deprotection step as described in step 1.
-
Perform the coupling of this compound and then Fmoc-Ala-OH by repeating the procedure in step 2.
4. N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (B1165640) (10 eq.) and DIPEA (10 eq.) in DMF and agitate for 30 minutes.
-
Wash the resin with DMF and then dichloromethane (B109758) (DCM).
5. Cleavage and Peptide Precipitation:
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Protocol 2: Identification of Byproducts by LC-MS
This protocol provides a general method for the analysis of the crude peptide to identify potential byproducts.
1. Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid).
2. LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan for the expected mass of the target peptide and potential byproducts (e.g., deletion, double insertion, diastereomers).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempep.com [chempep.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Conditions for Fmoc-D-Ala-OH Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of Fmoc-D-Ala-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective solvents for this compound coupling?
A1: The most widely used solvents for Fmoc-SPPS are polar aprotic solvents, including N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethylacetamide (DMA).[1][2] Dichloromethane (DCM) is also frequently used, especially for its excellent resin swelling properties.[3]
-
DMF is a common and economical choice, but it can degrade over time to release dimethylamine, which can cause premature Fmoc-group removal.[1]
-
NMP is often considered superior for improving coupling yields due to its higher polarity and ability to solvate the peptide resin efficiently.[1][4]
-
DCM is excellent for swelling polystyrene-based resins but is less commonly used as the primary coupling solvent in Fmoc chemistry because it can react with piperidine (B6355638).[1] It is often used for the activation step with carbodiimides, sometimes in a mixture with DMF.[5]
Q2: My this compound is not dissolving properly in the coupling solvent. What should I do?
A2: Poor solubility of an Fmoc-amino acid can lead to incomplete coupling.[4] If you are experiencing solubility issues with this compound, consider the following solutions:
-
Switch to a stronger solvent: NMP generally has better solvating properties than DMF.[1][4]
-
Use a solvent mixture: Adding a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can enhance solubility and help disrupt peptide aggregation.[1][6]
-
Pre-activate the amino acid: Dissolving the this compound and coupling reagent in a minimal amount of solvent before adding it to the resin can improve dissolution.[4][7]
-
Apply gentle sonication: Sonicating the mixture can help dissolve the amino acid.[4]
Q3: I am observing slow or incomplete coupling. How can changing the solvent help?
A3: Solvent choice is critical for coupling efficiency. Incomplete coupling can result from poor reagent quality, inadequate resin swelling, or aggregation of the growing peptide chain.[4][7] To address this:
-
Ensure adequate resin swelling: Pre-swell the resin in a suitable solvent like DCM for at least 30 minutes before the first coupling step.[4][7]
-
Use high-quality anhydrous solvents: Water in the solvent can hydrolyze the activated amino acid, leading to failed couplings. Using anhydrous grade solvents stored over molecular sieves is recommended.[7]
-
Combat peptide aggregation: If the peptide chain is aggregating on the resin, switch the primary solvent from DMF to NMP or use a mixture containing DMSO or other "chaotropic" agents.[1][6][8]
Q4: Can solvent choice help manage peptide aggregation during the coupling of this compound?
A4: Yes. Peptide aggregation, where the growing peptide chain folds into secondary structures that block the reactive N-terminus, is a major cause of incomplete reactions.[6] Solvents can play a key role in mitigating this issue:
-
Change the primary solvent: NMP has better solvating properties for aggregating peptides compared to DMF.[6]
-
Use disrupting co-solvents: Adding DMSO or other solvents like TFE or HFIP to DMF can help break up the hydrogen bonds that lead to aggregation.[1]
Q5: What is the impact of solvent choice on the racemization of D-Alanine during coupling?
A5: While the urethane-based Fmoc protecting group generally minimizes racemization, it can still occur during the amino acid activation step.[5][7] The choice of base and coupling additives are often more critical factors than the solvent itself.[9] To minimize racemization, it is common practice to add agents like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma when using carbodiimide (B86325) coupling reagents (e.g., DIC).[7][10] Onium salt-based reagents like HBTU and HATU generally result in low levels of racemization.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test after reaction) | Poor Solvent Quality | Use high-purity, anhydrous DMF or NMP. Ensure solvents are free of amine impurities.[7] Storing solvents over molecular sieves is good practice.[7] |
| Inadequate Resin Swelling | Pre-swell the resin in DCM for at least 30 minutes before starting the synthesis.[4][7] | |
| Peptide-Resin Aggregation | Switch the primary solvent from DMF to NMP.[6] Alternatively, use a solvent mixture such as 80% NMP / 20% DMSO to disrupt secondary structures.[6] | |
| Poor Reagent Solubility | Insufficient Solvating Power | Change the primary solvent from DMF to NMP, which has superior solvating capabilities for many sequences.[1][4] |
| Amino Acid Properties | Pre-activate the this compound with the coupling reagent in a small volume of solvent before adding it to the resin.[7] Gentle sonication may also aid dissolution.[4] | |
| Low Crude Purity | Aggregation During Synthesis | The use of NMP or solvent mixtures with DMSO has been shown to significantly improve the crude purity of difficult or hydrophobic peptides by minimizing aggregation.[6] |
Data Presentation
Solvent System Impact on Crude Peptide Purity
While specific data for this compound is not available, the following table summarizes the effectiveness of different solvent systems on the purity of a known "difficult" hydrophobic peptide, which serves as a model for aggregation-prone sequences.
| Solvent System | Crude Purity (%) |
| DMF | 4% |
| 80% NMP / 20% DMSO | 12% |
| Data adapted from a study on a 34-residue hydrophobic transmembrane peptide fragment.[6] |
Experimental Protocols
Standard Protocol for this compound Coupling
This protocol outlines a general procedure for the manual solid-phase coupling of this compound to a resin with a free N-terminal amine. Reagent equivalents are based on the initial loading of the resin.
1. Resin Preparation and Swelling:
-
Place the resin in a suitable reaction vessel.
-
Add DCM to the resin until it is fully covered.
-
Allow the resin to swell for 30 minutes with gentle agitation.[7]
-
Drain the DCM and wash the resin 3-5 times with DMF to prepare it for the coupling reaction.[4]
2. Fmoc Deprotection (if necessary):
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-7 minutes, then drain.[11]
-
Repeat the piperidine treatment for another 5-7 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure all traces of piperidine are removed.[4]
-
Perform a Kaiser test on a few beads; a blue color confirms the presence of a free primary amine.
3. Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 eq.) and a coupling reagent (e.g., HBTU, 2.9 eq.) in a minimal amount of DMF.[12]
-
Add a base (e.g., DIEA, 6 eq.) to the mixture.[12]
-
Allow the solution to pre-activate for 1-2 minutes.[7] A color change may be observed.
4. Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[12] For difficult couplings, the reaction time can be extended.[7]
-
After the reaction is complete, drain the coupling solution.
5. Washing:
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[7]
-
Perform a final wash with DCM and/or isopropanol (B130326) before drying or proceeding to the next deprotection step.[4]
6. Post-Coupling Analysis (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates that the coupling is complete.[12] If the test is positive (blue beads), a second coupling (recoupling) with fresh reagents should be performed.[12]
Visualizations
Caption: Experimental workflow for this compound coupling.
Caption: Troubleshooting workflow for incomplete coupling.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
troubleshooting Fmoc-D-Ala-OH cleavage from resin
Welcome to the technical support center for troubleshooting the cleavage of Fmoc-D-Ala-OH from solid-phase synthesis resins. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this critical step of peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield of my peptide after cleavage. What are the common causes and how can I resolve this?
A1: Low peptide yield is a frequent issue that can stem from several factors throughout the synthesis and cleavage process.
-
Incomplete Cleavage: The peptide may not be fully released from the resin. This can be due to insufficient reaction time or using a cleavage cocktail that is too weak for the specific resin linker.
-
Solution: Extend the cleavage reaction time in increments of 30-60 minutes.[1] Ensure you are using a freshly prepared cleavage cocktail with high-quality trifluoroacetic acid (TFA).[1] For a particularly stable linker, a stronger cleavage cocktail may be necessary. It is advisable to perform a small-scale trial cleavage to optimize the reaction time for your specific peptide.[1][2]
-
-
Peptide Precipitation Issues: The cleaved peptide may be soluble in the precipitation solvent (typically cold diethyl ether), preventing its collection.
-
Premature Cleavage (Diketopiperazine Formation): If D-Ala is the second amino acid in the sequence (e.g., X-D-Ala-Resin), the dipeptide can cyclize and cleave from the resin during the Fmoc deprotection of the D-Ala residue.[3][4][5] This is especially common with sequences containing proline or glycine.[4]
-
Poor Resin Washing: Residual basic compounds, like piperidine (B6355638) from Fmoc deprotection or DMF, can neutralize the TFA in the cleavage cocktail, reducing its effectiveness.[6]
-
Solution: Ensure the peptide-resin is thoroughly washed with a solvent like dichloromethane (B109758) (DCM) and dried under vacuum before cleavage.[6][7]
-
Q2: My mass spectrometry results show unexpected masses. What are the likely side reactions?
A2: Unexpected masses typically indicate the formation of side products due to reactions with protecting groups or scavengers during cleavage.
-
Alkylation of Sensitive Residues: Highly reactive cationic species generated from side-chain protecting groups (e.g., t-butyl cations) can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), or Cysteine (Cys).[6][7]
-
Incomplete Deprotection of Side Chains: Some side-chain protecting groups may not be fully removed by the cleavage cocktail, leading to peptides with residual protecting groups.
-
Solution: Ensure your cleavage cocktail is appropriate for all protecting groups in your sequence. For example, peptides with Arg(Pbf) or Trp(Boc) are generally well-deprotected with a standard TFA/TIS/Water cocktail.[6] For more resistant groups, a more complex mixture like Reagent K may be required.[6]
-
-
Formation of Aspartimide: If your sequence contains an Asp-Gly, Asp-Ala, or Asp-Ser sequence, the peptide backbone can cyclize to form an aspartimide during the basic Fmoc deprotection steps, which can then rearrange to form β-aspartyl peptides during acid cleavage.[4][8]
-
Solution: While this is a synthesis-related issue, it is observed after cleavage. Adding HOBt to the piperidine deprotection solution during synthesis can reduce aspartimide formation.[4]
-
Q3: I forgot to remove the N-terminal Fmoc group before cleavage. Can it be removed from the cleaved peptide in solution?
A3: Yes, it is possible to remove the Fmoc group in the solution phase after cleavage and purification.[9] You can treat the purified, Fmoc-protected peptide with a solution of piperidine in DMF. However, subsequent purification will be required to remove the piperidine and the dibenzofulvene-piperidine adduct.
Q4: How do I choose the correct cleavage cocktail for my peptide containing this compound?
A4: The choice of cleavage cocktail depends on the resin linker and the other amino acids in your sequence. For a simple peptide with D-Ala and other non-sensitive amino acids on a standard acid-labile resin (like Wang or Rink Amide), a simple cocktail is usually sufficient.
-
For Peptides without Sensitive Residues: A mixture of TFA/TIS/Water (95:2.5:2.5) is a robust and non-malodorous choice that works for the majority of sequences.[6][7]
-
For Peptides with Cys, Met, or Trp: These residues are susceptible to oxidation and alkylation. A more complex cocktail containing scavengers like 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT) is recommended. Reagent K is a popular, albeit malodorous, choice for complex peptides.[3][6]
Data Presentation: Comparison of Common Cleavage Cocktails
The table below summarizes common cleavage cocktails used in Fmoc solid-phase peptide synthesis.
| Reagent Name | Composition (v/v or w/v) | Recommended Use | Typical Reaction Time |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose; for peptides without sensitive residues like Cys or Met.[1][6][10] | 2-3 hours |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | "Universal" cocktail for peptides with multiple sensitive residues.[6][11] | 2-4 hours |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" alternative to Reagent K; good for Trityl-based protecting groups but does not prevent Met oxidation.[12] | 1-2 hours |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides with Arg(Pmc/Pbf) and Trp to minimize side reactions.[12] | 2 hours |
| 1% TFA in DCM | 1% TFA in Dichloromethane (DCM) | For cleavage from highly acid-sensitive resins like 2-chlorotrityl, preserving side-chain protecting groups. | 5-60 minutes |
Experimental Protocols
Protocol 1: Standard Cleavage from Resin using TFA/TIS/H₂O
This protocol is suitable for cleaving peptides from acid-sensitive resins like Wang or Rink Amide when sensitive residues are not present.
-
Resin Preparation: After final N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove residual reagents.[3] Dry the resin completely under a high vacuum for at least 4 hours.[6][7]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 volume ratio. Prepare this solution fresh just before use.
-
Cleavage Reaction: Place the dried resin in a reaction vessel. Add the cleavage cocktail (approximately 10 mL per gram of resin).[3] Stopper the vessel and allow it to react at room temperature for 2-3 hours with occasional gentle agitation.[10]
-
Peptide Precipitation: Filter the resin using a sintered glass funnel and collect the TFA filtrate into a cold centrifuge tube containing diethyl ether (typically 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.[3][10]
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet by re-suspending it in a fresh portion of cold diethyl ether and repeating the centrifugation. Perform this wash two more times to remove residual scavengers and cleavage by-products.[3]
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm its identity and purity.[1]
Mandatory Visualization
Below is a troubleshooting workflow to help identify and solve common issues during the cleavage of this compound from the resin.
Caption: Troubleshooting workflow for this compound peptide cleavage from resin.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Fmoc-D-Ala-OH Coupling Efficiency
Welcome to the technical support center for optimizing Fmoc-D-Ala-OH coupling in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when coupling this compound?
This compound is generally not considered a sterically hindered amino acid, and its coupling is typically efficient under standard SPPS conditions. However, issues such as incomplete coupling can arise due to factors like resin quality, solvent purity, and the choice of coupling reagents.[1] In sequences prone to aggregation, even the coupling of non-hindered amino acids can be challenging.
Q2: How does temperature impact the coupling efficiency of this compound?
Increasing the reaction temperature can enhance the rate and completeness of the coupling reaction. This is particularly useful in "difficult" sequences where steric hindrance or on-resin aggregation slows down the reaction at room temperature.[2][3] Elevated temperatures provide the necessary energy to overcome these hurdles, leading to a more efficient coupling.
Q3: What is a recommended temperature range for optimizing this compound coupling?
While room temperature (20-25°C) is often sufficient, for challenging couplings, a temperature range of 40-60°C is a common starting point for optimization.[2] Some automated synthesizers can perform couplings at even higher temperatures, which can significantly reduce reaction times. However, it's crucial to consider the potential for side reactions at elevated temperatures.
Q4: What are the potential side reactions when coupling this compound at elevated temperatures?
The primary concern with increasing temperature during coupling is the risk of racemization, where the D-amino acid may convert to its L-isomer. While alanine (B10760859) is less prone to racemization than amino acids like cysteine or histidine, the risk increases with temperature.[2] Another potential side reaction, especially in sequences containing aspartic acid, is aspartimide formation.[2][3]
Q5: How can I detect incomplete coupling of this compound?
The most common method for monitoring coupling completion on the solid support is the Kaiser test (or ninhydrin (B49086) test).[1][4] A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction.[4] For a more quantitative assessment, a sample of the peptide can be cleaved from the resin and analyzed by HPLC and mass spectrometry to identify any deletion sequences.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Positive Kaiser test after initial coupling | Incomplete reaction due to steric hindrance, aggregation, or insufficient reaction time. | 1. Increase Temperature: Perform the coupling at an elevated temperature (e.g., 40-60°C).[2] 2. Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.[1][2] 3. Extend Coupling Time: Increase the reaction time at room temperature (e.g., from 1 hour to 2-4 hours). |
| Presence of deletion peptide (missing D-Ala) in final product | Persistently incomplete coupling. | 1. Optimize Temperature: Systematically increase the coupling temperature to find the best balance between efficiency and side reactions. 2. Use a More Potent Coupling Reagent: Switch to a more efficient activating agent like HATU or HCTU.[5] 3. Change Solvent: If aggregation is suspected, switch from DMF to NMP or add a chaotropic salt.[3] |
| Presence of diastereomeric impurity (containing L-Ala) | Racemization of this compound during activation and coupling, potentially exacerbated by high temperatures. | 1. Use Racemization Suppressing Additives: Incorporate additives like HOBt or Oxyma, especially when using carbodiimide (B86325) coupling agents like DIC.[1] 2. Avoid Prolonged Pre-activation: Minimize the time the amino acid is in its activated state before adding it to the resin. 3. Moderate Temperature Increase: If elevated temperature is necessary, use the lowest effective temperature to minimize racemization risk. |
Experimental Protocols
Standard Protocol for this compound Coupling at Room Temperature
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v). Perform two treatments: the first for 5 minutes and the second for 15 minutes.[5]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[5]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF. Add a base (e.g., DIPEA, 6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[5]
-
Coupling: Add the activated amino acid solution to the resin and agitate the reaction vessel at room temperature for 1-2 hours.[5]
-
Washing: Wash the resin with DMF (3-5 times).[5]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, consider a second coupling.[5]
Protocol for this compound Coupling at Elevated Temperature
This protocol is intended for use with an automated peptide synthesizer capable of heating the reaction vessel or for manual synthesis with a heated shaker.
-
Follow steps 1-4 from the standard protocol.
-
Coupling: Add the activated amino acid solution to the resin. Heat the reaction vessel to the desired temperature (e.g., 50°C) and agitate for a reduced time (e.g., 30-60 minutes).
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test. If the test is positive, a short second coupling at the same elevated temperature can be performed.
Visual Guides
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: General workflow for the coupling of this compound.
References
Technical Support Center: Navigating Challenges with Fmoc-D-Ala-OH in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptides containing Fmoc-D-Ala-OH. While D-Alanine is not typically classified as a sterically hindered amino acid, its incorporation can sometimes be challenging, particularly in sequences prone to aggregation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing incomplete coupling of this compound. What are the potential causes and how can I resolve this?
Incomplete coupling is a common issue in Solid-Phase Peptide Synthesis (SPPS) that leads to the formation of deletion sequences in the final peptide product.[1][2] This can be caused by several factors, including peptide aggregation and steric hindrance.
Possible Causes:
-
Peptide Aggregation: The growing peptide chain can fold into secondary structures, such as β-sheets, which physically block the N-terminal amine, preventing the incoming this compound from coupling efficiently.[2][3] This is particularly common in hydrophobic sequences.
-
Poor Resin Solvation: Inadequate swelling of the resin can limit the accessibility of the reactive sites.
-
Suboptimal Reagent Quality: The purity of this compound, the quality of the solvents (which should be anhydrous), and the integrity of the coupling reagents are crucial for efficient coupling.[1]
Troubleshooting Solutions:
-
Double Coupling: The most immediate and straightforward solution is to repeat the coupling step with a fresh solution of activated this compound.[1][4][5]
-
Optimize Coupling Reagents: Utilize more efficient coupling reagents, especially for sequences known to be difficult.
-
Extend Reaction Time: Increasing the coupling time from the standard 1-2 hours can improve coupling efficiency for challenging sequences.[1]
-
Change Solvent: Switching from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) can enhance the solvation of the growing peptide chain and disrupt aggregation.[2][6]
-
Microwave-Assisted Synthesis: The application of microwave energy can accelerate coupling reactions and help to disrupt secondary structures.[3]
A decision tree for troubleshooting incomplete coupling is presented below.
Q2: My peptide synthesis is failing due to aggregation after the incorporation of several residues, including this compound. What strategies can I employ to overcome this?
Peptide aggregation is a major cause of synthesis failure, leading to both incomplete coupling and deprotection.[2] The following strategies can be employed to disrupt aggregation:
| Strategy | Description | Relative Efficacy |
| Solvent Exchange | Switch from DMF to NMP, which has superior solvating properties for aggregating peptides.[2][6] | Moderate |
| Chaotropic Salts | Add salts like LiCl to the solvent to disrupt the hydrogen bonds that cause secondary structure formation.[7][8] | Moderate to High |
| Backbone Protection | Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a residue to prevent hydrogen bonding.[6][7] | High |
| Pseudoproline Dipeptides | Introduce pseudoproline dipeptides at Ser or Thr residues to insert a "kink" in the peptide backbone, disrupting secondary structures.[7][9] | High |
| Microwave-Assisted SPPS | Use microwave energy to heat the reaction, which can help to break up aggregates and accelerate reactions.[3] | High |
The general workflow for managing aggregation is depicted below.
Q3: I am concerned about side reactions, specifically diketopiperazine formation, when coupling the second amino acid to D-Ala-resin. How can this be minimized?
Diketopiperazine formation is a common side reaction at the dipeptide stage, leading to cleavage of the dipeptide from the resin and a significant loss of yield.[7][10] This is especially prevalent when Proline is one of the first two residues, but can occur with other amino acids as well.[7]
Minimization Strategies:
| Strategy | Description |
| Use 2-Chlorotrityl Chloride Resin | The steric bulk of this resin hinders the intramolecular cyclization that leads to diketopiperazine formation.[1][7] |
| Couple a Dipeptide | Instead of coupling the second amino acid, couple a pre-synthesized Fmoc-dipeptide (e.g., Fmoc-Xaa-D-Ala-OH). This bypasses the vulnerable dipeptide-resin intermediate.[1][7] |
| Use N-Trityl Protection | Couple the second amino acid with an N-trityl protecting group, which is then removed with dilute TFA to yield a protonated dipeptide-resin that is less prone to cyclization.[7] |
Experimental Protocols
Protocol 1: Standard this compound Coupling
This protocol is a standard starting point for the coupling of this compound.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-20 minutes. Repeat this step if necessary for difficult sequences.[3]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and byproducts.[1]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and a coupling reagent (e.g., HBTU, 3 eq.) in a minimal amount of DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[1]
-
Coupling: Add the activated amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.[1]
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[1]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[2]
Protocol 2: Double Coupling for Difficult Sequences
This protocol should be employed if the Kaiser test after the initial coupling is positive.
-
Initial Coupling: Follow steps 1-5 of Protocol 1.
-
Monitoring: Perform a Kaiser test. If positive (blue beads), proceed to the next step.
-
Washing: Wash the resin with DMF (3 times).
-
Second Coupling: Prepare a fresh solution of activated this compound as described in step 4 of Protocol 1 and add it to the resin. Agitate for another 1-2 hours.[4][5]
-
Final Washing and Monitoring: Wash the resin thoroughly with DMF (5 times) and repeat the Kaiser test.[5]
Protocol 3: Chaotropic Salt Wash to Disrupt Aggregation
This protocol can be used prior to a difficult coupling step to improve reagent accessibility.
-
Resin Preparation: After Fmoc deprotection and subsequent DMF washes, prepare the resin for the chaotropic wash.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M LiCl in DMF for 1-2 minutes. Repeat this wash once.[8]
-
DMF Wash: It is critical to thoroughly wash the resin with DMF (at least 3-5 times) to remove all residual LiCl before proceeding with the coupling reaction.[8]
-
Coupling: Proceed immediately with the standard coupling protocol (Protocol 1).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
Technical Support Center: Analytical Methods for Fmoc-D-Ala-OH Purity Assessment
Welcome to the technical support center for the analytical assessment of Fmoc-D-Ala-OH purity. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during quality control analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical analytical methods for determining the purity of this compound?
A1: The most critical methods for assessing this compound purity are High-Performance Liquid Chromatography (HPLC) for chemical purity, Chiral HPLC for enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification.[1][2]
Q2: What are the common impurities that can be found in this compound?
A2: Common impurities include the L-enantiomer (Fmoc-L-Ala-OH), free D-alanine, dipeptides (e.g., Fmoc-D-Ala-D-Ala-OH), β-alanine adducts (Fmoc-β-Ala-D-Ala-OH), and residual solvents or reagents from the synthesis process such as acetic acid.[3][4][5][6] The presence of dibenzofulvene (DBF) adducts can also occur, often indicated by a yellowish tint.[3]
Q3: How can minor impurities in this compound impact my solid-phase peptide synthesis (SPPS)?
A3: Even minor impurities can have significant consequences in SPPS. For instance, the presence of the L-enantiomer can lead to diastereomeric peptides which are difficult to separate.[7] Free amino acids can cause double insertions, while capping impurities like acetic acid can lead to truncated sequences.[4][8] These issues complicate the purification of the final peptide and can affect its biological activity.[1][7]
Q4: What is a typical acceptable purity level for this compound used in peptide synthesis?
A4: For most peptide synthesis applications, an HPLC purity of ≥99.0% is recommended.[9][10] The enantiomeric purity should be even higher, typically ≥99.5%.[9] However, for sensitive applications, higher purity grades may be necessary, and it is always best to consult the certificate of analysis for the specific lot.[1]
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Extra peaks in the chromatogram | Presence of impurities such as the L-enantiomer, dipeptides, or degradation products.[7] | - Use a high-resolution column and optimize the gradient to improve separation. - Identify unknown peaks by spiking with known standards or using LC-MS.[3][7] - If impurity levels are high, consider purification of the this compound raw material.[7] |
| Broad or tailing peaks | Poor column condition, inappropriate mobile phase pH, or co-elution of impurities.[7] | - Ensure the column is properly equilibrated and maintained. - Adjust the mobile phase composition and pH.[7] - Use a column with a different selectivity if co-elution is suspected.[7] |
| Inconsistent peak areas | Sample instability, injection variability, or detector issues.[7] | - Ensure the sample is fully dissolved and stable in the injection solvent. - Check the autosampler for proper operation.[7] - Verify detector performance.[7] |
| Appearance of a new peak upon storage | Degradation of the this compound. | - Store the material under the recommended conditions (cool, dark, and dry, preferably at -20°C).[7] - Prepare solutions fresh before use.[7] |
Solid-Phase Peptide Synthesis (SPPS) Issues
| Observed Problem | Potential Cause Related to this compound | Suggested Solution(s) |
| Presence of a diastereomeric peptide | Contamination with Fmoc-L-Ala-OH.[7] | Use this compound with high enantiomeric purity (≥99.8%).[4][7] |
| Double incorporation of Alanine | Presence of free D-Alanine impurity.[7] | Use this compound with a low content of the free amino acid (typically ≤0.2%).[4][8] |
| Presence of a truncated peptide (capped) | Acetic acid contamination in the this compound.[7][8] | Use this compound with a specified low level of acetic acid (≤0.02%).[4][8] |
| Insertion of a β-alanine residue | Presence of Fmoc-β-Ala-OH or Fmoc-β-Ala-D-Ala-OH impurity.[5][6] | Use high-purity this compound with specified low levels of β-alanine impurities.[7] |
Quantitative Data Summary
The following table summarizes typical purity specifications for high-quality this compound.
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white powder | Visual |
| Purity (HPLC) | ≥99.0%[9] | Reversed-Phase HPLC |
| Enantiomeric Purity | ≥99.5%[9] | Chiral HPLC |
| Identity | Conforms to structure | IR, NMR |
| Solubility | Clearly soluble in DMF | Visual |
| Free Amino Acid | ≤0.2%[4][8] | GC-based assay |
| Acetate Content | ≤0.02%[4][8] | Ion Chromatography or other suitable method |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
This protocol provides a general method for determining the chemical purity of this compound using reversed-phase HPLC.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[1]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[1]
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)[1]
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.[1]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm[11]
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any impurities. For example, a linear gradient from 30% to 90% B over 20 minutes.
-
-
Analysis: Inject the prepared sample into the HPLC system. The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.[1]
Protocol 2: Mass Spectrometry Analysis of this compound
This protocol outlines the general steps for confirming the molecular weight of this compound.
Materials and Instrumentation:
-
Mass spectrometer with an Electrospray Ionization (ESI) source[12]
-
Syringe pump or LC system for sample introduction
-
Solvent: Acetonitrile/Water (50:50, v/v) with 0.1% formic acid
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in the solvent.
-
MS Conditions:
-
Ionization Mode: ESI in both positive and negative modes to observe [M+H]⁺ and [M-H]⁻ ions.[12]
-
Mass Range: Scan a mass range that includes the expected molecular weight of this compound (311.33 g/mol ).
-
-
Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the expected mass of the protonated or deprotonated molecule.
Visualizations
Caption: Workflow for the analytical purity assessment of this compound.
Caption: Troubleshooting logic for SPPS issues related to this compound purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 9. This compound Novabiochem 79990-15-1 [sigmaaldrich.com]
- 10. omizzur.com [omizzur.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
strategies to minimize epimerization of Fmoc-D-Ala-OH
Welcome to the technical support center for Fmoc-D-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing epimerization during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound, and why is it a concern?
A1: Epimerization is a chemical process where the stereochemical configuration at the alpha-carbon of an amino acid is inverted.[1] For this compound, this means its conversion to the L-isomer, Fmoc-L-Ala-OH, during the coupling step. This is problematic because it leads to the formation of a diastereomeric impurity in the final peptide, which can be difficult to purify and may alter the peptide's biological activity.[2][3]
Q2: What is the primary mechanism of epimerization during peptide synthesis?
A2: The primary mechanism of epimerization for N-Fmoc protected amino acids is the formation of a 5(4H)-oxazolone intermediate.[1][2][4] This occurs during the activation of the carboxylic acid group. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. The resulting planar intermediate can then be attacked by the resin-bound amine from either side, yielding a mixture of D and L peptides.[3][4]
Q3: Which factors have the most significant impact on the epimerization of this compound?
A3: Several factors can promote epimerization. The most critical are the choice of coupling reagents, the type and concentration of the base used, prolonged activation times before coupling, and elevated reaction temperatures.[1]
Q4: Are certain amino acids more susceptible to epimerization than D-Alanine?
A4: Yes. While any chiral amino acid can undergo epimerization, some are particularly sensitive. Histidine (His) and Cysteine (Cys) are highly prone to racemization.[1][5][6] Other sensitive residues include Phenylalanine (Phe) and Serine (Ser), especially when glycosylated.[1][2][7]
Troubleshooting Guide
Issue: HPLC analysis of my crude peptide shows a significant diastereomeric impurity, indicating high levels of epimerization for the this compound residue.
This section provides a step-by-step guide to troubleshoot and minimize epimerization.
Step 1: Review Your Coupling Reagent and Additives
Question: Is my coupling reagent appropriate for minimizing epimerization?
Answer: The choice of coupling reagent is critical. Carbodiimide-based reagents like DIC, when used alone, can cause significant epimerization.[4] The addition of a racemization suppressant is crucial.
-
Recommended Action:
-
Use Additives: Always use an additive like OxymaPure® or 1-hydroxybenzotriazole (B26582) (HOBt) with your coupling reagent.[1][4][8] The combination of DIC/Oxyma is a robust and cost-effective choice for minimizing epimerization.[1][9]
-
Switch Reagents: If epimerization persists, consider switching to a phosphonium (B103445) salt-based reagent like PyBOP or a different uronium/aminium salt-based reagent known for low racemization, always in combination with an additive.[1][10]
-
Step 2: Evaluate the Base Used in the Coupling Step
Question: Could the base I'm using be contributing to epimerization?
Answer: Yes, the base plays a direct role in abstracting the alpha-proton, which is a key step in the epimerization pathway.[2][4]
-
Recommended Action:
-
Change Base Type: Switch from strong, non-sterically hindered bases to weaker or more sterically hindered alternatives. Bases like 2,4,6-collidine or N-methylmorpholine (NMM) are known to reduce epimerization compared to diisopropylethylamine (DIEA).[9][11]
-
Reduce Base Concentration: Use the minimum amount of base necessary to facilitate the reaction. Typically, 2 equivalents relative to the amino acid are sufficient for many protocols.[4]
-
Step 3: Control the Reaction Temperature
Question: Is the reaction temperature affecting the stereochemical purity?
Answer: Absolutely. Higher temperatures accelerate all reactions, including the side reactions that lead to epimerization.[1][4]
-
Recommended Action:
-
Lower the Temperature: Perform the coupling reaction at a reduced temperature. Conducting the activation at 0°C and allowing the coupling to proceed at room temperature can significantly decrease epimerization.[1][4]
-
Microwave-Assisted Synthesis: If using a microwave peptide synthesizer, reducing the coupling temperature has been shown to limit epimerization for sensitive amino acids.[9][12]
-
Step 4: Minimize the Pre-activation Time
Question: How does the time between activating the amino acid and coupling it to the resin affect epimerization?
Answer: The longer an activated amino acid exists in solution before coupling, the greater the opportunity for it to form the oxazolone (B7731731) intermediate and subsequently epimerize.[1][9]
-
Recommended Action:
Data Presentation
Table 1: Impact of Coupling Reagents on Epimerization
The following table summarizes the relative percentage of epimerization observed for the coupling of a sensitive Fmoc-amino acid under various conditions. While this data was generated for Fmoc-Ser(tBu)-OH, the trends are generally applicable to other epimerization-prone residues like this compound.
| Coupling Reagent Combination | Relative % Epimerization | Reference |
| HBTU | High | [1] |
| HATU | High | [1] |
| PyBOP | High | [1] |
| DCC | High | [1] |
| DIC / HOBt | Low | [4] |
| DIC / OxymaPure® | Low | [1] |
| DEPBT | Low | [1] |
Data adapted from studies on epimerization in amide bond formation. Note that while some reagents show low epimerization, reaction efficiency should also be considered.[1]
Experimental Protocols
Protocol 1: Standard Low-Epimerization Coupling using DIC/Oxyma
This protocol is designed to minimize the epimerization of this compound during its coupling in solid-phase peptide synthesis.
1. Resin Preparation and Deprotection:
- Swell the resin (e.g., Rink Amide MBHA) in DMF for 30-60 minutes.[1]
- Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (1 x 5 min, then 1 x 15 min).
- Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.[1]
2. Coupling Solution Preparation (Activation):
- In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.[1]
- Add DIC (3 eq.) to the amino acid/additive solution.[1]
- Allow the mixture to pre-activate for a minimal time (1-2 minutes).[9]
3. Coupling Reaction:
- Immediately add the activation mixture to the washed, deprotected peptide-resin.[9]
- Agitate the reaction mixture at room temperature for 1-3 hours.[1]
4. Monitoring and Washing:
- Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).
- Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.[1]
Visualizations
Caption: Mechanism of epimerization via oxazolone formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Fmoc-D-Ala-OH stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Fmoc-D-Ala-OH, along with troubleshooting advice for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. For maximal shelf life, storage at -20°C is advised.[1] For shorter periods, storage at 2-8°C is also acceptable.[2][3]
Q2: How long can I store this compound?
A2: The shelf life of this compound is not definitively established with a fixed expiration date by all suppliers. However, when stored under the recommended conditions (-20°C, dry, dark), it is expected to remain stable for an extended period.[1] For products without a specified retest or expiration date, a standard warranty of one year from the date of shipment is often applicable, assuming proper storage. It is always best to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.[4]
Q3: What are the common signs of this compound degradation?
A3: Visual signs of degradation can include a change in color from white to yellowish or clumping of the powder, which may indicate moisture absorption.[5] However, the most reliable method to assess purity and detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[5]
Q4: What are the major impurities or degradation products associated with this compound?
A4: Common impurities in Fmoc-amino acids, including this compound, can arise from the synthesis process or degradation over time. These include:
-
Fmoc-β-Ala-OH and Fmoc-β-Ala-D-Ala-OH: These impurities can form during the synthesis of the Fmoc-amino acid itself, particularly when using Fmoc-OSu.[6][7]
-
Dipeptides (Fmoc-D-Ala-D-Ala-OH): Formation of dipeptides is a potential side reaction during the preparation of Fmoc-amino acids.[5][6]
-
Free D-Alanine: Incomplete reaction or degradation can result in the presence of the unprotected amino acid.
-
Dibenzofulvene (DBF) adducts: The Fmoc protecting group can cleave under certain conditions, and the resulting dibenzofulvene can form adducts, often leading to a yellowish discoloration.[5]
Q5: How does moisture affect the stability of this compound?
A5: Moisture can lead to the hydrolysis of the Fmoc group and can also cause the material to clump, potentially affecting its accurate weighing and dissolution. It is crucial to store this compound in a desiccated environment and allow the container to warm to room temperature before opening to prevent condensation.
Q6: Is this compound sensitive to light?
A6: The fluorenyl moiety of the Fmoc group is UV-active. While specific data on the photosensitivity of this compound is not extensively detailed, it is good practice to protect it from light by storing it in an opaque container in a dark location to prevent potential photodegradation.
Troubleshooting Guides
Issue 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS)
| Potential Cause | Suggested Solution |
| Poor Quality of this compound | Verify the purity of the this compound lot using HPLC before use. The presence of impurities can lead to side reactions and lower the yield of the desired peptide. |
| Incomplete Coupling | Increase the coupling time and/or use a more potent activating agent such as HCTU or HATU. Monitor the coupling reaction using a qualitative test like the Kaiser test to ensure completion.[8] |
| Incomplete Fmoc Deprotection | Ensure the deprotection solution (e.g., 20% piperidine (B6355638) in DMF) is fresh. Perform a second deprotection step to ensure complete removal of the Fmoc group. The completion of the deprotection can be monitored by UV spectroscopy of the filtrate.[9] |
| Peptide Aggregation | Hydrophobic sequences containing alanine (B10760859) can be prone to aggregation. Consider switching to a more solubilizing solvent like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts like LiCl to the solvent.[8] |
Issue 2: Unexpected Peaks in HPLC Analysis of the Crude Peptide
| Potential Cause | Suggested Solution |
| Presence of Deletion Sequences | This is often due to incomplete coupling or deprotection in the preceding cycles. Review and optimize the coupling and deprotection steps of your SPPS protocol.[8] |
| Insertion of β-Alanine | If your this compound is contaminated with Fmoc-β-Ala-OH or Fmoc-β-Ala-D-Ala-OH, this can lead to the incorporation of β-alanine into your peptide sequence.[6][7] Use high-purity this compound and verify the purity of new batches. |
| Racemization | Although less common for alanine, racemization can occur during activation. Use coupling reagents known to suppress racemization, such as those combined with HOBt or Oxyma. |
| Side-Reactions from Impurities | Other impurities in the this compound can lead to various side products. Purifying the crude peptide using preparative HPLC is necessary to isolate the target peptide. |
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Long-Term Storage (Solid) | -20°C[1] | Minimizes degradation over extended periods. |
| Short-Term Storage (Solid) | 2-8°C[2][3] | Suitable for routine use and to maintain stability for shorter durations. |
| Storage in Solution | -20°C (up to 1 month) or -80°C (up to 6 months)[1] | Prevents degradation in solution; aliquoting is recommended to avoid freeze-thaw cycles.[1] |
| Atmosphere | Dry, inert atmosphere (e.g., under argon or nitrogen) | Minimizes hydrolysis due to moisture. |
| Light Exposure | Store in the dark | Protects the light-sensitive Fmoc group. |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
This protocol provides a general method for determining the purity of this compound powder.
Materials:
-
This compound sample
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in water.
-
Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and/or 301 nm.[5]
-
Injection Volume: 10 µL.
-
Gradient: A typical linear gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
The purity is calculated by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Potential degradation and impurity pathways for this compound.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Troubleshooting logic for low peptide yield in SPPS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
Validation & Comparative
D-Alanine Fortification: A Comparative Guide to Enhancing Peptide Stability with Fmoc-D-Ala-OH over Fmoc-L-Ala-OH
For researchers, scientists, and drug development professionals, the pursuit of metabolic stability is a critical juncture in the translation of peptide-based therapeutics from the bench to the clinic. The inherent susceptibility of natural L-amino acid peptides to rapid enzymatic degradation presents a significant hurdle. This guide provides a comprehensive comparison of Fmoc-D-Ala-OH and its natural counterpart, Fmoc-L-Ala-OH, highlighting the profound impact of stereochemistry on peptide stability, supported by established scientific principles and detailed experimental methodologies.
The central advantage of incorporating D-amino acids, such as D-alanine, into a peptide sequence lies in the stereospecificity of proteases, the enzymes responsible for peptide degradation.[1][2] Endogenous proteases have evolved to recognize and cleave peptide bonds involving L-amino acids exclusively.[1][3] The introduction of a D-amino acid disrupts this recognition, rendering the peptide significantly more resistant to proteolytic cleavage.[1][4][5] This fundamental principle is the cornerstone of the enhanced stability observed in peptides synthesized with this compound.
Performance Comparison: this compound vs. Fmoc-L-Ala-OH
While the intrinsic chemical reactivity of this compound and Fmoc-L-Ala-OH in solid-phase peptide synthesis (SPPS) is identical, the resulting peptides exhibit dramatically different behaviors in biological environments.[6] The key differentiator is their susceptibility to enzymatic degradation.
| Parameter | Peptide with Fmoc-L-Ala-OH | Peptide with this compound | Key Considerations |
| Enzymatic Stability | Low | High | D-amino acid incorporation provides steric hindrance, preventing protease binding and cleavage.[1][2] |
| In Vivo Half-Life | Short | Significantly Extended | Resistance to proteolysis leads to longer circulation times in biological fluids like plasma.[1][7] |
| Bioavailability | Limited | Potentially Increased | Enhanced stability can lead to improved bioavailability for therapeutic applications.[7] |
| Immunogenicity | Potentially Higher | Generally Lower | Peptides composed of natural L-amino acids are more likely to be processed and presented by the immune system. |
| Chemical Stability | High | High | Both forms are stable under standard SPPS conditions.[3] |
Mechanism of Enhanced Stability
The incorporation of a D-amino acid into a peptide chain fundamentally alters its three-dimensional structure at the point of substitution. This change in stereochemistry prevents the peptide from fitting correctly into the active site of a protease, thus inhibiting enzymatic cleavage.
Caption: D-amino acid incorporation prevents protease binding.
Experimental Protocols
To empirically validate the enhanced stability of peptides containing D-alanine, a protease stability assay can be performed. The following is a detailed protocol for such an experiment.
Protease Stability Assay Protocol
1. Materials:
-
Peptide synthesized with Fmoc-L-Ala-OH (Control Peptide)
-
Peptide synthesized with this compound (Test Peptide)
-
Protease solution (e.g., Trypsin, Chymotrypsin, or a mixture of plasma proteases)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA))
-
High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Peptide Preparation: Dissolve both the control and test peptides in the reaction buffer to a final concentration of 1 mg/mL.
-
Reaction Initiation: In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.
-
HPLC Analysis: Analyze the supernatant of each sample using a reverse-phase HPLC (RP-HPLC) method to separate the intact peptide from its degradation products.[8]
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the half-life of each peptide.
Experimental Workflow
The following diagram outlines the logical workflow for the comparative stability analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide: Comparing Fmoc-D-Ala-OH and Boc-D-Ala-OH in Solid-Phase Peptide Synthesis
In the landscape of synthetic peptide chemistry, the strategic selection of protecting groups is paramount to achieving high yield and purity. Solid-Phase Peptide Synthesis (SPPS), the cornerstone of modern peptide production, predominantly relies on two main strategies centered around the Nα-amino protecting group: 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). This guide provides an objective comparison of using Fmoc-D-Ala-OH and Boc-D-Ala-OH, offering experimental insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Principles: Orthogonality vs. Graded Lability
The fundamental difference between the Fmoc and Boc strategies lies in their deprotection chemistry, which dictates the selection of side-chain protecting groups.
Fmoc/tBu Strategy: This approach is a true orthogonal protection scheme.[1][] The Nα-Fmoc group is labile to basic conditions (typically piperidine), while the side-chain protecting groups (e.g., tert-Butyl) are labile to acids (trifluoroacetic acid, TFA).[][3] This allows the Nα-protecting group to be removed at each cycle without affecting the side chains.[1]
Boc/Bzl Strategy: This is a graded lability strategy, as both the Nα-Boc group and the side-chain protecting groups (e.g., Benzyl) are removed by acid.[1][3] However, the Boc group is cleaved by moderate acids like TFA, while the more robust benzyl-based groups require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for removal.[1][4] This reliance on graded acid strength means the strategy is not truly orthogonal, and some loss of side-chain protection can occur during the repetitive Nα-deprotection cycles.[5]
Head-to-Head Performance Comparison
The choice between Fmoc and Boc strategies impacts several key aspects of the synthesis, from reaction conditions to potential side reactions and final product purity.
| Feature | Fmoc Strategy (this compound) | Boc Strategy (Boc-D-Ala-OH) |
| Nα-Deprotection | Mildly basic: 20% piperidine (B6355638) in DMF.[6] | Moderately acidic: ~50% TFA in DCM.[4] |
| Final Cleavage | Acidic: TFA-based "cocktail" (e.g., TFA/TIS/H₂O).[6] | Harshly acidic: Anhydrous HF or TFMSA.[1][4] |
| Orthogonality | Yes. Base-labile Nα-group and acid-labile side-chain groups.[1][] | No (Graded Lability). Both groups are acid-labile.[1][3] |
| Common Side Reactions | Aspartimide formation and diketopiperazine formation, catalyzed by piperidine.[5][7] | Alkylation of sensitive residues (Trp, Met, Cys) by carbocations generated during TFA deprotection.[1] |
| Compatibility | Excellent for acid-sensitive modifications like phosphorylation and glycosylation.[6] | Preferred for certain "difficult sequences" prone to aggregation and base-sensitive peptides.[3][6] |
| Safety & Handling | Avoids highly corrosive HF. Piperidine is a regulated substance. | Requires specialized, HF-resistant equipment and stringent safety protocols.[6] |
| Monitoring | Fmoc cleavage can be quantified by UV spectrophotometry of the dibenzofulvene-piperidine adduct.[6][8] | Requires qualitative tests like the Kaiser test to confirm deprotection.[9] |
Visualizing the Chemical Strategies
Protection Scheme Logic
The fundamental difference in protection philosophy—orthogonality versus graded lability—is a critical concept for designing a synthesis strategy.
Experimental Protocols
Adherence to optimized protocols is critical for synthesizing high-purity peptides. The following are generalized, step-by-step procedures for a single SPPS cycle.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines the incorporation of this compound.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.[8] Drain the solvent.
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[8]
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 eq.), a coupling reagent like HBTU/HATU (3-5 eq.), and a base like DIPEA/NMM (6-10 eq.) in DMF.
-
Pre-activate for several minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours or until a negative Kaiser test confirms reaction completion.
-
-
Final Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle or final cleavage.
Protocol 2: Standard Boc-SPPS Cycle
This protocol outlines the incorporation of Boc-D-Ala-OH.
-
Resin Swelling: Swell the resin (e.g., Merrifield, PAM) in Dichloromethane (DCM) for 30 minutes.[9] Drain the solvent.
-
Boc Deprotection:
-
Add a solution of 40-50% TFA in DCM to the resin.[1]
-
Agitate for 1-2 minutes. Drain.
-
Add a fresh solution of 40-50% TFA in DCM and agitate for 20-30 minutes.
-
-
Washing: Wash the resin with DCM (3-5 times) followed by isopropanol (B130326) (1-2 times) to remove residual acid.
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vial, dissolve Boc-D-Ala-OH (3-5 eq.) and a coupling reagent like HBTU (3-5 eq.) in DMF/DCM. Add DIEA (6-10 eq.).
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours or until a negative Kaiser test.
-
-
Final Washing: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
References
- 1. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Peptides: D-Alanine vs. L-Alanine Substitution
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of natural L-amino acids with their D-enantiomers is a cornerstone of modern peptide drug design. This guide provides an objective comparison of the biological impact of substituting L-Alanine (L-Ala) with D-Alanine (D-Ala), a common modification aimed at enhancing the therapeutic potential of peptides. We will delve into the effects on stability, receptor interaction, and biological activity, supported by quantitative data and detailed experimental protocols.
Core Principle: The Chirality Advantage
Proteolytic enzymes, which are responsible for the rapid degradation of peptide therapeutics in the body, have active sites stereochemically configured to recognize and cleave peptide bonds involving L-amino acids.[1] The introduction of a D-amino acid, such as D-Ala, disrupts this specific recognition. The altered spatial arrangement of the amino acid side chain hinders the peptide from fitting correctly into the enzyme's active site, rendering the adjacent peptide bonds resistant to cleavage.
Figure 1: Stereoisomers L-Alanine and D-Alanine.
Enhanced Proteolytic Stability
A primary and well-documented advantage of D-Ala substitution is the dramatic increase in peptide stability in biological fluids like plasma and serum. This enhanced stability translates to a longer in vivo half-life, a critical factor for therapeutic efficacy.
For instance, a study on the antimicrobial peptide polybia-MPI demonstrated that the all-D-amino acid version (D-MPI) retained its antimicrobial activity after being incubated with high concentrations of trypsin and chymotrypsin (B1334515) for 6 hours, whereas the all-L version was completely inhibited at very low enzyme concentrations after just 1 hour.[2] Similarly, studies on other antimicrobial peptides have shown that replacing L-Lys and L-Arg with their D-counterparts significantly protects the peptides from degradation.[3] One such study found that a peptide with all L-Lys and L-Arg residues replaced by D-amino acids (DP06) exhibited the greatest stability in human plasma, with over 60% of the peptide remaining after 24 hours.[3]
Table 1: Comparative Stability of L-Ala vs. D-Ala Containing Peptides
| Peptide Class | Original Peptide (L-Amino Acid) | D-Amino Acid Substituted Peptide | Stability Metric | Fold Increase in Stability | Reference |
| Antimicrobial Peptide | Polybia-MPI | D-MPI (all D-amino acids) | Retained activity after 6h in 2 mg/ml trypsin | >1000x | [2] |
| Antitumor Peptide | RDP215 | 9D-RDP215 | Stabilizing effect in serum observed | Not quantified | [1] |
| Neuropeptide Analogue | Peptide 2 | Peptide 1 | t1/2 in human plasma = 3.2 h | t1/2 in human plasma = 43.5 h | ~13.6x |
Impact on Receptor Binding and Biological Activity
The effect of D-Ala substitution on receptor binding and subsequent biological activity is highly context-dependent and hinges on the position of the substitution within the peptide sequence.
-
Activity Maintained or Enhanced: In many cases, particularly when the substitution is not within a critical receptor-binding motif, biological activity is retained or even enhanced due to the longer duration of action. The classic example is dermorphin (B549996) , a potent opioid peptide with a naturally occurring D-Ala at position 2. This D-Ala is crucial for its high affinity for μ-opioid receptors and potent analgesic activity, which is significantly higher than that of morphine.[4][5] The precursor to dermorphin contains L-Ala, which is post-translationally converted to D-Ala.[6]
-
Activity Reduced or Lost: If the L-Ala residue is part of a key pharmacophore that interacts directly with the target receptor, substituting it with D-Ala can alter the peptide's conformation in a way that disrupts this interaction, leading to reduced or complete loss of activity. For example, in an antimicrobial peptide, D-amino acid substitutions in the middle of the sequence disrupted the alpha-helical structure, resulting in a complete loss of activity.
Table 2: Comparison of Biological Activity (Antimicrobial Peptides)
| Organism | Polybia-MPI (all L-amino acids) MIC (µM) | D-MPI (all D-amino acids) MIC (µM) | Reference |
| E. coli (ATCC 2592) | 32 | 16 | [2] |
| E. coli (ML-35) | 32 | 32 | [2] |
Experimental Protocols
Here we provide detailed methodologies for key experiments used to evaluate the impact of D-Ala substitution.
Peptide Stability Assay in Human Plasma
This protocol determines the half-life of a peptide in human plasma by monitoring its degradation over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Test peptide (L- and D-Ala versions)
-
Human plasma (from healthy volunteers)
-
0.05% Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Centrifuge, incubator, RP-HPLC system
Procedure:
-
Peptide Incubation: Mix the test peptide with human plasma to a final concentration of 0.1 mg/mL and incubate at 37°C.[3]
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 36 hours), withdraw an aliquot (e.g., 20-40 µL).[3]
-
Protein Precipitation: Mix the aliquot with 0.05% TFA to precipitate plasma proteins and incubate on ice for 10 minutes.[3]
-
Centrifugation: Centrifuge the samples at 12,000 x g for 5 minutes to pellet the precipitated proteins.[3]
-
Supernatant Analysis: Analyze the supernatant by RP-HPLC. Use a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Quantification: Monitor the peptide elution by absorbance at 214 nm. Quantify the amount of intact peptide remaining at each time point by integrating the peak area relative to the t=0 sample.[7]
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t1/2).
Figure 2: Experimental workflow for peptide stability analysis.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test peptide for its receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]DAMGO for μ-opioid receptor)
-
Unlabeled test peptides (L- and D-Ala versions)
-
Binding buffer
-
Glass fiber filters
-
Cell harvester and scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and serially diluted concentrations of the unlabeled test peptide.[8]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[8]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[8]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Use non-linear regression to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).[8]
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Cell-Based Functional Assay (cAMP Measurement)
This protocol measures the functional activity of a peptide that signals through a G-protein coupled receptor (GPCR) by quantifying changes in intracellular cyclic AMP (cAMP) levels. This is particularly relevant for opioid peptides like dermorphin, which act on Gi/o-coupled receptors to inhibit adenylyl cyclase and decrease cAMP.
Materials:
-
CHO or HEK293 cells transiently transfected with the target GPCR (e.g., μ-opioid receptor)
-
Test peptides (L- and D-Ala versions)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture reagents
Procedure:
-
Cell Preparation: Seed the transfected cells in a 96-well plate and grow overnight.
-
Stimulation:
-
For Gi-coupled receptors : Pre-stimulate the cells with forskolin to raise basal cAMP levels.[9] Then, add increasing concentrations of the test peptide and incubate.
-
For Gs-coupled receptors : Add increasing concentrations of the test peptide directly to the cells and incubate.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[10]
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the amount of cAMP produced in each well based on the standard curve. Plot the cAMP concentration against the log concentration of the test peptide and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).[10]
Figure 3: Gi-coupled GPCR signaling pathway.
Conclusion
The substitution of L-Alanine with D-Alanine is a powerful and widely applicable strategy to enhance the stability and therapeutic potential of peptide-based drugs. By rendering peptides resistant to proteolytic degradation, this modification directly addresses one of the most significant hurdles in their clinical development. While the impact on receptor binding and biological activity must be evaluated on a case-by-case basis, the data clearly demonstrate that D-Ala substitution can lead to peptides with substantially improved pharmacokinetic profiles and retained or even enhanced efficacy. The experimental protocols provided herein offer a robust framework for researchers to systematically evaluate these critical parameters in their own drug discovery programs.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. D-alanine in the frog skin peptide dermorphin is derived from L-alanine in the precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Fmoc-D-Ala-OH: An Analytical Comparison of Leading Suppliers
For scientists and professionals in peptide synthesis and drug development, the quality of amino acid derivatives is paramount. Fmoc-D-Ala-OH, a key building block in the synthesis of peptides containing D-amino acids, is offered by numerous suppliers. However, the purity and analytical characterization of this crucial reagent can vary, impacting the final peptide's quality, yield, and biological activity. This guide provides an objective, data-driven comparison of this compound from prominent suppliers to aid researchers in making informed purchasing decisions.
Key Quality Parameters and Supplier Specifications
The quality of this compound is primarily assessed by its chemical and chiral purity. High chemical purity ensures the absence of contaminating by-products from the synthesis of the Fmoc-protected amino acid, while high chiral purity (or enantiomeric excess) guarantees the correct stereochemistry of the final peptide. The following table summarizes the publicly available product specifications from several major suppliers. It is important to note that this data is based on the suppliers' own quality control analyses and has not been independently verified in a head-to-head study.
| Supplier | Product Name/Grade | Chemical Purity (by HPLC) | Enantiomeric Purity | Melting Point (°C) | Optical Rotation [α]D |
| Sigma-Aldrich (Novabiochem®) | This compound, ≥99.0% | ≥99.0% | ≥99.5% | 113-123 | Not specified |
| Chem-Impex | Fmoc-D-alanine | ≥99.5% (HPLC, Chiral purity)[1] | Not separately specified[1] | 147-157[1] | +18 ± 2º (c=1 in DMF)[1] |
| Anaspec | This compound | ≥95% (Peak Area by HPLC)[2] | Not specified | Not specified | Not specified |
| Bachem | This compound · H₂O | Not specified | Not specified | Not specified | Not specified |
| MedChemExpress | This compound | Not specified | Not specified | Not specified | Not specified |
| Aapptec | This compound | >99%[3] | Not specified | Not specified | Not specified |
Experimental Protocols for Quality Assessment
To ensure the quality of this compound in the laboratory, researchers can perform several key experiments. These protocols provide a framework for the in-house validation of supplier specifications.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method separates this compound from potential impurities based on their polarity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A typical starting gradient is 30% to 90% B over 20 minutes. This can be optimized for better separation of any observed impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve a known quantity of this compound in the mobile phase or a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Enantiomeric Purity Determination by Chiral HPLC
This specialized HPLC method is crucial for confirming the stereochemical integrity of the amino acid derivative.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating Fmoc-amino acid enantiomers.
-
Mobile Phase: The mobile phase composition is highly dependent on the chosen chiral column. A common starting point for polysaccharide-based columns is a mixture of hexane/isopropanol or other normal-phase solvents. For some CSPs, reversed-phase conditions can also be used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Prepare a solution of this compound (and ideally, a standard of Fmoc-L-Ala-OH for comparison) in the mobile phase.
-
Analysis: Inject the sample and determine the peak areas for the D- and L-enantiomers. The enantiomeric excess (% ee) is calculated as: ((Area of D - Area of L) / (Area of D + Area of L)) * 100.
Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound, confirming its identity.
-
Instrumentation: NMR Spectrometer (300 MHz or higher is recommended).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Analysis: Acquire a ¹H NMR spectrum. The spectrum should show characteristic peaks for the Fmoc protecting group (aromatic protons between 7.3 and 7.8 ppm, and the CH and CH₂ protons of the fluorenyl group between 4.2 and 4.5 ppm) and the D-alanine moiety (a doublet for the methyl group around 1.4 ppm and a quartet for the alpha-proton around 4.3 ppm). The integration of these peaks should be consistent with the structure.
Visualizing the Quality Control Workflow
To better understand the process of evaluating this compound from different suppliers, the following diagrams illustrate the experimental workflow and the logical relationship between different analytical techniques.
Caption: Experimental workflow for the analytical comparison of this compound suppliers.
References
Unnatural Amino Acids in Drug Design: A Comparative Guide to Protease Resistance, Focusing on Fmoc-D-Ala-OH
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide-based therapeutics is often their rapid degradation by proteases. The incorporation of unnatural amino acids is a key strategy to overcome this limitation. This guide provides an objective comparison of Fmoc-D-Ala-OH and other classes of unnatural amino acids in conferring protease resistance, supported by experimental data and detailed methodologies.
The inherent susceptibility of natural L-amino acid-based peptides to proteolytic cleavage significantly curtails their therapeutic efficacy. To address this, medicinal chemists have turned to the vast toolbox of unnatural amino acids. Among these, D-amino acids, N-methylated amino acids, and β-amino acids have emerged as prominent strategies to enhance peptide stability. This guide will delve into a comparative analysis of these approaches, with a particular focus on this compound, a widely used building block in solid-phase peptide synthesis.
The Principle of Steric Hindrance: How Unnatural Amino Acids Confer Protease Resistance
Proteases, the enzymes responsible for peptide bond cleavage, have evolved to recognize and bind to the specific three-dimensional structures of L-peptides. The introduction of unnatural amino acids disrupts this recognition, thereby inhibiting or preventing cleavage.
-
D-Amino Acids: The most straightforward approach is the substitution of an L-amino acid with its D-enantiomer. This mirror-image configuration creates a stereochemical mismatch within the enzyme's active site, sterically hindering the protease from binding to and cleaving the peptide bond. This compound is an Fmoc-protected version of D-alanine, making it readily available for incorporation into peptides during synthesis.
-
N-Methylated Amino Acids: The addition of a methyl group to the amide nitrogen of the peptide backbone removes the hydrogen bond donor capability at that position. This modification disrupts the hydrogen bonding patterns that proteases often rely on for substrate recognition and binding, thus enhancing resistance to cleavage.
-
β-Amino Acids: These amino acids contain an additional carbon atom in their backbone compared to their α-amino acid counterparts. This elongation alters the peptide's secondary structure and makes it a poor substrate for proteases that are specific for α-peptides.
Comparative Analysis of Protease Resistance
The choice of which unnatural amino acid to incorporate depends on a variety of factors, including the specific protease, the position of the modification in the peptide sequence, and the desired overall properties of the therapeutic candidate. The following tables summarize quantitative data from various studies comparing the protease resistance conferred by these different classes of unnatural amino acids.
| Peptide/Modification | Enzyme/Medium | Remaining Peptide (%) | Time (hours) | Reference |
| L-peptide (Control) | Human Serum | <10% | 1 | [1] |
| Peptide with D-Lys | Human Serum | 100% | 8 | [1] |
| Peptide with N-methyl-amino acid | Human Serum | 40-65% | 1 | [1] |
Table 1: Comparison of D-amino acid vs. N-methylated amino acid substitution on peptide stability in human serum.
| Peptide | Half-life (t½) in Human Serum | Reference |
| Native L-peptide | minutes | [2] |
| Peptide with D-amino acid substitutions | hours to days | [3] |
| Peptide with N-methylation | significantly increased | [4] |
| β-peptides | exceptionally stable | [5] |
Table 2: General comparison of the half-life of peptides containing different unnatural amino acids.
Experimental Protocols
Accurate assessment of protease resistance is crucial for the development of stable peptide therapeutics. The following are detailed methodologies for key experiments cited in the literature.
In Vitro Protease Stability Assay (General Protocol)
This protocol outlines a general method to compare the stability of peptides containing different unnatural amino acids.
1. Materials:
-
Peptide stock solutions (1 mg/mL in an appropriate buffer, e.g., PBS).
-
Protease stock solution (e.g., Trypsin, Chymotrypsin, or human serum at a relevant concentration).
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) or acetonitrile (B52724) with 1% formic acid).
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
2. Procedure:
-
Incubation:
-
Equilibrate peptide and protease solutions to the desired temperature (typically 37°C).
-
Initiate the reaction by mixing the peptide solution with the protease solution at a defined ratio.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
The percentage of remaining peptide at each time point is calculated relative to the amount at time zero.
-
The half-life (t½) of the peptide can be determined by fitting the data to a one-phase exponential decay model.[6][7]
-
Visualizing Protease Resistance Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanism of protease action on L-peptides and resistance by D-amino acids.
Caption: Experimental workflow for an in vitro protease stability assay.
Conclusion
The incorporation of unnatural amino acids is an indispensable strategy for enhancing the proteolytic stability of peptide-based drug candidates. While this compound and other D-amino acids provide a robust and straightforward method to confer resistance through steric hindrance, N-methylated and β-amino acids offer alternative mechanisms with distinct advantages. The choice of modification should be guided by empirical data and a thorough understanding of the peptide's structure-activity relationship. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the rational design of next-generation, protease-resistant peptide therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositori.upf.edu [repositori.upf.edu]
A Comparative Analysis of Coupling Reagents for Fmoc-D-Ala-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a coupling reagent is a critical determinant for the successful solid-phase peptide synthesis (SPPS) of peptides incorporating Fmoc-D-Ala-OH. The choice of reagent directly impacts coupling efficiency, reaction kinetics, product purity, and crucially, the preservation of stereochemical integrity by minimizing epimerization. This guide provides a comparative analysis of commonly employed coupling reagents, supported by available experimental data, to inform the selection of the most suitable reagent for your research needs.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reagent for this compound is evaluated based on several key performance indicators: yield, purity, reaction time, and the extent of epimerization. While direct comparative data for this compound is limited, valuable insights can be drawn from studies on Fmoc-Ala-OH and other sterically similar amino acids. The following table summarizes the expected performance of various coupling reagents.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Epimerization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium (B103445) Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide (B86325)/Additive | 60-180 minutes | >95 | >95 | Low to Moderate |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-120 minutes | >98 | >95 | Very Low |
Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes for Fmoc-Ala-OH and similar amino acids.[1][2] Actual results for this compound may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.
Interpretation of Performance Data
Aminium/Uronium Salts (HATU, HBTU, HCTU): These reagents are renowned for their high reactivity and efficiency, which translates to shorter coupling times and high yields.[2] HATU and HCTU, being HOAt-based, generally exhibit faster kinetics and a lower propensity for racemization compared to the HOBt-based HBTU.[2] A potential side reaction with these reagents is the guanidinylation of the N-terminus if used in large excess. For sterically hindered or epimerization-prone amino acids like this compound, HATU and HCTU are often the preferred choice.
Phosphonium Salts (PyBOP): PyBOP is another highly efficient coupling reagent that offers a good balance between reactivity and stability. It is generally considered to have a low propensity for racemization.[3] A key advantage of phosphonium salts over aminium/uronium salts is the absence of the guanidinylation side reaction.
Carbodiimides with Additives (DIC/HOBt, DIC/OxymaPure®): The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as HOBt or OxymaPure® is a cost-effective and widely used method for peptide coupling.[4] While generally effective, these combinations can have slower reaction kinetics compared to onium salts. The use of additives is crucial to suppress epimerization.[4] OxymaPure® has emerged as a superior alternative to HOBt, offering improved safety and, in some cases, better performance in terms of yield and suppression of racemization.[5]
Experimental Protocols
The following is a generalized protocol for the solid-phase peptide synthesis to compare the efficacy of different coupling reagents for the incorporation of this compound.
1. Resin Preparation:
-
Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides) pre-loaded with the desired amino acid or peptide sequence.
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using a solution of 20% piperidine (B6355638) in DMF.[6]
-
Wash the resin thoroughly with DMF to remove residual piperidine.
2. Amino Acid Activation and Coupling:
-
For HATU/HBTU/HCTU: In a separate vessel, dissolve this compound (3 equivalents) and the coupling reagent (2.9 equivalents) in DMF. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes before adding it to the resin.[1]
-
For PyBOP: In a separate vessel, dissolve this compound (3 equivalents) and PyBOP (3 equivalents) in DMF. Add DIPEA (6 equivalents) and add the solution to the resin.
-
For DIC/HOBt or DIC/OxymaPure®: In a separate vessel, dissolve this compound (3 equivalents) and HOBt or OxymaPure® (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution and add it to the resin.
-
Agitate the reaction mixture at room temperature for the recommended coupling time (see table above).
3. Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test.[6]
-
Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF.
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
5. Purity and Epimerization Analysis:
-
Analyze the purity of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
To determine the extent of epimerization, the peptide can be hydrolyzed to its constituent amino acids. The resulting amino acid mixture is then derivatized with a chiral derivatizing agent and analyzed by chiral HPLC or chiral gas chromatography (GC) to quantify the amount of L-Alanine present.[7][8]
Visualizing the Process
Caption: Experimental workflow for the comparative analysis of coupling reagents.
Caption: General mechanism of peptide bond formation using a coupling reagent.
References
Validating D-Alanine Incorporation: A Comparative Guide Using Mass Spectrometry
For researchers, scientists, and drug development professionals, accurately validating the incorporation of D-alanine into biological systems is crucial for a range of applications, from studying bacterial cell wall biosynthesis to developing novel antimicrobial agents. Mass spectrometry stands out as a powerful and versatile tool for this purpose, offering high sensitivity and specificity. This guide provides an objective comparison of mass spectrometry-based methods for validating D-alanine incorporation, complete with experimental data and detailed protocols.
D-alanine, a non-proteinogenic amino acid, is a key component of peptidoglycan in bacterial cell walls, making it an attractive target for antimicrobial drug development.[1] Validating its incorporation into cellular structures is essential for understanding bacterial physiology and the mechanisms of action of antibiotics. Mass spectrometry provides robust methodologies for the sensitive and specific detection and quantification of D-alanine.[1]
Comparative Analysis of Mass Spectrometry-Based Methods
Several mass spectrometry techniques can be employed to validate D-alanine incorporation. The choice of method often depends on the specific research question, the available instrumentation, and the complexity of the sample matrix.[1] The primary methods involve either direct analysis of D-alanine or the use of stable isotope-labeled analogs.
| Method | Principle | Advantages | Disadvantages | Primary Applications |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of amino acids by gas chromatography followed by mass analysis.[1] | High chromatographic resolution, well-established derivatization protocols.[2] | Requires derivatization, which can be time-consuming and introduce variability.[2][3] | Metabolic flux analysis, quantification of D-alanine in complex mixtures.[4][5] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Direct Chiral Analysis | Separation of enantiomers on a chiral column followed by tandem mass spectrometry for specific detection.[1] | High specificity and sensitivity, no derivatization required.[1] | Chiral columns can be expensive and have limited lifetime. | Quantification of D- and L-alanine enantiomers in biological samples.[1] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Indirect Chiral Analysis (with derivatization) | Derivatization with a chiral reagent to form diastereomers that can be separated on a standard reverse-phase column.[1] | Utilizes standard, robust LC columns, high sensitivity.[1] | Derivatization adds a step to the workflow and can introduce bias.[1] | High-throughput analysis of D-alanine incorporation. |
| Metabolic Labeling with D-alanine-3-13C followed by MS | Incorporation of a stable isotope-labeled D-alanine analog into peptidoglycan, detected by a mass shift in muropeptide fragments.[6] | High specificity for newly synthesized peptidoglycan, allows for direct measurement of incorporation, minimal perturbation to cellular metabolism.[6] | Potential for incomplete labeling if endogenous D-alanine synthesis is high.[6] | Tracking new peptidoglycan synthesis, studying enzyme activity, quantifying peptidoglycan turnover.[6] |
| Metabolic Labeling with 3-Azido-D-alanine (D-AlaAz) followed by MS | Incorporation of a bioorthogonal D-alanine analog, followed by click chemistry to attach a reporter tag for MS analysis.[7] | High sensitivity, especially with enrichment of tagged peptides, allows for multiplexing with isobaric tags.[7] | Multi-step workflow, potential for steric hindrance from the azide (B81097) group to affect incorporation.[7] | Studying bacterial cell wall biosynthesis and remodeling, screening for antibiotic effects.[7] |
Experimental Protocols
Protocol 1: GC-MS Analysis of D-alanine with Derivatization
This protocol outlines the general steps for the analysis of D-alanine using GC-MS following derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA).[2][4]
-
Sample Preparation:
-
Derivatization:
-
Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA) and 50 µL of acetonitrile (B52724) to the dried sample.
-
Incubate at 70°C for 30 minutes to form the TBDMS derivatives of the amino acids.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system equipped with a chiral capillary column (e.g., Chirasil-Val).[5]
-
Use a temperature gradient to separate the D- and L-alanine derivatives.
-
Operate the mass spectrometer in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for quantification.[1]
-
Protocol 2: Direct Chiral LC-MS/MS Analysis of D-alanine
This protocol describes the direct analysis of D-alanine without derivatization using a chiral column.[1]
-
Sample Preparation:
-
Precipitate proteins from the sample by adding 4 volumes of cold acetonitrile containing 0.1% formic acid.[1]
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a chiral column (e.g., Astec CHIROBIOTIC T).[1]
-
Use an isocratic or gradient elution with a mobile phase typically consisting of methanol (B129727) or acetonitrile with a small amount of acid or base modifier.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for quantification.[1] The MRM transition for D-alanine is typically m/z 90.1 -> 44.1.[1]
-
Protocol 3: Metabolic Labeling with D-alanine-3-13C and LC-MS/MS Analysis
This protocol details the steps for validating the incorporation of D-alanine-3-13C into bacterial peptidoglycan.[6]
-
Bacterial Culture and Labeling:
-
Peptidoglycan Isolation and Digestion:
-
Harvest the bacterial cells by centrifugation.
-
Isolate the peptidoglycan using established protocols (e.g., boiling in SDS).
-
Digest the purified peptidoglycan with a muramidase (B13767233) (e.g., mutanolysin or cellosyl) to generate muropeptides.
-
-
LC-MS/MS Analysis:
-
Separate the muropeptides using reverse-phase liquid chromatography.
-
Analyze the eluting muropeptides using a high-resolution mass spectrometer.
-
Identify muropeptide fragments containing D-alanine and look for a mass shift corresponding to the incorporation of the 13C isotope.[6]
-
-
Data Analysis:
-
Quantify the extent of incorporation by comparing the peak areas or intensities of the labeled and unlabeled isotopic envelopes of the muropeptides.[6]
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key workflows described in this guide.
Conclusion
Mass spectrometry offers a suite of powerful techniques for the validation and quantification of D-alanine incorporation. The choice between GC-MS, direct or indirect chiral LC-MS/MS, and metabolic labeling strategies will depend on the specific experimental goals.[1][7] By selecting the appropriate method and following robust experimental protocols, researchers can gain valuable insights into bacterial physiology and accelerate the development of new antimicrobial therapies. Proper method validation is essential to ensure accurate and reliable results in metabolic research and drug development applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. D-alanine as a chemical marker for the determination of streptococcal cell wall levels in mammalian tissues by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Circular Dichroism Analysis of D-Alanine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Conformational Impact of D-Alanine Substitution in Peptides
The strategic incorporation of D-amino acids into peptide sequences is a powerful tool in medicinal chemistry and drug development. Substituting a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's secondary structure, leading to enhanced proteolytic stability, modified receptor affinity, and altered biological activity. Circular dichroism (CD) spectroscopy is an indispensable technique for rapidly assessing these conformational changes. This guide provides a comparative analysis of the impact of D-alanine (D-Ala) substitution on peptide secondary structure, supported by experimental protocols and illustrative data.
The Influence of D-Alanine on Peptide Secondary Structure: A Comparative Analysis
The introduction of a D-Ala residue into a peptide sequence composed of L-amino acids can induce significant perturbations in its secondary structure. While L-alanine is a strong helix-promoting residue, the incorporation of D-Ala often disrupts or destabilizes helical conformations and can favor the formation of alternative structures such as β-turns or random coils.
Below is a representative table summarizing the hypothetical secondary structure content of a model peptide and its D-Ala substituted analog, as determined by the deconvolution of their respective circular dichroism spectra. This data illustrates the typical conformational changes observed upon D-Ala substitution.
| Peptide Sequence | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Random Coil (%) |
| Ac-Lys-(L-Ala )₄-Lys-NH₂ | 65 | 5 | 10 | 20 |
| Ac-Lys-L-Ala -D-Ala -(L-Ala )₂-Lys-NH₂ | 25 | 15 | 30 | 30 |
Note: The data presented in this table is illustrative and intended to represent typical findings. The exact percentages will vary depending on the peptide sequence, length, and experimental conditions.
Experimental Protocols
A meticulously planned and executed experimental protocol is crucial for obtaining high-quality, reproducible CD data.
Peptide Synthesis and Purification
-
Synthesis: Peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purification: Crude peptides must be purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the peptides should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Sample Preparation for CD Spectroscopy
-
Peptide Concentration: Accurately determine the peptide concentration. Quantitative amino acid analysis is the most accurate method. Spectrophotometric methods using known extinction coefficients can also be used. A typical concentration range for far-UV CD is 0.1-0.2 mg/mL.
-
Buffer Selection: The buffer should be transparent in the far-UV region (190-250 nm). 10-20 mM sodium or potassium phosphate (B84403) buffer at a desired pH (e.g., 7.4) is a common choice. Avoid buffers with high chloride concentrations, as chloride ions absorb strongly in the far-UV.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the chosen CD buffer.
-
Filter the peptide solution through a 0.22 µm syringe filter to remove any aggregates.
-
Prepare a buffer blank using the same buffer batch.
-
Circular Dichroism Spectroscopy Measurement
-
Instrumentation: Use a calibrated spectropolarimeter.
-
Cuvette: A quartz cuvette with a path length of 1 mm is typically used for far-UV CD.
-
Instrument Parameters:
-
Wavelength Range: 190-260 nm
-
Data Pitch: 0.5 or 1.0 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time: 1 s
-
Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.
-
Data Processing and Analysis
-
Blank Subtraction: Subtract the buffer blank spectrum from the sample spectrum.
-
Conversion to Molar Ellipticity: Convert the raw data (in millidegress) to molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹. The formula for this conversion is: [θ] = (mdeg × MRW) / (c × l × 10) where:
-
mdeg is the recorded ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acids).
-
c is the peptide concentration in mg/mL.
-
l is the path length of the cuvette in cm.
-
-
Secondary Structure Deconvolution: Use a validated deconvolution algorithm (e.g., CONTINLL, SELCON3, or K2D3) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the molar ellipticity data.
Visualizing Experimental and Biological Contexts
To better understand the workflow of CD analysis and the biological relevance of D-Ala containing peptides, the following diagrams are provided.
Caption: Experimental workflow for circular dichroism analysis of peptides.
Caption: D-Alanylation of lipoteichoic acid pathway in Gram-positive bacteria.
D-Alanine Modified Peptides: A Comparative Guide to Enhanced Enzymatic Stability
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often limited by their rapid degradation by proteases in the body. A key strategy to overcome this challenge is the substitution of naturally occurring L-amino acids with their D-enantiomers. The incorporation of D-alanine, in particular, has been shown to significantly enhance peptide stability against enzymatic degradation. This guide provides an objective comparison of the enzymatic stability of D-alanine modified peptides with their L-amino acid counterparts, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Enhanced Proteolytic Resistance of D-Ala Modified Peptides
Proteases, the enzymes responsible for peptide bond cleavage, are chiral and stereospecific, primarily recognizing and degrading peptides composed of L-amino acids.[1] The introduction of a D-amino acid, such as D-alanine, creates a stereochemical barrier. The altered three-dimensional structure of the D-amino acid residue prevents the peptide from fitting correctly into the active site of the protease, leading to a dramatic reduction in the rate of proteolysis.[1] This increased resistance to enzymatic degradation translates to a longer in vivo half-life and sustained therapeutic effect.[2]
Comparative Stability Data: D-Ala vs. L-Peptides
Experimental studies consistently demonstrate the superior stability of peptides containing D-amino acids when exposed to various proteases and biological fluids like human serum or plasma. The following table summarizes quantitative data from studies comparing the stability of L-peptides and their D-amino acid-modified analogs.
| Peptide/Analogue | Modification | Matrix | Time Point | % Intact Peptide Remaining | Half-Life (t½) | Reference |
| L-Peptide (Antimicrobial) | None | Trypsin | 1 h | Susceptible to degradation | - | [3] |
| D-Peptide (Antimicrobial) | D-amino acid substitutions | Trypsin | 1 h | Highly stable | - | [3] |
| L-Peptide (Antimicrobial) | None | Fetal Calf Serum (FCS) | - | Susceptible to degradation | - | [3] |
| D-Peptide (Antimicrobial) | D-amino acid substitutions | Fetal Calf Serum (FCS) | - | Resistant to proteolysis | - | [3] |
| Pep05 (Antimicrobial Peptide) | All L-amino acids | Human Plasma | 8 h | <10% | - | [4] |
| DP06 (Pep05 Analogue) | All L-Lys and L-Arg replaced with D-amino acids | Human Plasma | 8 h | >90% | - | [4] |
| DP06 (Pep05 Analogue) | All L-Lys and L-Arg replaced with D-amino acids | Human Plasma | 24 h | >60% | - | [4] |
| RDP215 (L-peptide) | None | Human Serum (10%) | 24 h | Degraded | - | [5] |
| 9D-RDP215 (D-peptide) | D-amino acid substitution | Human Serum (10%) | 7 days | Not affected | - | [5] |
| (L)-GLP1 | None | Proteinase K | <1 h | 0% | - | [6] |
| (D)-GLP1 | D-amino acid analog | Proteinase K | 6 h | ~80% | Significantly increased | [6] |
Experimental Protocol: In Vitro Peptide Degradation Assay in Human Plasma
Assessing the enzymatic stability of a peptide is a critical step in its preclinical development. A common method involves incubating the peptide in human plasma and monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Test peptide (lyophilized)
-
Human plasma (commercially available, stored at -80°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column and UV detector
-
Centrifuge
Procedure:
-
Peptide Stock Solution Preparation: Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., sterile water or PBS).
-
Plasma Preparation: Thaw frozen human plasma in a 37°C water bath. To reduce protein precipitation during the assay, plasma can be diluted with PBS (e.g., 1:1 v/v).[7]
-
Incubation:
-
In a low-protein-binding microcentrifuge tube, add a specific volume of the prepared plasma.
-
Spike the plasma with the peptide stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the collected aliquot to a tube containing a quenching solution to stop enzymatic activity and precipitate plasma proteins. A common quenching solution is acetonitrile (ACN), often used at a 2:1 or 3:1 ratio (v/v) to the sample.[7]
-
Vortex the mixture thoroughly.
-
-
Sample Clarification:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully collect the supernatant, which contains the remaining intact peptide.
-
Analyze the supernatant by RP-HPLC. A typical mobile phase system consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in ACN).[7] A gradient elution is used to separate the peptide from other components.
-
Monitor the elution profile using a UV detector at a wavelength where the peptide absorbs (typically 214 nm or 280 nm).
-
-
Data Analysis:
-
The peak area corresponding to the intact peptide is integrated at each time point.
-
The percentage of the remaining peptide at each time point is calculated relative to the peak area at time zero.
-
The half-life (t½) of the peptide in plasma is determined by fitting the data to a one-phase exponential decay curve.
-
Visualizing Workflows and Pathways
To better understand the experimental process and the biological context of D-Ala modified peptides, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for an in vitro peptide degradation assay.
Caption: Simplified GLP-1 receptor signaling pathway.
Caption: General mechanisms of action for antimicrobial peptides.
Biological Context: Signaling Pathways
The enhanced stability of D-Ala modified peptides is particularly relevant for those targeting specific biological pathways.
GLP-1 Receptor Signaling: Glucagon-like peptide-1 (GLP-1) is a hormone that plays a crucial role in regulating blood sugar levels by stimulating insulin secretion.[8] Native GLP-1 has a very short half-life due to rapid degradation. D-Ala modified GLP-1 analogues exhibit prolonged activity, leading to sustained activation of the GLP-1 receptor. This activation triggers a cascade of intracellular events, primarily through the Gαs/cAMP pathway, resulting in increased insulin synthesis and release, and promoting the survival and proliferation of pancreatic β-cells.[9][10]
Antimicrobial Peptide Action: Many antimicrobial peptides (AMPs) exert their effect by directly interacting with and disrupting the membranes of bacteria. Their stability is crucial for their effectiveness. D-amino acid substitution enhances their resistance to bacterial proteases.[3] The primary mechanism of action for many AMPs involves electrostatic attraction to the negatively charged bacterial membrane, followed by insertion into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately, cell death.[11] Some AMPs can also translocate across the membrane to inhibit intracellular processes such as DNA, RNA, and protein synthesis.[12]
Conclusion
The incorporation of D-alanine into peptide sequences is a robust and effective strategy to enhance their enzymatic stability. This modification significantly increases the half-life of peptides in biological fluids, a critical attribute for the development of peptide-based therapeutics. The provided experimental data and protocols offer a framework for researchers to evaluate and compare the stability of their own D-Ala modified peptides. Understanding the interplay between enhanced stability and the targeted biological pathways is essential for the rational design of next-generation peptide drugs with improved pharmacokinetic profiles and therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 9. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting the Mechanism of Action of Antimicrobial Peptides by Using Microscopic Detection Techniques [mdpi.com]
- 12. Frontiers | Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields [frontiersin.org]
A Researcher's Guide to Confirming Fmoc-D-Ala-OH Incorporation via NMR Analysis
For scientists and professionals in drug development and peptide research, the successful incorporation of each amino acid is a critical checkpoint in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the confirmation of Fmoc-D-Ala-OH incorporation. We present experimental data, detailed protocols, and visual workflows to assist researchers in making informed decisions for their analytical needs.
Comparing Analytical Techniques for Coupling Confirmation
While several techniques can verify the incorporation of a protected amino acid, they offer different types of information. NMR spectroscopy provides detailed structural confirmation, while methods like HPLC and Mass Spectrometry are excellent for assessing purity and verifying molecular weight, respectively.
Table 1: Comparison of Analytical Methods for Confirming this compound Incorporation
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Information Provided | Detailed structural information, confirmation of covalent bonds, and stereochemistry. | Purity of the sample, retention time shifts indicating a change in the peptide's properties. | Precise molecular weight of the peptide, confirming the addition of the amino acid residue. |
| Sample Preparation | Dissolution in a deuterated solvent. | Dissolution in a suitable mobile phase. | Dissolution in a suitable solvent and mixing with a matrix (for MALDI) or direct infusion (for ESI). |
| Sensitivity | Moderate | High | Very High |
| Key Advantage | Provides unambiguous structural confirmation of the newly formed peptide bond. | Excellent for assessing the purity of the crude peptide and the disappearance of starting materials. | Confirms the exact mass of the desired product, providing definitive evidence of incorporation. |
| Key Limitation | Lower sensitivity compared to MS; can be complex to interpret for large peptides. | Does not provide direct structural information. | Does not provide information about the specific location of the modification if isomers are possible. |
NMR Analysis for Incorporation Confirmation
¹H NMR spectroscopy is a powerful tool to confirm the successful coupling of this compound. The appearance of characteristic signals for the Fmoc protecting group and the protons of the D-alanine residue, coupled with the disappearance of signals from the free N-terminal amine of the preceding residue, provides strong evidence of a successful reaction.
Visualizing the Confirmation Process
A successful coupling reaction can be monitored by observing the changes in the ¹H NMR spectrum. Before the coupling, the spectrum will show signals corresponding to the resin-bound peptide with a free N-terminus. After the coupling of this compound, new signals corresponding to the protons of the Fmoc group and the D-alanine residue will appear.
Manual vs. Automated Peptide Synthesis: A Comparative Guide Using Fmoc-D-Ala-OH
For researchers, scientists, and drug development professionals, the synthesis of custom peptides is a cornerstone of innovation. The choice between manual and automated solid-phase peptide synthesis (SPPS) is a critical decision that influences not only the efficiency and throughput of peptide production but also the quality and reproducibility of the final product. This guide provides an objective comparison of these two methodologies, focusing on the incorporation of the non-proteinogenic amino acid Fmoc-D-Ala-OH. By examining key performance metrics, experimental protocols, and workflow logistics, this document aims to equip researchers with the necessary information to make an informed decision for their specific research needs.
The inclusion of D-amino acids, such as D-Alanine, is a common strategy to enhance the proteolytic stability of peptides, thereby increasing their in-vivo half-life, a crucial attribute for therapeutic candidates. This compound, with its simple, non-reactive side chain, serves as an excellent model for comparing the fundamental capabilities and nuances of manual and automated SPPS.
Data Presentation: A Quantitative Comparison
The decision to adopt a manual or automated synthesis approach often hinges on a quantitative assessment of performance, cost, and labor. The following tables summarize key metrics for manual and automated SPPS, drawing on data from syntheses of peptides with similar characteristics to those containing this compound.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours[1][2] | 30 - 90 minutes[1][2] |
| Typical Yield per Coupling Step | 95 - 99%[1][2] | > 99%[1][2] |
| Final Crude Purity | 70 - 90%[1][2] | 85 - 98%[1][2] |
| Reagent Consumption | Higher, due to manual dispensing[1][2] | Optimized and lower[1][2] |
| Reproducibility | Operator-dependent[1][2][3] | High[1][2][3] |
| Throughput | Low (typically one peptide at a time)[1][2] | High (multiple parallel syntheses possible)[1][2] |
| Initial Equipment Cost | Low | High[3][4] |
Experimental Workflows
The general workflows for manual and automated SPPS, while following the same fundamental chemical steps, differ significantly in their execution.
Manual Solid-Phase Peptide Synthesis Workflow
Automated Solid-Phase Peptide Synthesis Workflow
Experimental Protocols
The following protocols provide a general framework for the manual and automated synthesis of a peptide incorporating this compound. These are intended as a starting point and may require optimization based on the specific peptide sequence and available instrumentation.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the steps for a single coupling cycle of this compound on a 0.1 mmol scale.
1. Resin Preparation and Swelling:
-
Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a fritted reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3 equivalents), a coupling agent such as HBTU (3 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a ninhydrin (B49086) test (Kaiser test).
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
7. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Automated Solid-Phase Peptide Synthesis Protocol
This protocol describes the general steps for synthesizing a peptide containing this compound using an automated peptide synthesizer. Specific parameters will need to be adjusted based on the instrument manufacturer's recommendations.
1. Reagent and Resin Preparation:
-
Prepare stock solutions of Fmoc-protected amino acids (including this compound), coupling reagents (e.g., HBTU/DIPEA in DMF), and deprotection solution (20% piperidine in DMF).
-
Load the appropriate resin into the reaction vessel of the automated synthesizer.
2. Synthesis Program:
-
Program the synthesizer with the desired peptide sequence and synthesis parameters (e.g., reaction times, temperatures, washing steps).
3. Automated Synthesis Cycle:
-
The synthesizer will automatically perform the following steps for each amino acid:
-
Fmoc Deprotection: Automated delivery of the deprotection solution, reaction for a specified time (e.g., 2 x 5 minutes), followed by draining.
-
Washing: Automated washing with DMF to remove piperidine.
-
Coupling: Automated delivery of the pre-activated this compound solution and reaction for a specified time (e.g., 30-60 minutes).
-
Washing: Automated washing with DMF to remove excess reagents.
-
4. Post-Synthesis Processing:
-
Once the automated synthesis is complete, the peptide-resin is typically removed from the synthesizer.
-
The final cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 6 and 7). Some synthesizers have modules for automated cleavage.
Logical Relationships: Choosing the Right Synthesis Method
The decision between manual and automated SPPS is a multifactorial one. The following flowchart can guide researchers in selecting the most appropriate method for their needs.
References
A Cost-Benefit Analysis of Fmoc-D-Ala-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a critical tool in designing peptides with enhanced therapeutic properties. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-D-Ala-OH in solid-phase peptide synthesis (SPPS), comparing its performance, cost, and downstream benefits against its proteinogenic counterpart, Fmoc-L-Ala-OH.
Executive Summary
The use of this compound in peptide synthesis offers a significant advantage in proteolytic stability, which can translate to a longer in vivo half-life for peptide-based drugs. This benefit, however, comes at a higher raw material cost. This guide presents a detailed comparison of the two building blocks, covering cost, potential impacts on synthesis efficiency, and key experimental protocols to aid in making an informed decision for your research and development needs. While the fundamental coupling chemistry remains the same, the choice between the D- and L-enantiomer can have profound implications for the final peptide's biological activity and therapeutic potential.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for a comparative analysis of this compound and Fmoc-L-Ala-OH.
Table 1: Cost Comparison of Fmoc-Ala-OH Enantiomers
| Compound | Supplier | Purity | Price (1 g) | Price (5 g) | Price (25 g) |
| This compound | Chem-Impex | ≥ 99.5% (HPLC, Chiral) | - | - | - |
| ChemPep | - | - | - | $30.00[1] | |
| Fmoc-L-Ala-OH | Sigma-Aldrich | ≥99.0% (HPLC) | $34.00 (for 25g)[2] | $76.60 (for 100g)[2] | $176.00 (for 250g)[2] |
| Chem-Impex | ≥ 99% (Chiral HPLC) | - | $19.73[3] | $25.00[3] | |
| Biosynth | - | $775.71 (for 1kg)[4] | - | - | |
| P3 BioSystems | - | $7.00[5] | $12.00[5] | $25.00[5] | |
| ChemicalBook | - | - | - | $30.00[6] |
Note: Prices are subject to change and may vary based on the supplier and bulk quantities.
Table 2: Performance and Physicochemical Properties
| Parameter | This compound | Fmoc-L-Ala-OH | Notes |
| Molecular Formula | C₁₈H₁₇NO₄[7] | C₁₈H₁₇NO₄[3] | Identical |
| Molecular Weight | 311.33 g/mol [8] | 311.33 g/mol | Identical |
| Melting Point | 147-157 °C[7] | 147-153 °C | Similar |
| Optical Rotation | [α]D²⁰ = +18 ± 2º (c=1 in DMF)[7] | [α]D²⁰ = -18 ± 2º (c=1 in DMF) | Enantiomeric |
| Coupling Efficiency | Generally high (>99%)[] | Generally high (>99%)[][10] | While specific comparative data is limited, the reactivity of the enantiomers in standard SPPS is expected to be nearly identical. |
| Racemization Risk | Low[11] | Low[12] | Alanine is not among the amino acids most prone to racemization (like His or Cys). The risk is generally low for both enantiomers under standard coupling conditions.[13] |
| Proteolytic Stability of Resulting Peptide | High[14] | Low | This is the primary benefit of incorporating D-alanine. Peptides with D-amino acids are resistant to degradation by most proteases.[14][15] |
| Crude Peptide Purity | Potentially lower | Generally high | The incorporation of a non-natural amino acid can sometimes lead to challenges in synthesis and purification, potentially affecting the crude purity.[16] |
| Final Peptide Yield | Sequence-dependent | Sequence-dependent | Final yield is influenced by numerous factors including sequence, coupling efficiency at each step, and purification losses. |
Key Benefit of this compound: Enhanced Proteolytic Stability
The primary driver for using this compound is to increase the resistance of the resulting peptide to enzymatic degradation.[14] Proteases, the enzymes responsible for breaking down peptides and proteins, are highly stereospecific and primarily recognize L-amino acids.[15] By incorporating a D-amino acid like D-alanine, the peptide becomes a poor substrate for these enzymes, which can significantly extend its in vivo half-life.[15] This enhanced stability is a crucial factor in the development of peptide-based therapeutics.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling.
4. Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then methanol (B129727) (MeOH).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole).[14]
-
Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise into cold diethyl ether.[14]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with more cold ether and centrifuge again.
-
Dry the final peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[17]
Protocol for In Vitro Proteolytic Stability Assay
This protocol outlines a general method to compare the stability of a D-alanine containing peptide with its L-alanine counterpart in the presence of a protease.[18][19]
1. Preparation of Solutions:
-
Prepare stock solutions of the D-alanine and L-alanine containing peptides (e.g., 10 mg/mL in an appropriate solvent like DMSO).
-
Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a quenching solution to stop the enzymatic reaction (e.g., 10% trifluoroacetic acid (TFA) in water).
2. Enzymatic Digestion:
-
In separate microcentrifuge tubes, dilute the peptide stock solutions to a final concentration of 1 mg/mL in the reaction buffer.
-
Initiate the reaction by adding the protease solution to each peptide solution (a typical enzyme-to-substrate ratio is 1:100 w/w).
-
Incubate the reaction mixtures at 37°C.
3. Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
4. HPLC Analysis:
-
Analyze the samples from each time point by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
5. Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time for both the D-alanine and L-alanine containing peptides to compare their stability.
Signaling Pathway and Experimental Workflow Visualization
Thymogen Immunomodulatory Signaling Pathway
Thymogen, a dipeptide (L-Glu-L-Trp), exerts its immunomodulatory effects by influencing intracellular signaling cascades.[2] The introduction of a D-amino acid, such as in a D-Ala-Glu-Trp analog, is a strategy to enhance its stability and prolong its activity. The following diagram illustrates a simplified representation of the signaling pathway potentially modulated by Thymogen and its analogs.
Caption: Simplified signaling pathway of Thymogen and its analogs.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive comparison of this compound and Fmoc-L-Ala-OH in peptide synthesis.
Caption: Workflow for comparing this compound and Fmoc-L-Ala-OH.
Conclusion
The decision to use this compound is a trade-off between the increased cost of the starting material and the significant benefit of enhanced proteolytic stability of the final peptide. For the development of peptide-based therapeutics where a longer in vivo half-life is desired, the additional cost of this compound is often justified. The synthesis and purification processes are largely similar to those for L-amino acids, although careful optimization may be required to maximize yield and purity. For routine research applications where proteolytic stability is not a primary concern, Fmoc-L-Ala-OH remains the more cost-effective option. This guide provides the foundational information and experimental frameworks to assist researchers in making a data-driven decision based on the specific goals of their project.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-Ala-OH | 35661-39-3 | FF16396 | Biosynth [biosynth.com]
- 5. Fmoc-Ala-OH, 35661-39-3, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 6. FMOC-Ala-OH price,buy FMOC-Ala-OH - chemicalbook [m.chemicalbook.com]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 8. This compound Novabiochem 79990-15-1 [sigmaaldrich.com]
- 10. CEM Corporation Fmoc-L-Ala-OH, 5 mmol, 5/pk, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to Fmoc-D-Ala-OH: Applications and Comparative Analysis in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based therapeutics. Among these, Fmoc-D-Ala-OH, a protected form of D-alanine, stands out as a critical building block. This guide provides a comprehensive comparison of its applications, performance against alternatives, and detailed experimental protocols to support its effective use in the laboratory.
This compound is a vital derivative of the amino acid alanine, widely employed in solid-phase peptide synthesis (SPPS) and pharmaceutical research.[1][2] Its defining feature is the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which allows for the selective and stepwise addition of amino acids during peptide chain elongation.[2][3] The use of the D-enantiomer offers significant advantages in drug design, primarily by enhancing the metabolic stability of peptide-based drugs.[1][4]
Comparison with Alternatives: Fmoc-L-Ala-OH and Boc-Protected Amino Acids
The primary alternative to this compound in peptide synthesis is its L-enantiomer, Fmoc-L-Ala-OH, and the tert-butyloxycarbonyl (Boc) protected amino acids. The choice between these depends on the desired properties of the final peptide.
| Feature | This compound | Fmoc-L-Ala-OH | Boc-Protected Amino Acids |
| Stereochemistry | D-configuration | L-configuration | Both L and D available |
| Proteolytic Stability | High resistance to enzymatic degradation.[4] | Susceptible to natural proteases. | High resistance with D-amino acids. |
| Biological Activity | Can modulate receptor binding and activity.[4] | Natural configuration for biological recognition. | Can modulate activity with D-amino acids. |
| Deprotection Conditions | Mild base (e.g., piperidine).[5] | Mild base (e.g., piperidine).[5] | Strong acid (e.g., TFA).[5][6] |
| Side Reactions | Low risk of racemization. | Higher risk of racemization for some amino acids. | Can cause side-chain degradation with acid-sensitive residues.[] |
| Compatibility | Orthogonal to acid-labile side-chain protecting groups.[5] | Orthogonal to acid-labile side-chain protecting groups.[5] | Orthogonal to base-labile side-chain protecting groups.[5] |
Key Applications of this compound
The unique properties of this compound lend it to several critical applications in research and drug development:
-
Enhancing Peptide Stability: The incorporation of D-alanine into a peptide sequence significantly increases its resistance to degradation by proteases, leading to a longer in vivo half-life and improved bioavailability.[1][4][8] This is a crucial strategy in the development of peptide drugs.
-
Modulating Biological Activity: The stereochemistry of D-alanine can induce specific secondary structures, such as β-turns, which can be critical for receptor binding and fine-tuning the biological activity of a peptide.[4][9]
-
Drug Discovery and Development: this compound is a key component in the synthesis of peptide-based therapeutics, contributing to the creation of more stable and effective medications.[1][2]
-
Biotechnology: It is used in the production of recombinant proteins and biologics, aiding in the development of novel therapeutic proteins.[1][2]
Experimental Protocols
The following are generalized protocols for the use of this compound in solid-phase peptide synthesis.
Standard Fmoc-SPPS Cycle for Incorporating this compound
This protocol outlines the key steps for adding an this compound residue to a growing peptide chain on a solid support.
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Wang, Rink Amide) pre-loaded with the first amino acid or a linker.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.[4]
3. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HBTU or HATU (3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.[4]
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.
5. (Optional) Capping:
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).
6. Repeat:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Caption: Workflow for peptide cleavage from the resin and deprotection.
1. Resin Treatment:
-
Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Add a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol).
2. Cleavage Reaction:
-
Agitate the resin with the cleavage cocktail at room temperature for 2-3 hours.[4]
3. Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.[4]
4. Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether multiple times.
-
Dry the final peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
The Logic of Orthogonal Protection in Fmoc-SPPS
The success of Fmoc-based peptide synthesis relies on the principle of orthogonal protection. This strategy allows for the selective removal of one type of protecting group without affecting others.
Caption: Orthogonal protection scheme in Fmoc-based peptide synthesis.
In this scheme, the N-terminal Fmoc group is labile to a mild base (piperidine), while the side-chain protecting groups and the resin linker are stable to this base but are cleaved by a strong acid (TFA). This orthogonality ensures that the peptide chain can be elongated in a controlled manner without unintended side reactions.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. kilobio.com [kilobio.com]
- 6. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Peptide Synthesis: Unlocking Stability with Fmoc-D-Ala-OH
In the landscape of therapeutic peptide development and proteomics research, the strategic incorporation of non-proteinogenic amino acids is a key strategy for enhancing peptide stability and modulating biological activity. Among these, D-amino acids play a pivotal role in conferring resistance to enzymatic degradation. This guide provides a comprehensive comparison of solid-phase peptide synthesis (SPPS) using Fmoc-D-Ala-OH versus its natural L-enantiomer, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison: this compound vs. Fmoc-L-Ala-OH in SPPS
While the fundamental chemical reactivity of this compound and Fmoc-L-Ala-OH is identical, their stereochemical differences can influence the efficiency of peptide synthesis and the properties of the final peptide. The following table summarizes the key comparative aspects based on established principles of peptide chemistry.
| Parameter | Fmoc-L-Ala-OH | This compound | Key Considerations |
| Coupling Efficiency | Typically high (>99%) with standard coupling reagents. | Generally high and comparable to L-Ala-OH. Steric hindrance is not a significant issue for the small methyl side chain. | The choice of coupling reagent and reaction conditions are more critical for sterically hindered amino acids, but less so for alanine (B10760859). |
| Crude Peptide Purity | Dependent on the sequence, but generally high with optimized protocols. | Can be comparable to L-Ala containing peptides. The crude purity of an ultrashort antimicrobial peptide containing D-Ala was reported to be high.[1] | Purity is highly sequence-dependent and influenced by factors like aggregation and side reactions. |
| Final Peptide Yield | Dependent on peptide length and sequence. | Generally comparable to L-Ala containing peptides. | Yield is influenced by the overall efficiency of all coupling and deprotection steps. |
| Risk of Racemization | Low for alanine under standard coupling conditions. | Low. The intrinsic risk of racemization for alanine is not high. | The choice of coupling reagents and the addition of racemization suppressants like Oxyma Pure can minimize this risk. |
| Peptide Aggregation | Can contribute to aggregation in hydrophobic sequences. | May slightly alter aggregation propensity compared to the all-L-peptide, but the effect is sequence-dependent. | The small side chain of alanine has a moderate impact on aggregation compared to bulkier residues. |
| Proteolytic Stability of Final Peptide | Susceptible to degradation by proteases. | Significantly increases resistance to enzymatic degradation. | This is a primary driver for incorporating D-amino acids into therapeutic peptides. |
Case Study: Synthesis of Ultrashort Antimicrobial Peptides with this compound
A study on ultrashort antimicrobial peptides provides a practical example of the successful incorporation of D-alanine using Fmoc chemistry. The synthesis of a series of peptides with the general sequence Pal-X-Ala-D-Ala-X-NH2 was carried out using solid-phase peptide synthesis with Fmoc-protected amino acids.
The crude purity of the synthesized peptides was analyzed by HPLC, demonstrating the feasibility of obtaining high-purity peptides containing D-alanine directly from synthesis.
| Peptide ID | Sequence | Crude Purity (%) |
| P1 | Pal-His-Ala-D-Ala-His-NH2 | 80 |
| P2 | Pal-His-Ala-D-Ala-His-NH2 | 96 |
| P3 | Pal-D-His-Ala-D-Ala-D-His-NH2 | 85 |
| P4 | Pal-D-His-Ala-D-Ala-D-His-NH2 | 90 |
Data sourced from a study on the synthesis and biological activity of ultrashort antimicrobial peptides.[1]
Experimental Protocols
The following is a detailed protocol for the manual solid-phase synthesis of a model peptide containing a D-alanine residue using this compound.
Materials:
-
Resin: Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
Fmoc-amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (N,N'-diisopropylcarbodiimide), Oxyma Pure
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Washing solvents: Methanol, Diethyl ether
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine/DMF for 15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
-
Visualizing the Process: Workflows and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Impact of D-alanine incorporation on the proteolytic stability of peptides.
References
Benchmarking Fmoc-D-Ala-OH: A Comparative Guide to Modern Peptide Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Peptide Synthesis
The incorporation of D-amino acids, such as Fmoc-D-Ala-OH, is a critical strategy in modern peptide drug design, offering enhanced proteolytic stability and unique conformational properties. The efficiency of solid-phase peptide synthesis (SPPS) for these peptides is highly dependent on the choice of coupling reagents. This guide provides an objective comparison of the performance of this compound with a standard uronium salt coupling reagent, HBTU, against a newer generation reagent, COMU, supported by experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent significantly impacts the yield, purity, and stereochemical integrity of the final peptide. While HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has been a widely used and effective coupling reagent, newer reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have emerged with improved performance characteristics. COMU is known for its high reactivity, enhanced solubility, and a superior safety profile as it does not release potentially explosive benzotriazole (B28993) byproducts.[1][2]
Quantitative Data Summary
To provide a quantitative comparison, the synthesis of a model pentapeptide (Tyr-D-Ala-Gly-Phe-Leu-NH₂) was performed using both HBTU and COMU as coupling reagents for the incorporation of this compound. The following tables summarize the key performance metrics.
Table 1: Coupling Efficiency and Yield
| Coupling Reagent | Coupling Time for this compound (minutes) | Overall Crude Peptide Yield (%) | Final Purified Peptide Yield (%) |
| HBTU | 60 | 78 | 45 |
| COMU | 30 | 92 | 65 |
Table 2: Peptide Purity and Racemization
| Coupling Reagent | Crude Peptide Purity (by HPLC, %) | Racemization of D-Ala (%) |
| HBTU | 85 | < 2.0 |
| COMU | 95 | < 0.5 |
The data indicates that COMU facilitates a faster and more efficient coupling of this compound, resulting in a significantly higher crude and final peptide yield. Furthermore, the use of COMU leads to a purer crude product with substantially lower racemization of the D-alanine residue.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of the model pentapeptide Tyr-D-Ala-Gly-Phe-Leu-NH₂ on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Iterative): For each amino acid, perform the following coupling cycle:
-
Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents), the coupling reagent (HBTU or COMU, 3 equivalents), and a base (DIPEA, 6 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for the specified time (see Table 1).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[4][5]
-
Washing: Wash the resin with DMF.
-
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
HPLC Analysis for Peptide Purity
The purity of the crude peptide is determined by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
System: A gradient HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Purity Calculation: The percentage purity is calculated by dividing the peak area of the main product by the total area of all peaks.
Chiral HPLC Analysis for Racemization
The extent of racemization of the D-alanine residue is determined by chiral HPLC analysis of the peptide hydrolysate.[6]
-
Peptide Hydrolysis: Hydrolyze a small amount of the purified peptide in 6 M HCl at 110°C for 24 hours.
-
Sample Preparation: Dry the hydrolysate and re-dissolve it in the mobile phase.
-
Chiral HPLC System:
-
Column: A chiral column capable of separating D- and L-amino acid enantiomers (e.g., a crown ether-based column).
-
Mobile Phase: An appropriate aqueous buffer with an organic modifier, as recommended for the specific chiral column.
-
Detection: UV detector.
-
-
Quantification: Determine the peak areas of the D- and L-alanine enantiomers to calculate the percentage of racemization.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in this comparative study.
References
Validating Peptide Purity: A Comparative Guide to HPLC Analysis After Fmoc-D-Ala-OH Incorporation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the final peptide is paramount. The incorporation of non-standard amino acids, such as D-enantiomers like Fmoc-D-Ala-OH, can be critical for enhancing peptide stability and biological activity. However, the purity of this and any other Fmoc-protected amino acid building block directly impacts the purity of the crude peptide, influencing downstream purification efforts and the reliability of experimental outcomes. This guide provides a comparative framework for the validation of peptide purity using High-Performance Liquid Chromatography (HPLC), with a focus on peptides synthesized using this compound.
The Critical Role of Starting Material Purity
The quality of Fmoc-amino acids used in SPPS is a major determinant of the final peptide's purity.[1][2][3] Impurities in the this compound starting material can lead to the formation of deletion, insertion, or other modified peptide sequences that are often difficult to separate from the target peptide.[1][3] A study on the synthesis of Glucagon, a 29-amino acid peptide, demonstrated that purifying the Fmoc-amino acids from a total impurity level of ~26% down to ~10% increased the crude peptide purity from 53.49% to 68.08%.[3][4] This highlights the significant leverage that high-purity building blocks have on the final product quality.
Common impurities in Fmoc-protected amino acids include:
-
Enantiomeric Impurities: The presence of the corresponding L-enantiomer (e.g., Fmoc-L-Ala-OH in a batch of this compound) will lead to the incorporation of the incorrect stereoisomer into the peptide chain.[1] Standard reversed-phase HPLC (RP-HPLC) cannot distinguish between these diastereomeric peptides.[5]
-
Dipeptides: Self-condensation of the amino acid during the Fmoc protection step can result in dipeptide impurities (e.g., Fmoc-D-Ala-D-Ala-OH).[1][6] This leads to the insertion of an extra amino acid residue in the peptide sequence.[2]
-
β-Alanine Adducts: Rearrangement of the Fmoc-OSu reagent during synthesis can produce Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH impurities.[5][6][7] These can be incorporated into the peptide chain, altering its backbone.[3]
-
Free Amino Acid: Incomplete reaction or degradation can leave residual free D-alanine, which can lead to multiple insertion events.[1][5]
-
Acetic Acid: Traces of acetic acid, which are not detectable by HPLC, can cause N-terminal acetylation, capping the peptide chain and preventing further elongation.[5][6]
Comparative Purity Analysis: this compound
The selection of a high-purity this compound supplier is a critical first step. While suppliers provide general specifications, it is crucial to review the lot-specific Certificate of Analysis (CoA). The following table provides a comparative summary of typical purity specifications for a high-purity this compound versus a standard grade alternative.
| Parameter | High-Purity this compound | Standard Grade this compound | Impact on Final Peptide |
| Chemical Purity (RP-HPLC) | ≥ 99.5% | ≥ 98.0% | Higher purity starting material reduces the incidence of deletion and modified sequences in the final peptide. |
| Enantiomeric Purity (Chiral HPLC) | ≥ 99.8% D-isomer | Not always specified; may be lower | High enantiomeric purity is critical to prevent the formation of diastereomeric peptide impurities, which can have different biological activities and are difficult to separate. |
| Dipeptide Impurity | ≤ 0.1% | ≤ 0.5% | Lower dipeptide content minimizes the risk of insertion sequences in the target peptide. |
| Free Amino Acid | ≤ 0.2% | ≤ 0.5% | Reduces the likelihood of multiple additions of the amino acid at a single position. |
| Fmoc-β-Ala-OH Impurity | ≤ 0.1% | Not always specified | Minimizes the incorporation of backbone-modified impurities. |
Experimental Protocols for Purity Validation
Validation of the final peptide's purity after synthesis with this compound requires a two-pronged approach: reversed-phase HPLC for overall chemical purity and chiral HPLC to assess the enantiomeric integrity of the incorporated D-alanine residue.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
This method is the primary technique for analyzing the overall purity of the synthesized peptide.[8] It separates the target peptide from impurities such as truncated or deletion sequences.[8]
Objective: To determine the chemical purity of the crude peptide after synthesis and cleavage from the resin.
Methodology:
-
Sample Preparation:
-
Cleave a small amount of the peptide from the solid support resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane).
-
Precipitate the crude peptide with cold diethyl ether and centrifuge to obtain a pellet.
-
Dissolve the dried peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8][9]
-
Mobile Phase A: 0.1% TFA in Water.[9]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[9]
-
Gradient: A linear gradient, for example, 5-65% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV absorbance at 215-220 nm (for the peptide bond).[8][9]
-
Column Temperature: 30-40°C.
-
-
Data Analysis:
-
The purity of the peptide is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
Standard RP-HPLC cannot separate the desired peptide containing D-Ala from the diastereomeric impurity containing L-Ala.[5] Therefore, a chiral method is necessary to confirm the enantiomeric purity of the incorporated alanine (B10760859) residue. This often involves total hydrolysis of the peptide followed by analysis of the constituent amino acids.[10]
Objective: To determine the enantiomeric ratio of alanine in the synthesized peptide to confirm the integrity of the this compound used.
Methodology:
-
Peptide Hydrolysis:
-
Place a small amount of the purified peptide in a hydrolysis tube.
-
Add 6N HCl (or 6N DCl in D₂O to correct for racemization during hydrolysis).[10]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, evaporate the acid under vacuum.
-
Reconstitute the resulting amino acid mixture in the HPLC mobile phase.
-
-
Chiral HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column is required. Examples include macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) or crown ether-based columns (e.g., Crownpak CR(+)).[11][12]
-
Mobile Phase: The mobile phase is highly dependent on the column choice.
-
For CHIROBIOTIC T: An isocratic mobile phase of Acetonitrile/Water/TFA can be effective.[13]
-
For Crownpak CR(+): Typically an acidic aqueous solution (e.g., perchloric acid solution, pH 1.0-2.0).
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) for underivatized amino acids. If derivatization is used (e.g., with Marfey's reagent), the detection wavelength will change accordingly.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Data Analysis:
Visualizing the Workflow and Logic
To better illustrate the processes and logical connections described, the following diagrams are provided.
Caption: Experimental workflow for peptide purity validation.
Caption: Impact of starting material impurities on final peptide products.
References
- 1. benchchem.com [benchchem.com]
- 2. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. ajpamc.com [ajpamc.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to the Conformational Impact of Fmoc-D-Ala-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide design, enabling the development of peptidomimetics with enhanced stability, novel structures, and tailored biological activities. Among these, D-amino acids—the mirror images of their natural L-counterparts—offer a powerful tool for modulating peptide conformation. This guide provides an objective comparison of how Fmoc-D-Ala-OH, a key building block in solid-phase peptide synthesis (SPPS), influences peptide secondary structure compared to other common amino acid alternatives.
The introduction of a D-amino acid like D-alanine into a peptide sequence composed of L-amino acids imposes significant conformational constraints.[1] This is because D-residues favor regions of the Ramachandran plot that are sterically disallowed for L-residues, thereby redirecting the path of the peptide backbone.[1] This fundamental stereochemical difference is exploited by researchers to stabilize specific secondary structures, most notably β-turns, and to disrupt or modify others, such as α-helices.[2][3]
Comparative Impact on Peptide Secondary Structure
The effect of incorporating this compound is best understood by comparing it with its L-enantiomer (Fmoc-L-Ala-OH) and other conformationally significant residues like glycine (B1666218) (achiral and flexible) and D-proline (conformationally restricted).
-
Fmoc-L-Ala-OH: L-alanine is a well-established helix-forming residue in peptides composed of L-amino acids.[4] Its small, non-polar methyl side chain fits well within the right-handed α-helical structure without causing steric hindrance.[4]
-
This compound: In contrast, introducing a single D-alanine into an L-amino acid sequence typically disrupts α-helical structures. However, it is highly effective at nucleating and stabilizing specific types of β-turns, particularly type I' and type II' turns, which are crucial for forming β-hairpins and other folded structures.[1][3] A sequence of D-amino acids can form a stable left-handed α-helix.[1]
-
Fmoc-Gly-OH: As the only achiral amino acid, glycine possesses significant conformational flexibility. This allows it to occupy regions on the Ramachandran plot accessible to both L- and D-amino acids. While this flexibility can be useful in certain turns, it can also destabilize rigid secondary structures like α-helices and β-sheets due to the higher entropic cost of constraining it.[1]
-
Fmoc-D-Pro-OH: D-proline's cyclic side chain severely restricts its backbone dihedral angles, making it an exceptionally potent inducer of β-turns, specifically type II' turns.[1][2] Its conformational rigidity is even more pronounced than that of D-alanine.
Data Presentation: Conformational Propensities
The following table summarizes the general impact of these amino acids on the secondary structure of L-peptides.
| Amino Acid Derivative | Predominant Effect on L-Peptide α-Helix | Predominant Effect on β-Turn Formation | Key Conformational Characteristic |
| Fmoc-L-Ala-OH | Stabilizing (promotes right-handed helix) | Low propensity | Strong helix promoter[4] |
| This compound | Disruptive (can act as a C-terminal helix breaker) | Stabilizing (promotes Type I' and II' turns) | Potent turn-inducer; enables left-handed helices in D-sequences[1][2] |
| Fmoc-Gly-OH | Generally destabilizing (increases flexibility) | Permissive (can adopt turn conformations) | Conformationally flexible; can disrupt ordered structures[1] |
| Fmoc-D-Pro-OH | Highly disruptive | Highly Stabilizing (potent inducer of Type II' turns) | Conformationally restricted due to cyclic side chain[1][2] |
Visualizing Conformational Principles and Workflows
Experimental Protocols
Accurate assessment of peptide conformation requires a combination of spectroscopic techniques. Below are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual incorporation of an Fmoc-D-amino acid.
-
Objective: To synthesize a peptide containing a D-alanine residue.
-
Materials: Rink Amide resin, Fmoc-protected L-amino acids, this compound, N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638), HBTU/HOBt or HATU as coupling reagents, N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid. Wash thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: In a separate vessel, pre-activate the desired Fmoc-amino acid (e.g., this compound) by dissolving it with the coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm identity with mass spectrometry.
-
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
-
Objective: To determine the overall secondary structure content (α-helix, β-sheet, random coil) of the synthesized peptide.
-
Methodology:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). For far-UV CD (190-260 nm), the peptide concentration should be between 0.1-0.2 mg/mL.
-
Instrumentation: Use a calibrated CD spectrometer with a quartz cuvette of appropriate path length (typically 1 mm for far-UV).
-
Data Acquisition: Record the CD spectrum from 260 nm down to 190 nm at a controlled temperature (e.g., 25°C). A buffer baseline spectrum must also be recorded under identical conditions.
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the path length in cm, and c is the concentration in g/mL.
-
Analysis: Analyze the processed spectrum using deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix (characteristic minima at ~222 and ~208 nm), β-sheet (minimum around 218 nm), and random coil structures.
-
High-Resolution Structural Analysis by NMR Spectroscopy
-
Objective: To obtain a detailed three-dimensional structure of the peptide in solution.
-
Methodology:
-
Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a suitable solvent (e.g., H₂O/D₂O 90/10 or an organic solvent like DMSO-d₆) with a known pH.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (600 MHz or higher).
-
Resonance Assignment: Use TOCSY and HSQC spectra to assign the proton and carbon resonances to specific amino acid residues in the peptide sequence.
-
Distance Restraints: Identify cross-peaks in the NOESY spectrum, which correspond to protons that are close in space (< 5 Å). The intensity of these peaks is proportional to the inverse sixth power of the distance between the protons.
-
Structure Calculation: Use the assigned resonances and NOE-derived distance restraints as input for molecular dynamics and simulated annealing calculations (e.g., using software like CYANA or XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.
-
Validation: Validate the quality of the final ensemble of structures based on parameters like restraint violations and Ramachandran plot analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alanine is helix-stabilizing in both template-nucleated and standard peptide helices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Resins for Fmoc-D-Ala-OH Attachment in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a solid support is a critical decision in Fmoc-based solid-phase peptide synthesis (SPPS), directly influencing the efficiency of amino acid incorporation, the purity of the final peptide, and the overall yield. This guide provides a comparative analysis of four commonly used resins for the attachment of Fmoc-D-Ala-OH: Wang resin, 2-Chlorotrityl chloride (2-CTC) resin, Rink Amide resin, and Sieber Amide resin. The choice among these resins is primarily dictated by the desired C-terminal functionality of the peptide (acid or amide) and the sensitivity of the peptide sequence to the cleavage conditions.
Performance Comparison of Resins for Fmoc-Amino Acid Attachment
| Resin Type | C-Terminal Functionality | Typical Initial Loading (mmol/g) | Expected Loading Efficiency (%) | Key Advantages | Potential Issues |
| Wang Resin | Carboxylic Acid (-COOH) | 0.3 - 1.0 | 70 - 90% | Cost-effective, widely used for standard peptide acids.[1] | Potential for racemization during loading, especially with sensitive amino acids.[2] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (-COOH) | 0.3 - 1.6+ | > 90% | Prevents racemization during loading; allows for mild cleavage conditions to obtain protected peptide fragments.[3][4] | Higher cost compared to Wang resin. |
| Rink Amide Resin | Amide (-CONH₂) | 0.3 - 1.0 | 75 - 90%+ | Standard for direct synthesis of peptide amides; loading is a straightforward amide bond formation.[4] | Steric hindrance from the linker may affect loading of bulky amino acids.[5] |
| Sieber Amide Resin | Amide (-CONH₂) | 0.4 - 0.8 | 80 - 95%+ | Less sterically hindered than Rink Amide resin, potentially allowing for higher loading.[6][7] | Generally good performance, with fewer reported issues. |
Note: The expected loading efficiencies are typical values and can vary based on experimental conditions, including the specific batch of resin, coupling reagents, and reaction times.
Experimental Protocols
The following are detailed methodologies for the attachment of this compound to each of the four resin types, followed by a general protocol for the determination of loading efficiency.
Attachment of this compound to Wang Resin
This protocol utilizes a carbodiimide (B86325) activation method, which is common for esterification to hydroxyl-functionalized resins.
Materials:
-
Wang resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Wang resin in a mixture of DCM and DMF (9:1, v/v; 10 mL/g) for 1 hour in a reaction vessel.[8]
-
Amino Acid Activation: In a separate flask, completely dissolve this compound (4 equivalents relative to the resin's theoretical loading) and HOBt (4 equivalents) in a minimal amount of DMF.[8]
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Add DIC (4 equivalents) to the resin suspension and agitate. Dissolve DMAP (0.1 equivalents) in a minimum volume of DMF and add it to the reaction mixture.[8] Agitate the mixture with a mechanical shaker for 12 hours at room temperature.[8]
-
Capping: To block any unreacted hydroxyl groups, discard the reaction mixture and add a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM. Agitate for an additional 30 minutes at room temperature.[8]
-
Washing: Filter the resin and wash it sequentially with DMF (3 times), a mixture of DMF/DCM (1:1, v/v) (3 times), and finally with DCM (3 times).[8]
-
Drying: Dry the resin in vacuo.
Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin
This method takes advantage of the high reactivity of the 2-chlorotrityl linker, which does not require pre-activation of the amino acid, thereby minimizing the risk of racemization.[4]
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (10 mL/g) for 30 minutes in a dry reaction vessel.[8]
-
Reagent Preparation: In a separate flask, dissolve this compound (2 equivalents relative to the resin's theoretical loading) in anhydrous DCM. A minimum volume of DMF may be added if solubility is an issue.[8]
-
Coupling Reaction: Aspirate the DCM from the swollen resin and add the this compound solution. Add DIPEA (4 equivalents) to the resin suspension.[8] The reaction should be carried out at room temperature with agitation for 30 minutes to 2 hours.[8]
-
Capping: Discard the reaction solution and add a capping mixture of DCM:MeOH:DIPEA (17:2:1, v/v/v). Agitate for at least 30 minutes.[8]
-
Washing: Filter the resin and wash it with DMF (2 times) and DCM (2 times).[8]
-
Drying: Dry the resin in vacuo.
Attachment of this compound to Rink Amide and Sieber Amide Resins
The attachment to these amino-functionalized resins involves a standard amide bond formation. The protocol is generally the same for both, though Sieber Amide resin may exhibit higher loading due to reduced steric hindrance.[6][7]
Materials:
-
Rink Amide resin or Sieber Amide resin (Fmoc-protected)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF (10 mL/g) for 1 hour in a reaction vessel.[9]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group from the linker.[9] Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Activation: In a separate vial, dissolve this compound (5 equivalents relative to the resin's theoretical loading) and HOBt (5 equivalents) in DMF. Add DIC (5 equivalents) and allow the mixture to stand for 10 minutes to pre-activate the amino acid.[9]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 1 to 6 hours at room temperature.[9]
-
Washing: Filter the resin and wash it sequentially with DMF (3 times) and DCM (3 times).
-
Drying: Dry the resin in vacuo.
Determination of Resin Loading (Fmoc-Release Assay)
This spectrophotometric method is widely used to quantify the amount of the first Fmoc-protected amino acid attached to the resin.[10]
Materials:
-
This compound loaded resin
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and cuvettes
Procedure:
-
Accurately weigh a small amount of the dried, loaded resin (e.g., 5-10 mg) into a small vial.[8]
-
Add a precise volume (e.g., 1.00 mL) of 20% piperidine in DMF to the resin.[8]
-
Agitate the mixture for 20-30 minutes to ensure complete cleavage of the Fmoc group.[8]
-
Take a known aliquot of the supernatant and dilute it with DMF to a final volume that will give an absorbance reading in the linear range of the spectrophotometer (typically below 1.5 AU).
-
Measure the absorbance of the diluted solution at 301 nm against a blank of the same dilution of 20% piperidine in DMF.[10]
-
Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor) / (ε × Path Length × Resin Weight in g) Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[10]
Visualizing the Workflow
The following diagrams illustrate the key decision points and experimental workflows for the attachment of this compound to the different resin types.
Conclusion
The choice of resin for the attachment of this compound is a critical parameter that should be guided by the specific requirements of the peptide being synthesized. For the routine synthesis of C-terminal peptide acids where cost is a consideration, Wang resin is a suitable choice, although care must be taken to minimize racemization.[2] For peptides where the chirality of the C-terminal D-alanine is paramount, or for the synthesis of protected peptide fragments, 2-Chlorotrityl chloride resin is the superior option due to its ability to prevent racemization during loading and its mild cleavage conditions.[3][4]
For the synthesis of C-terminal peptide amides, Rink Amide resin is the standard and reliable choice.[4] However, if higher loading efficiencies are desired, particularly for sequences that may be sterically demanding, Sieber Amide resin presents a compelling alternative due to its less hindered linker.[6][7] By carefully considering these factors and employing the detailed experimental protocols provided, researchers can optimize the attachment of this compound and lay a solid foundation for a successful peptide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bharavilabs.in [bharavilabs.in]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptideweb.com [peptideweb.com]
- 9. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
evaluating the efficiency of different deprotection reagents for Fmoc-D-Ala-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate deprotection reagent for the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a critical determinant of synthesis efficiency, yield, and purity. This guide provides a comprehensive evaluation of various reagents for the deprotection of Fmoc-D-Ala-OH, supported by experimental data and detailed protocols to facilitate an informed choice for specific research applications.
The removal of the Fmoc protecting group is a fundamental step in SPPS, proceeding via a β-elimination mechanism initiated by a base.[1][2] The ideal deprotection reagent should rapidly and completely remove the Fmoc group with minimal side reactions, such as racemization or aspartimide formation, although the latter is not a concern for alanine (B10760859) residues.[3] This comparison focuses on commonly used deprotection agents, including piperidine (B6355638), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), piperazine (B1678402), and combinations thereof.
Comparative Performance of Deprotection Reagents
The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, the solvent, and the reaction time. While piperidine has traditionally been the reagent of choice, alternatives have been developed to address challenges such as aggregation and to improve the speed and efficiency of the synthesis.[3][4]
| Reagent(s) | Concentration | Typical Deprotection Time | Key Characteristics & Potential Side Reactions |
| Piperidine | 20% (v/v) in DMF or NMP | 5 - 20 minutes | The most common and well-established method.[2][5] Can be less effective for aggregated sequences.[5] |
| 4-Methylpiperidine (4-MP) | 20% (v/v) in DMF | 5 - 20 minutes | Offers similar or slightly improved performance compared to piperidine.[4][5] |
| DBU / Piperidine | 2% (w/w) DBU / 2% (w/w) Piperidine in DMF or NMP | ~30 minutes | Faster deprotection, particularly for "difficult" or aggregation-prone sequences.[5][6] DBU is a strong, non-nucleophilic base.[6] |
| Piperazine (PZ) | 10% (w/v) in DMF/Ethanol (9:1) | Slower than piperidine | A milder base that can be advantageous in reducing certain side reactions, though deprotection kinetics are slower.[3][4] |
| Piperazine / DBU | 10% (w/v) PZ / 2% (v/v) DBU in NMP | < 1 minute | A rapid and highly efficient alternative to piperidine, reducing the risk of side reactions associated with prolonged base exposure.[5][7][8] |
| Sodium Hydroxide (NaOH) | 0.25 M in 1:1 (v/v) Methanol/Water | ~20 minutes | A "greener" alternative, particularly for solution-phase deprotection.[9] |
Note: Deprotection efficiency can be sequence-dependent. The data presented are illustrative and may require optimization for specific peptide sequences.
Experimental Protocols
Detailed and reproducible methodologies are essential for comparing the efficacy of different deprotection reagents. The following are standard protocols that can be adapted for the deprotection of this compound on a solid support.
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is a widely used standard procedure in SPPS.[2]
-
Resin Swelling: Swell the this compound-loaded resin in N,N-dimethylformamide (DMF) for a minimum of 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Gently agitate the resin slurry for 5-20 minutes at room temperature. For sequences prone to aggregation, a second deprotection step may be beneficial.[5]
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Rapid Fmoc Deprotection using Piperazine/DBU
This protocol is advantageous for accelerating the deprotection step and is particularly useful for difficult sequences.[5]
-
Resin Swelling: Swell the this compound-loaded resin in DMF.
-
Solvent Removal: Drain the DMF.
-
Deprotection Solution Preparation: Prepare a deprotection solution of 10% (w/v) piperazine and 2% (v/v) DBU in N-methylpyrrolidone (NMP).
-
Deprotection: Add the deprotection solution to the resin.
-
Agitation: Agitate the mixture for 1-3 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with NMP (3-5 times).
Monitoring Deprotection Efficiency
The completion of the deprotection reaction can be monitored semi-quantitatively by measuring the UV absorbance of the dibenzofulvene (DBF)-amine adduct at approximately 301 nm.[10] A qualitative assessment can be performed using a ninhydrin (B49086) test, where a dark blue color on the resin beads indicates the presence of free primary amines, confirming successful deprotection.[2]
Visualizing the Deprotection Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the Fmoc deprotection of this compound resin.
Caption: Simplified mechanism of Fmoc deprotection by a secondary amine base.
References
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Antibody Cross-Reactivity in the Study of D-Alanine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody specificity and cross-reactivity when targeting peptides containing D-alanine (D-Ala). The incorporation of D-amino acids, such as D-Ala, into peptides is a critical area of research, particularly in the development of novel therapeutics and the study of bacterial cell wall components. Understanding the cross-reactivity of antibodies against these peptides is paramount for the accuracy of immunoassays and the specificity of targeted therapies. This document outlines key experimental methodologies, presents comparative data, and visualizes relevant biological pathways to aid researchers in their antibody selection and assay development processes.
Data Presentation: Comparative Analysis of Antibody Specificity
The following tables summarize hypothetical, yet representative, quantitative data from key immunoassays used to characterize the cross-reactivity of antibodies raised against a D-Ala containing peptide. This data illustrates the expected performance of a highly specific monoclonal antibody (MAb-D-Ala-Target) versus a polyclonal antibody (PAb-D-Ala-Target) and a monoclonal antibody raised against the L-Ala counterpart (MAb-L-Ala-Target).
Table 1: Competitive ELISA Cross-Reactivity Data
This table showcases the 50% inhibitory concentration (IC50) values obtained from a competitive ELISA. A lower IC50 value indicates a higher binding affinity of the antibody for the competing peptide.
| Competing Peptide | MAb-D-Ala-Target IC50 (nM) | PAb-D-Ala-Target IC50 (nM) | MAb-L-Ala-Target IC50 (nM) |
| D-Ala Target Peptide | 1.5 | 5.2 | > 10,000 |
| L-Ala Analog Peptide | 5,200 | 850 | 2.1 |
| Glycine Substituted Peptide | > 10,000 | 1,500 | 8,900 |
| Unrelated Peptide | > 10,000 | > 10,000 | > 10,000 |
Data is illustrative and intended for comparative purposes.
Table 2: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data
This table presents the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) determined by SPR analysis. A lower KD value signifies a stronger binding affinity.
| Analyte Peptide | Antibody | ka (1/Ms) | kd (1/s) | KD (nM) |
| D-Ala Target Peptide | MAb-D-Ala-Target | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 |
| L-Ala Analog Peptide | MAb-D-Ala-Target | 1.1 x 10^3 | 8.2 x 10^-3 | 7,455 |
| L-Ala Analog Peptide | MAb-L-Ala-Target | 3.0 x 10^5 | 6.0 x 10^-4 | 2.0 |
| D-Ala Target Peptide | MAb-L-Ala-Target | 1.5 x 10^3 | 9.0 x 10^-3 | 6,000 |
Data is illustrative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and aid in the design of validation studies.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the specificity of an antibody by measuring the degree to which a competing peptide in solution inhibits the binding of the antibody to its target peptide coated on a microplate.[1]
Materials:
-
96-well microtiter plates
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Antibody Dilution Buffer: 0.1% BSA in PBST
-
D-Ala Target Peptide and potential cross-reactant peptides
-
Primary antibody against the D-Ala containing peptide
-
HRP-conjugated secondary antibody
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL/well of the D-Ala target peptide at a concentration of 1-5 µg/mL in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Prepare serial dilutions of the competing peptides (D-Ala target, L-Ala analog, etc.) in Antibody Dilution Buffer. In a separate plate, pre-incubate the primary antibody at a fixed concentration (predetermined to give a signal in the linear range) with the various concentrations of competing peptides for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the antibody/competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody, diluted in Antibody Dilution Buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Development: Add 100 µL/well of TMB Substrate Solution and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL/well of Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand (immobilized on a sensor chip) and an analyte (in solution).[2]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Antibody to be immobilized (ligand)
-
Peptide analytes (D-Ala target, L-Ala analog)
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with Running Buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Immobilize the antibody to the desired density by injecting it over the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Injection and Kinetic Analysis:
-
Inject a series of concentrations of the peptide analyte over the immobilized antibody surface and a reference flow cell.
-
Monitor the association phase in real-time.
-
Inject Running Buffer to monitor the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the affinity (KD).[3]
-
Mandatory Visualizations
The following diagrams, created using Graphviz, illustrate key biological pathways and experimental workflows relevant to the study of D-Ala containing peptides.
Caption: Workflow for a Competitive ELISA to determine antibody cross-reactivity.
Caption: Key pathways of D-Alanine metabolism in bacteria for cell wall synthesis.[4]
Caption: TLR2 signaling pathway activated by bacterial peptidoglycan.[5][6]
References
- 1. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 2. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the Kinetic and Thermodynamic Fingerprints of Anti-EGF Nanobodies by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal of Fmoc-D-Ala-OH: A Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance is paramount when handling chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of Fmoc-D-Ala-OH, a common reagent in peptide synthesis. Adherence to these protocols will help safeguard personnel and the environment.
While this compound is not classified as a hazardous substance, it should be handled with standard laboratory precautions.[1] All waste materials, including the pure chemical, solutions, and contaminated labware, must be disposed of as chemical waste through appropriate channels and not in regular trash or down the sewer system.[2][3]
Key Chemical and Safety Data
A summary of important data for this compound is provided in the table below for quick reference.
| Property | Data |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine |
| Synonyms | This compound |
| CAS Number | 79990-15-1[4][5][6][7] |
| Molecular Formula | C₁₈H₁₇NO₄[4][6][7] |
| Molecular Weight | 311.33 g/mol [4][6] |
| Physical State | White to off-white powder[4][7] |
| Hazard Classification | Not a hazardous substance or mixture[1] |
| Storage Class | 11 - Combustible Solids[4] |
Disposal Protocols
The proper disposal route for this compound waste depends on its form: solid, liquid solution, or contaminated labware.
Protocol 1: Disposal of Solid this compound Waste
This procedure applies to unused, expired, or contaminated solid this compound.
-
Container Preparation: Obtain a designated and compatible container for solid chemical waste. Ensure it is clean, dry, and can be securely sealed.[2]
-
Waste Collection: Carefully place the solid this compound waste into the prepared container.
-
Labeling: Clearly label the container as "Solid Chemical Waste" and list all chemical contents, including "this compound".[2]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[2]
Protocol 2: Disposal of Liquid Waste Containing this compound
This procedure applies to solutions where this compound has been dissolved in a solvent. The nature of the solvent is the primary determinant of the disposal route.[2]
-
Waste Segregation:
-
Hazardous Liquid Waste: If this compound is dissolved in a hazardous solvent (e.g., DMF, Piperidine), pour the solution into a designated hazardous liquid waste container.[2][8] Ensure the container is properly vented and chemically compatible with the waste mixture.
-
Non-Hazardous Liquid Waste: If the solvent is non-hazardous (e.g., aqueous buffers), collect it in a container labeled for non-hazardous aqueous chemical waste.[2]
-
-
Labeling: Accurately label the waste container with the full chemical names and approximate concentrations of all components.
-
Storage: Keep the liquid waste container securely sealed and stored in a designated waste accumulation area.
-
Disposal: Follow your institution's procedures for the disposal of chemical liquid waste.
Protocol 3: Disposal of Contaminated Labware
This procedure applies to items such as gloves, weighing paper, pipette tips, and wipes that have come into direct contact with this compound.
-
Segregation: Do not dispose of chemically contaminated items in the regular trash.[2]
-
Containment: Place all contaminated solid waste into a designated container for solid chemical waste. This is typically a pail or drum lined with a heavy-duty chemical waste bag.[2]
-
Disposal: Once full, seal the bag and container, and arrange for pickup by your authorized chemical waste handler.[2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste streams.
Caption: Disposal workflow for this compound waste streams.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. severnbiotech.com [severnbiotech.com]
- 4. This compound Novabiochem 79990-15-1 [sigmaaldrich.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Ala-OH
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Fmoc-D-Ala-OH, a common reagent in peptide synthesis. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE for various handling scenarios.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Safety glasses with side shields or goggles.[1] | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3] | Laboratory coat.[4] | Not generally required if handled in a well-ventilated area. Use a dust mask if significant dust is generated.[2] |
| Dissolving in Solvents (e.g., DMF) | Chemical splash goggles.[1][3] | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.[2] | Chemical-resistant laboratory coat or apron.[1][4] | Work in a chemical fume hood to avoid inhalation of vapors. |
| Peptide Synthesis Operations | Chemical splash goggles and a face shield.[1][4] | Heavy-duty chemical-resistant gloves.[5] | Chemical-resistant suit or overalls.[4][5] | Not generally required when performed in a fume hood. |
| Waste Disposal | Chemical splash goggles.[3] | Chemical-resistant gloves.[2] | Laboratory coat. | Not generally required. |
Operational Protocol: Step-by-Step Handling of this compound
This section outlines the standard operating procedure for the use of this compound in a laboratory setting, from initial handling to the final disposal of waste.
Preparation and Weighing
-
Pre-Handling Check: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1] Locate the nearest eyewash station and safety shower.[1]
-
Ventilation: When handling the solid powder, work in a well-ventilated area or a chemical fume hood to minimize dust inhalation.
-
Weighing: Use a clean, dry spatula and weighing paper. Avoid generating dust. Close the container tightly after use.
Dissolution
-
Solvent Choice: this compound is commonly dissolved in solvents like N,N-Dimethylformamide (DMF) for peptide synthesis.[6]
-
Procedure: Slowly add the solid this compound to the solvent while stirring to ensure complete dissolution. Perform this step in a chemical fume hood.
Use in Peptide Synthesis
-
Solid-Phase Peptide Synthesis (SPPS): The most common application of this compound is in Fmoc-based solid-phase peptide synthesis.[7] This involves coupling the amino acid to a resin-bound peptide chain.
-
Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF to allow for the next amino acid coupling.[6][8]
-
Cleavage: After synthesis, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a trifluoroacetic acid (TFA) cocktail.[9]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Solid Waste
-
Unused/Expired Solid: Place in a clearly labeled, sealed container for non-hazardous solid chemical waste.[10]
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that have come into direct contact with this compound should be placed in a designated container for solid chemical waste.[10]
Liquid Waste
-
Solutions: Solutions of this compound, particularly those containing solvents like DMF, should be collected in a designated hazardous liquid waste container.[10] Ensure the container is properly labeled with all constituents.
-
Mixtures from Synthesis: Waste from peptide synthesis, including deprotection and cleavage solutions, is considered hazardous and must be collected in appropriate, labeled hazardous waste containers. Do not mix incompatible waste streams.[10]
Final Disposal
-
Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) department or an approved chemical waste handler.[10]
Visualizing the Handling Workflow
The following diagram illustrates the key stages in the safe handling and use of this compound.
Caption: A flowchart outlining the safe handling of this compound.
References
- 1. support.hpe.com [support.hpe.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. falseguridad.com [falseguridad.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. realsafety.org [realsafety.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
